Product packaging for 2-(1-Methylpiperidin-4-yl)ethanol(Cat. No.:CAS No. 21156-84-3)

2-(1-Methylpiperidin-4-yl)ethanol

Cat. No.: B1316031
CAS No.: 21156-84-3
M. Wt: 143.23 g/mol
InChI Key: PGPXRIFFCBCWEO-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)ethanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1316031 2-(1-Methylpiperidin-4-yl)ethanol CAS No. 21156-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPXRIFFCBCWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572747
Record name 2-(1-Methylpiperidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-84-3
Record name 2-(1-Methylpiperidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(1-Methylpiperidin-4-yl)ethanol CAS 21156-84-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol (CAS 21156-84-3): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 21156-84-3), a versatile heterocyclic alcohol of significant interest to the pharmaceutical and organic synthesis sectors. The document delineates its fundamental physicochemical properties, outlines robust methodologies for its synthesis and purification, and details standard analytical techniques for its characterization. Furthermore, it explores the compound's role as a critical building block in drug development, leveraging its unique structural features—a tertiary amine within a piperidine ring and a primary alcohol—for the creation of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical intermediate.

Introduction: A Profile of a Versatile Building Block

This compound is an organic compound featuring a piperidine ring N-substituted with a methyl group and a 2-hydroxyethyl group at the 4-position.[1] This unique combination of a sterically accessible primary alcohol and a basic tertiary amine makes it a bifunctional molecule with broad utility. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[2] The compound's properties, such as its basicity and potential for hydrogen bonding, are conferred by its piperidine ring and hydroxyl group, respectively, enhancing its solubility in polar solvents and influencing its interactions with biological systems.[1][3] Consequently, it serves as a key intermediate in the synthesis of diverse and complex pharmacologically active molecules.[2][4]

cluster_structure Chemical Structure of this compound cluster_features Key Structural Features structure CH₃ | N / |   | / | CH₂CH₂OH A N-Methylpiperidine Core B Primary Alcohol (-CH₂CH₂OH) C Tertiary Amine

Caption: Core structural features of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, reaction optimization, and analytical characterization. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 21156-84-3[1][5][6]
Molecular Formula C₈H₁₇NO[1][5][6]
Molecular Weight 143.23 g/mol [1][3]
Appearance Colorless to light yellow liquid[5][7]
Boiling Point 120 °C[5][7]
Density 0.939 g/cm³[5][7]
Flash Point 79.9 °C[5][7]
Refractive Index 1.465[5]
SMILES CN1CCC(CC1)CCO[1][3]
InChI InChI=1/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3[1][3]
Polar Surface Area (PSA) 23.47 Ų[5]
LogP (XLogP3) 0.6485[5]

Synthesis and Purification

The synthesis of this compound is not commonly detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on established principles of organic chemistry, particularly the N-alkylation of piperidine derivatives.

Synthetic Strategy: N-Alkylation Approach

The most direct method for synthesizing the target compound is the N-alkylation of 4-(2-hydroxyethyl)piperidine. This precursor contains the necessary piperidine ring and the hydroxyethyl side chain. The secondary amine of the piperidine is a potent nucleophile that can be methylated using a suitable electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. A base is typically required to neutralize the acid byproduct of the reaction.

An alternative, and often higher-yielding, approach is reductive amination. This involves reacting 4-(2-hydroxyethyl)piperidine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or formic acid (Eschweiler-Clarke reaction). This method is highly efficient for the methylation of secondary amines.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a robust method for the synthesis of this compound from 2-(Piperidin-4-yl)ethanol.

Materials:

  • 2-(Piperidin-4-yl)ethanol

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-(Piperidin-4-yl)ethanol in anhydrous DCM.

  • Aldehyde Addition: Add 1.2 equivalents of aqueous formaldehyde solution to the flask. Stir the mixture at room temperature for 30 minutes.

  • Reductant Addition: Slowly add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise to the stirring mixture. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

G Start Dissolve 2-(Piperidin-4-yl)ethanol in Dichloromethane (DCM) Add_FA Add Formaldehyde (Stir for 30 min) Start->Add_FA Add_STAB Add Sodium Triacetoxyborohydride (STAB) (Stir for 2-4 hours) Add_FA->Add_STAB Quench Quench with Saturated NaHCO₃ Add_STAB->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: General workflow for the synthesis and purification of the target compound.

Purification Protocol

The crude product obtained from the synthesis can be purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective. The polarity can be adjusted based on TLC analysis. A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group (CH₃) around 2.2-2.3 ppm. The protons of the ethyl group (-CH₂CH₂OH) and the piperidine ring will appear as multiplets in the aliphatic region. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The N-methyl carbon will appear around 46 ppm, while the carbons of the piperidine ring and the ethyl side chain will resonate in the 25-70 ppm range.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z 143 or 144, respectively).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol group. C-H stretching bands will be observed around 2800-3000 cm⁻¹, and C-N and C-O stretching bands will appear in the fingerprint region (1000-1300 cm⁻¹).

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.[4]

Role as a Pharmaceutical Scaffold

The compound provides a robust scaffold that can be elaborated through two primary chemical handles:

  • The Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to various esters, ethers, and halides, allowing for the introduction of a wide range of functional groups.

  • The Piperidine Ring: While the tertiary amine is relatively stable, the overall piperidine structure is a key pharmacophore for CNS activity.[2]

Its utility has been noted in the synthesis of intermediates for various pharmacologically active agents, including protein kinase inhibitors for cancer and autoimmune diseases, as well as nervous system depressants.[2]

cluster_core Core Intermediate cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas Core This compound Mod_OH Derivatization of -OH Group (Esterification, Etherification, Oxidation) Core->Mod_OH Mod_Ring Use as Piperidine Scaffold Core->Mod_Ring App_Other Other APIs Mod_OH->App_Other App_CNS CNS Agents (Antipsychotics, etc.) Mod_Ring->App_CNS App_Kinase Kinase Inhibitors (Oncology) Mod_Ring->App_Kinase

Caption: Application pathways from the core intermediate to potential drug classes.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines based on similar amine alcohols apply.[8][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] Keep the container tightly sealed.[10]

  • Fire Safety: The compound has a flash point of 79.9 °C, indicating it is a combustible liquid. Keep away from heat, sparks, and open flames.[5][12] Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10] Do not allow the product to enter drains.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature, combining a reactive primary alcohol with a pharmacologically relevant N-methylpiperidine core, makes it an ideal starting point for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to effectively and safely leverage this compound in the pursuit of novel drug discovery and development.

References

Introduction: The Strategic Importance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol: Structure, Synthesis, and Application

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, including enhanced solubility, metabolic stability, and the potential for central nervous system (CNS) penetration. Within this class of compounds, this compound emerges as a particularly valuable building block. Its structure, featuring a tertiary amine within a saturated heterocycle and a primary alcohol functional group, offers multiple points for chemical modification, making it a key intermediate in the synthesis of complex, pharmacologically active agents.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's structural characteristics, the rationale behind its synthesis and analytical validation, and its strategic application in the discovery of novel therapeutics for neurological and other disorders.

PART 1: Molecular Architecture and Physicochemical Profile

The utility of this compound begins with its fundamental molecular and physical properties. The combination of a basic nitrogen atom and a polar hydroxyl group within a compact aliphatic structure governs its behavior in both chemical reactions and biological systems.

Core Structural and Physical Data

A summary of the compound's key identifiers and physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 21156-84-3[2]
Molecular Formula C₈H₁₇NO[2][3]
Molecular Weight 143.23 g/mol [2][4]
Appearance Colorless liquid[2][3]
Density 0.939 g/cm³[2][3]
Boiling Point 120 °C[2]
Flash Point 79.9 °C[2]
Refractive Index 1.465[2]
XLogP3 0.6485[2][3]
Key Structural Features

The molecule's structure is defined by two key components:

  • The 1-Methylpiperidine Ring: This saturated heterocycle acts as the core scaffold. The tertiary amine (N-methyl group) provides a basic center, which is often crucial for interaction with biological targets and for tuning the compound's pKa and solubility. The piperidine ring's conformational flexibility (chair-boat interconversion) can be critical in orienting substituents for optimal binding to enzymes or receptors.

  • The 4-Ethanol Substituent: The hydroxyethyl group attached at the C-4 position provides a reactive handle (a primary alcohol) for further synthetic elaboration. This hydroxyl group can be oxidized, esterified, or converted into a leaving group to enable the attachment of more complex moieties. It also adds polarity to the molecule, influencing its solubility and potential for hydrogen bonding.

molecular_structure cluster_piperidine 1-Methylpiperidine Ring cluster_methyl cluster_ethanol Ethanol Side Chain N1 N C2 CH₂ N1->C2 Me CH₃ N1->Me C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 C7 CH₂ C4->C7 C6 CH₂ C5->C6 C6->N1 C8 CH₂ C7->C8 OH OH C8->OH

Caption: Molecular structure of this compound.

PART 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through reductive amination, a robust and widely used method in medicinal chemistry for forming C-N bonds. This approach offers high efficiency and control over the final product.

Synthetic Rationale

The chosen pathway involves the reaction of 4-piperidineethanol with formaldehyde in the presence of a reducing agent. This is a classic Eschweiler-Clarke reaction, a specific type of reductive amination.

  • Why this method? The Eschweiler-Clarke reaction is advantageous because it uses inexpensive and readily available reagents (formaldehyde and, typically, formic acid or sodium borohydride). It is a one-pot reaction that proceeds under relatively mild conditions and selectively methylates the secondary amine of the piperidine ring without affecting the hydroxyl group, leading to high yields of the desired tertiary amine.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize this compound from 4-piperidineethanol.

Materials:

  • 4-Piperidineethanol (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or Formic Acid (HCOOH, 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-piperidineethanol and the chosen solvent (e.g., DCM). Stir until fully dissolved.

  • Amine Methylation: Add formaldehyde solution dropwise to the stirring mixture at room temperature.

  • Reduction: Slowly add the reducing agent (sodium triacetoxyborohydride) in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it is less sensitive to moisture than other hydrides like NaBH₄ and does not reduce the aldehyde starting material as readily as the intermediate iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil is often pure enough for many applications. For higher purity, vacuum distillation or column chromatography on silica gel can be employed.

synthesis_workflow start Dissolve 4-Piperidineethanol in DCM add_hcho Add Formaldehyde (37% aq.) start->add_hcho add_nabhoac Add NaBH(OAc)₃ in portions add_hcho->add_nabhoac stir Stir at Room Temp (12-24h) add_nabhoac->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with sat. NaHCO₃ monitor->quench Complete extract Extract with DCM (3x) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Final Product: This compound concentrate->product Sufficient Purity purify->product High Purity

Caption: Workflow for the synthesis and purification of the title compound.

PART 3: Structural Elucidation and Quality Control

Confirming the molecular structure and assessing the purity of the synthesized compound are critical steps. A combination of spectroscopic methods provides a detailed and unambiguous characterization.[5][6]

Spectroscopic Analysis Workflow

A multi-technique approach ensures the highest confidence in structural assignment.[6]

  • Mass Spectrometry (MS): Provides the molecular weight and, through fragmentation, clues about the structure. High-resolution MS (HRMS) confirms the elemental formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework, providing definitive proof of connectivity.

Expected Spectroscopic Data
TechniqueExpected ResultRationale
MS (EI) Molecular Ion (M⁺): m/z = 143Corresponds to the molecular weight of C₈H₁₇NO.
Key Fragment: m/z = 98Represents the loss of the ethanol side chain (•CH₂CH₂OH), a common fragmentation pathway.
IR ~3350 cm⁻¹ (broad) O-H stretching vibration of the alcohol group.
~2930-2850 cm⁻¹ (strong) C-H stretching vibrations of the aliphatic CH, CH₂, and CH₃ groups.
~2780 cm⁻¹ (medium) Characteristic C-H stretch for an N-CH₃ group (Bohlmann band).
~1050 cm⁻¹ (strong) C-O stretching vibration of the primary alcohol.
¹H NMR ~3.6 ppm (t, 2H) -CH₂-OH protons, triplet due to coupling with adjacent CH₂.
~2.8 ppm (d, 2H) Equatorial protons on piperidine carbons adjacent to nitrogen.
~2.2 ppm (s, 3H) N-CH₃ protons, singlet as there are no adjacent protons.
~1.2-1.8 ppm (m, 9H) Remaining piperidine and ethyl chain protons, forming a complex multiplet.
¹³C NMR ~60 ppm -CH₂-OH carbon.
~55 ppm Piperidine carbons adjacent to nitrogen.
~46 ppm N-CH₃ carbon.
~30-40 ppm Remaining piperidine and ethyl chain carbons.

PART 4: Applications in Drug Discovery

This compound is not typically a therapeutic agent itself but rather a crucial intermediate for building more complex molecules with desired pharmacological activity.[1] Its structure is frequently incorporated into lead compounds targeting the central nervous system.

Role as a CNS-Targeted Scaffold

The N-methylpiperidine moiety is a common feature in molecules that interact with CNS targets.[1] Its tertiary amine can be protonated at physiological pH, aiding in solubility and potential interactions with receptor sites. The overall lipophilicity, captured by an XLogP3 of ~0.65, is in a range often suitable for crossing the blood-brain barrier.

Examples of Therapeutic Areas:

  • Antipsychotics: Derivatives have been investigated as potent 5-hydroxytryptamine (5-HT)₂ₐ receptor inverse agonists, a mechanism relevant to treating psychosis.[7]

  • Neurodegenerative Diseases: The scaffold is used in the synthesis of muscarinic receptor antagonists, which are being explored for treating neurological disorders like Alzheimer's and Parkinson's disease.[8]

  • Anti-Inflammatory Agents: The related 2-(piperidin-4-yl) scaffold is a core component in novel anti-inflammatory agents that modulate pathways like NF-κB.[9]

applications_flow cluster_mods Synthetic Modifications cluster_targets Resulting Pharmacologically Active Compounds cluster_diseases Therapeutic Applications start This compound (Building Block) mod1 Esterification/ Etherification of -OH start->mod1 mod2 Oxidation of -OH to Aldehyde/Acid start->mod2 mod3 Coupling Reactions start->mod3 target1 5-HT₂ₐ Inverse Agonists mod1->target1 target2 Muscarinic Receptor Antagonists mod1->target2 target3 Other CNS-Active Agents mod1->target3 mod2->target1 mod2->target2 mod2->target3 mod3->target1 mod3->target2 mod3->target3 disease1 Schizophrenia target1->disease1 disease2 Alzheimer's / Parkinson's target2->disease2 disease3 Neuropathic Pain target3->disease3

Caption: Role as a building block in developing CNS-targeted therapeutics.

PART 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the material's Safety Data Sheet (SDS).[10]

GHS Hazard Profile

Based on data for similar piperidine compounds, the following hazards may be associated with this substance.

Hazard ClassGHS StatementPrecautionary Code
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[10][13] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly sealed and store away from oxidizing agents.[14]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and versatile functional groups provide a reliable foundation for constructing novel molecules with therapeutic potential, particularly in the challenging field of neuroscience. A thorough understanding of its chemical properties, analytical signatures, and handling requirements, as detailed in this guide, is essential for any scientist looking to leverage this powerful scaffold in their research and development efforts.

References

An In-depth Technical Guide to the Spectral Characterization of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Methylpiperidin-4-yl)ethanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, comprising a saturated N-methylpiperidine heterocycle and a primary alcohol functional group, presents a distinct spectroscopic fingerprint. For researchers, scientists, and drug development professionals, a thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control throughout the manufacturing process.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established spectroscopic principles and data from closely related structural analogs to provide a robust and scientifically grounded interpretation. The methodologies and insights presented herein are designed to empower researchers to confidently identify and characterize this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, as well as their connectivity through spin-spin coupling.

Theoretical Principles and Predicted Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit several distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (N and O) and the rigid chair conformation of the piperidine ring, which differentiates axial and equatorial protons.

The analysis of a closely related analog, 1-methyl-4-piperidinemethanol, reveals key chemical shift ranges. For this analog, the axial protons at C-2/C-6 are observed around 1.93 ppm, while the equatorial protons are further downfield at approximately 2.82-2.92 ppm[1]. The N-methyl protons appear as a singlet around 2.26 ppm[1]. This data provides a strong foundation for predicting the spectrum of the target molecule.

Predicted ¹H NMR Data Summary

Proton(s) (Atom No.)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Piperidine H2/H6 (eq)~2.8 - 3.0d (doublet) or m (multiplet)2HDeshielded by adjacent nitrogen; equatorial position.
Piperidine H2/H6 (ax)~1.9 - 2.1t (triplet) or m (multiplet)2HShielded relative to equatorial protons.
N-CH₃ (H7)~2.2 - 2.3s (singlet)3HCharacteristic singlet for an N-methyl group.
-CH₂-OH (H9)~3.6 - 3.7t (triplet)2HDeshielded by the adjacent oxygen atom, coupled to H8.
Piperidine H3/H5 (eq)~1.6 - 1.8d (doublet) or m (multiplet)2HEquatorial protons on the piperidine ring.
-CH₂-CH₂-OH (H8)~1.4 - 1.6q (quartet) or m (multiplet)2HCoupled to H4 and H9.
Piperidine H4~1.3 - 1.5m (multiplet)1HMethine proton at the branch point.
Piperidine H3/H5 (ax)~1.2 - 1.4q (quartet) or m (multiplet)2HShielded axial protons on the piperidine ring.
-OHVariable (e.g., ~1.5 - 3.0)br s (broad singlet)1HChemical shift is concentration and solvent dependent; proton exchange broadens the signal.

Part 2: ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Theoretical Principles and Predicted Spectrum

The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. The chemical shifts are primarily influenced by the electronegativity of attached atoms and hybridization.

For 1-methyl-4-piperidinemethanol, the carbon signals are reported as: C-2/C-6 at 55.5 ppm, N-CH₃ at 46.3 ppm, C-4 at 37.9 ppm, and C-3/C-5 at 28.8 ppm[1]. The hydroxymethyl carbon (-CH₂OH) is observed at 67.4 ppm[1]. Data for N-methylpiperidine shows C-2/C-6 at 56.8 ppm, C-3/C-5 at 26.5 ppm, C-4 at 24.5 ppm, and the N-methyl carbon at 46.8 ppm. These values serve as excellent reference points for our predictions.

Predicted ¹³C NMR Data Summary

Carbon(s) (Atom No.)Predicted Chemical Shift (δ, ppm)Rationale
-C H₂-OH (C9)~60 - 62Aliphatic carbon directly bonded to electronegative oxygen.
Piperidine C2/C6~55 - 57Carbon adjacent to the nitrogen atom.
N-C H₃ (C7)~46 - 47N-alkyl carbon, consistent with N-methylpiperidine analogs[2].
-C H₂-CH₂-OH (C8)~38 - 40Aliphatic carbon in the side chain.
Piperidine C4~37 - 39Methine carbon at the point of substitution.
Piperidine C3/C5~31 - 33Piperidine ring carbons beta to the nitrogen.

Part 3: Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific bonds. It is a powerful tool for identifying the functional groups present in a sample.

Theoretical Principles and Predicted Spectrum

The IR spectrum of this compound will be dominated by absorptions corresponding to its alcohol and saturated amine/alkane functionalities.

  • O-H Stretch: A strong, broad absorption band is expected for the hydroxyl group due to hydrogen bonding. In liquid samples, this typically appears in the range of 3200-3600 cm⁻¹[3].

  • C-H Stretch: Absorptions for sp³ C-H bonds in the piperidine ring and ethyl side chain will be present in the 2800-3000 cm⁻¹ region. The presence of the tertiary amine can sometimes result in a characteristic "Bohlmann band" in the 2700-2800 cm⁻¹ range, arising from the C-H stretching of carbons alpha to the nitrogen.

  • C-O Stretch: A strong band corresponding to the C-O single bond stretching of the primary alcohol is expected to appear in the 1000-1100 cm⁻¹ region.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityType of Vibration
Alcohol O-H3200 - 3600Strong, BroadStretch (H-bonded)
Alkane C-H2850 - 2960StrongStretch
C-H alpha to Nitrogen2700 - 2800Medium-WeakStretch (Bohlmann bands)
C-O1000 - 1100StrongStretch

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reliable spectral data, adherence to standardized experimental protocols is essential. The following sections detail the recommended procedures for NMR and FT-IR analysis of this compound.

Workflow for Spectral Analysis

The overall process from sample receipt to final data interpretation follows a logical sequence to ensure data integrity and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation prep_nmr Prepare NMR Sample (5-10 mg in 0.6 mL CDCl₃) acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr prep_ir Prepare IR Sample (Neat liquid film) acq_ir Acquire FT-IR Spectrum prep_ir->acq_ir proc_nmr Fourier Transform, Phase, and Baseline Correction (NMR) acq_nmr->proc_nmr proc_ir Background Subtraction (IR) acq_ir->proc_ir analysis Correlate Spectra with Predicted Data Structural Verification proc_nmr->analysis proc_ir->analysis

Caption: General workflow for spectroscopic analysis.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Causality: The choice of CDCl₃ as a solvent is due to its excellent solubilizing properties for many organic compounds and its relatively clean spectral window. A sample concentration of 5-10 mg is optimal for achieving a good signal-to-noise ratio in a reasonable time. Standard acquisition parameters are chosen to provide semi-quantitative ¹H spectra and clear ¹³C spectra for a molecule of this size[4].

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a standard 30° or 45° pulse width[4].

    • Set the acquisition time to 4 seconds.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the acquisition time to 2-4 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons if present.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Apply baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: FT-IR Spectroscopy

Causality: For a liquid sample, the neat film method using salt plates is simple, fast, and avoids solvent interference[5]. Attenuated Total Reflectance (ATR) is an excellent alternative that requires even less sample preparation[6]. A background scan is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument itself.

  • Sample Preparation (Neat Film Method):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one small drop of liquid this compound onto the surface of one plate.

    • Carefully place the second plate on top and gently rotate to spread the liquid into a thin, uniform film[7].

  • Instrument Setup:

    • Ensure the sample compartment is empty.

    • Run a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared salt plates into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks and compare their positions (wavenumbers) to the predicted values for characteristic functional groups.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. By leveraging data from close structural analogs and adhering to rigorous, well-established experimental protocols, researchers can confidently predict, acquire, and interpret the spectral data for this important pharmaceutical intermediate. This ensures accurate structural confirmation and supports the development of robust quality control measures.

References

An In-depth Technical Guide to the Solubility Profile of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Development

2-(1-Methylpiperidin-4-yl)ethanol (CAS No. 21156-84-3) is a heterocyclic compound featuring a tertiary amine within a piperidine ring and a primary alcohol functional group.[1] Its structural motifs make it a valuable building block and intermediate in the synthesis of a variety of pharmacologically active agents. In the realm of drug discovery and development, the physicochemical properties of such intermediates are of paramount importance, with aqueous solubility standing out as a critical determinant of a compound's downstream viability. Poor solubility can severely hamper biological assays, complicate formulation efforts, and ultimately lead to poor bioavailability, dooming an otherwise promising drug candidate.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We will delve into the molecular characteristics that govern its solubility, the profound influence of pH, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. The aim is to equip researchers with the knowledge and methodologies to generate robust and reproducible solubility data, thereby enabling informed decision-making in the preclinical pipeline.

Theoretical Framework: Understanding the Solubility of this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, two key structural features govern its solubility profile: the hydroxyl group and the tertiary amine of the N-methylpiperidine ring.

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents, most notably water. This feature is expected to enhance its aqueous solubility.

  • Polarity and Lipophilicity: The molecule possesses both polar (hydroxyl and amino groups) and nonpolar (ethyl and piperidine ring methylene groups) regions, giving it a degree of amphiphilicity. The predicted XLogP3 value of approximately 0.65 suggests a relatively balanced hydrophilic-lipophilic character.[1]

  • Basicity and pH-Dependent Solubility: The tertiary amine in the N-methylpiperidine ring is basic. The pKa of the parent compound, N-methylpiperidine, is approximately 10.08.[2][3][4] It is reasonable to infer that this compound will have a similar pKa. This basicity is the most critical factor influencing its aqueous solubility. In acidic to neutral solutions, the piperidine nitrogen will be protonated, forming a cationic species. This charged form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form. As the pH of the solution increases above the pKa, the equilibrium will shift towards the neutral, less soluble form.

This pH-dependent solubility can be visualized as an equilibrium between the ionized and unionized forms of the molecule.

G cluster_0 pH < pKa cluster_1 pH > pKa Ionized Protonated (Cationic) High Aqueous Solubility Unionized Neutral Low Aqueous Solubility Ionized->Unionized + OH- Unionized->Ionized + H+

Caption: pH-dependent ionization of this compound.

Experimental Determination of Solubility

Two distinct yet complementary types of solubility measurements are routinely employed in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[5] This is the true measure of a compound's solubility and is crucial for formulation development. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6][7]

This protocol outlines the determination of the thermodynamic solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound

  • Selection of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Selection of organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (0.22 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. A visible amount of undissolved solid should remain.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed. Separate the saturated supernatant from the excess solid by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter.[9] This step must be performed carefully to avoid disturbing the solid pellet or transferring any particulate matter.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

G Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Shake at constant T (24-72h) Add_Excess->Equilibrate Separate Centrifuge or Filter (0.22 µm) Equilibrate->Separate Quantify Dilute & Analyze (HPLC/LC-MS) Separate->Quantify End End Quantify->End

Caption: Workflow for Thermodynamic Solubility Assay.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[8][10] This method is not a measure of true equilibrium but is invaluable for high-throughput screening in early drug discovery to flag compounds with potential solubility liabilities.[11] Nephelometry, which measures light scattering from precipitated particles, is a common technique for this assay.[11][12]

This protocol provides a high-throughput method for assessing the kinetic solubility of this compound.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Microtiter plates (96- or 384-well)

  • Liquid handling robotics or multichannel pipettes

  • Plate-based nephelometer

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is often defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[9]

G Start Start DMSO_Stock Prepare DMSO stock solution Start->DMSO_Stock Dilute Add stock to aqueous buffer in plate DMSO_Stock->Dilute Incubate Incubate at RT (1-2h) Dilute->Incubate Measure Read light scattering (Nephelometer) Incubate->Measure Analyze Plot signal vs. conc. Determine precipitation point Measure->Analyze End End Analyze->End

Caption: Workflow for Kinetic Solubility Assay.

Biorelevant Media: Simulating In Vivo Conditions

To better predict the in vivo performance of a compound, it is essential to measure its solubility in media that mimic the composition of human gastrointestinal fluids.[13] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose. These media contain bile salts and phospholipids, which can significantly enhance the solubility of lipophilic compounds.[14][15]

Materials:

  • Sodium taurocholate

  • Lecithin

  • Sodium dihydrogen phosphate monohydrate

  • Sodium chloride

  • Sodium hydroxide

  • Purified water

Procedure:

  • Prepare Blank FaSSIF Buffer: Dissolve sodium dihydrogen phosphate monohydrate, sodium chloride, and sodium hydroxide in purified water to achieve a final pH of 6.5.

  • Prepare FaSSIF: Dissolve sodium taurocholate in a portion of the blank FaSSIF buffer. Slowly add lecithin with vigorous stirring until a clear solution is obtained.[16] Dilute to the final volume with the blank buffer.

Note: Commercially available powders and concentrates can simplify the preparation of these media significantly.[13][14]

Expected Solubility Profile of this compound

Solvent/MediumTypeExpected SolubilityPredicted Quantitative Value (µg/mL)Rationale
Aqueous Buffers
pH 2.0 HClAqueousVery High> 50,000Fully protonated, highly polar cationic form.
pH 4.5 Acetate BufferAqueousHigh> 10,000Predominantly in the protonated, soluble form.
pH 6.8 Phosphate BufferAqueousHigh> 10,000Predominantly in the protonated, soluble form.
pH 7.4 PBSAqueousHigh> 10,000Predominantly in the protonated, soluble form.
pH 9.0 Borate BufferAqueousModerate~1,000 - 5,000Approaching the pKa, a significant fraction is in the less soluble neutral form.
Biorelevant Media
FaSSIF (pH 6.5)AqueousHigh> 10,000Soluble due to low pH; micellar solubilization likely has a minor effect.
FeSSIF (pH 5.0)AqueousVery High> 50,000Highly soluble due to low pH; micellar solubilization likely has a minor effect.
Organic Solvents
WaterPolar ProticHigh> 10,000Capable of hydrogen bonding and ionization at neutral pH.
EthanolPolar ProticMiscible-"Like dissolves like"; both have hydroxyl groups.[17]
MethanolPolar ProticMiscible-"Like dissolves like"; both are polar and protic.
AcetonitrilePolar AproticSoluble> 5,000Good solubility due to its polarity.
DMSOPolar AproticMiscible-Highly polar aprotic solvent, excellent for a wide range of compounds.
Dichloromethane (DCM)NonpolarSparingly Soluble< 1,000Limited solubility due to the polarity mismatch.
HexanesNonpolarInsoluble< 100Highly nonpolar solvent, very poor match for the polar functional groups.

Conclusion

A thorough understanding of the solubility profile of this compound is indispensable for its successful application in drug discovery and development. Its solubility is fundamentally governed by its ability to form hydrogen bonds and, most critically, by the basicity of its N-methylpiperidine moiety, which imparts a strong pH-dependent character to its aqueous solubility. By employing robust and well-validated methodologies such as the shake-flask and nephelometric assays, researchers can generate the high-quality data needed to guide lead optimization, develop appropriate formulations, and ultimately increase the probability of preclinical success. The protocols and theoretical considerations outlined in this guide provide a solid framework for the comprehensive solubility characterization of this and other similar chemical entities.

References

A Comprehensive Safety and Handling Guide for 2-(1-Methylpiperidin-4-yl)ethanol in a Research & Development Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-(1-Methylpiperidin-4-yl)ethanol. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets and chemical databases to provide a thorough understanding of the material's properties and associated hazards.

Chemical Identity and Physicochemical Profile

This compound is a colorless liquid used as a building block and intermediate in pharmaceutical and fine chemical synthesis.[1][2] Understanding its fundamental properties is the first step in ensuring its safe use in the laboratory.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 21156-84-3[1][2]
Molecular Formula C8H17NO[1][2]
Molecular Weight 143.23 g/mol [2]
Appearance Colorless liquid[1][2]
Density 0.939 g/cm³[1][2]
Boiling Point 120 °C[2]
Flash Point 79.9 °C[2]
Vapor Pressure 0.046 mmHg at 25°C[2]

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not universally published, data from structurally similar compounds, such as 2-(Piperidin-4-yl)ethanol hydrochloride, allows for a presumptive hazard assessment.[3][4] Researchers should handle this compound with the caution required for irritants and acutely toxic substances.

Presumptive GHS Classification:

Pictogram(s)Signal WordHazard StatementsGHS Classification
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Acute Toxicity, Oral (Category 4) Skin Corrosion/Irritation (Category 2) Serious Eye Damage/Eye Irritation (Category 2A) Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation

Source: Classification based on data for 2-(Piperidin-4-yl)ethanol hydrochloride.[3][4]

Scientist's Note (Trustworthiness): This classification is inferred from a closely related salt form of the parent molecule. The core structure responsible for the irritant and toxic properties is present in both compounds. Therefore, it is scientifically prudent to adopt these warnings until specific data for the free base becomes available.

Toxicological Profile and Routes of Exposure

The primary toxicological concerns are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3][4] Understanding the routes of exposure is critical for implementing effective controls.

cluster_source Source cluster_routes Primary Routes of Exposure cluster_targets Primary Target Organs Compound This compound (Aerosol/Vapor/Liquid) Inhalation Inhalation Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ingestion Ingestion Compound->Ingestion Eye Eye Contact Compound->Eye Respiratory Respiratory System (Irritation) Inhalation->Respiratory Skin Skin (Irritation) Dermal->Skin GI Gastrointestinal Tract (Harmful if Swallowed) Ingestion->GI Eyes Eyes (Serious Irritation) Eye->Eyes

Caption: Primary routes of exposure and target organ systems.

  • Oral Toxicity: The compound is classified as harmful if swallowed, indicating that ingestion of relatively small quantities can cause adverse health effects.[3]

  • Skin and Eye Irritation: Direct contact with the liquid can cause skin irritation, characterized by redness and inflammation.[5] It poses a more significant risk to the eyes, causing serious irritation that requires immediate and thorough rinsing.[3][5]

  • Respiratory Irritation: Inhalation of aerosols or vapors may irritate the respiratory tract.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Experimental Protocol: Standard Handling Procedure

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[6] Designate a specific work area, such as a chemical fume hood.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

  • Dispensing: When transferring the liquid, use grounded and bonded containers and receiving equipment to prevent static discharge, which can be an ignition source for flammable liquids.[6][8] Use only non-sparking tools.[6]

  • Hygiene: Avoid eating, drinking, or smoking in the work area.[6][7] Wash hands thoroughly with soap and water after handling and before breaks.[4]

  • Post-Handling: Tightly close the container immediately after use and return it to its designated storage location.[9] Clean the work area and decontaminate any spills promptly.

Storage Requirements:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated place.[7][9][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[9][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Store in a locked cabinet or area accessible only to authorized personnel.[7][10]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, supplemented by appropriate PPE.

Recommended PPE for Laboratory Tasks:

TaskEye/Face ProtectionHand ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Small Transfers (<100 mL) Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot required if in a fume hood
Large Volume Transfers (>100 mL) Chemical safety goggles and/or face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatNot required if in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges if ventilation is inadequate[11]

Scientist's Note (Expertise): The choice of glove material is critical. While nitrile offers good general protection, for prolonged contact or in the event of a large spill, consulting a glove compatibility chart for specific breakthrough times is a best practice. The principle of "As Low As Reasonably Achievable" (ALARA) should always be applied to chemical exposure.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

cluster_assessment Initial Assessment cluster_actions Immediate First Aid Actions Start Exposure Incident Occurs ExposureType What is the route of exposure? Start->ExposureType Inhalation 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. ExposureType->Inhalation Inhalation Skin 1. Immediately remove contaminated clothing. 2. Wash affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. ExposureType->Skin Skin Contact Eye 1. Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. ExposureType->Eye Eye Contact Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. Seek immediate medical attention. ExposureType->Ingestion Ingestion End Provide Safety Data Sheet to Medical Personnel Inhalation->End Skin->End Eye->End Ingestion->End

Caption: Decision workflow for first aid response to exposure.

Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[7][8]

  • Contain: Wear appropriate PPE as outlined in Section 5. Contain the spill using inert absorbent material such as sand, vermiculite, or commercial sorbents.[7][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with a detergent and water solution.[11]

  • Dispose: Dispose of the waste container according to institutional and local regulations.[7]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6][11]

  • Hazards: Combustion may produce toxic carbon and nitrogen oxides.[5] Vapors may be flammable.[6]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This material and its container must be disposed of as hazardous waste.[12]

  • Disposal Method: Do not dispose of the material down the drain or with household garbage.[7] It should be collected in a labeled, sealed container and disposed of through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Consult federal, state, and local regulations for proper disposal procedures.[7]

References

A Comprehensive Technical Guide to the Synthesis of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

2-(1-Methylpiperidin-4-yl)ethanol is a pivotal intermediate in the landscape of modern medicinal chemistry and drug development. Its structure, featuring a methylated piperidine core and a primary alcohol functional group, serves as a versatile scaffold for constructing more complex molecules with significant pharmacological activity. Piperidine derivatives are foundational motifs in numerous drug classes, including those targeting the central nervous system.[1][2] This guide offers a detailed exploration of the prevalent and efficient synthetic pathways to this valuable building block, designed for researchers, chemists, and professionals in pharmaceutical development. We will delve into the underlying chemical principles, provide field-tested protocols, and emphasize the rationale behind methodological choices to ensure both reproducibility and a deep understanding of the process.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound (Target Molecule 1 ) can be approached through several logical disconnections. The most common strategies involve either the late-stage methylation of a pre-existing piperidine-ethanol core or the saturation of a pyridine ring followed by N-alkylation.

Core Synthetic Strategies:

  • Strategy A: N-Methylation. This approach begins with the commercially available 4-Piperidineethanol. The key transformation is the introduction of the methyl group onto the secondary amine of the piperidine ring. This is often the most direct and atom-economical route.

  • Strategy B: Pyridine Ring Reduction. This strategy starts with 4-Pyridineethanol. The aromatic pyridine ring is first reduced to a piperidine ring via catalytic hydrogenation. The resulting secondary amine is then methylated to yield the final product. This two-step process is highly effective, particularly when scaling up.

Synthetic_Strategies cluster_A Strategy A: N-Methylation cluster_B Strategy B: Pyridine Ring Reduction TM This compound (1) N_Methylation N-Methylation (e.g., Eschweiler-Clarke) TM->N_Methylation C-N bond formation N_Methylation_B N-Methylation TM->N_Methylation_B Piperidine_Ethanol 4-Piperidineethanol N_Methylation->Piperidine_Ethanol Hydrogenation Catalytic Hydrogenation N_Methylation_B->Hydrogenation Pyridine_Ethanol 4-Pyridineethanol Hydrogenation->Pyridine_Ethanol Ring Saturation

Caption: High-level retrosynthetic strategies for this compound.

Synthetic Route I: Eschweiler-Clarke N-Methylation

This is arguably the most classic and efficient method for the synthesis of tertiary methylamines from secondary amines. The Eschweiler-Clarke reaction utilizes a mixture of formic acid and formaldehyde to achieve reductive methylation.

Mechanistic Rationale

The reaction proceeds through a well-understood mechanism. First, the secondary amine of 4-Piperidineethanol attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to form a transient iminium ion. The iminium ion is then reduced by formate (from formic acid), which acts as a hydride donor. This hydride transfer regenerates the tertiary amine and releases carbon dioxide. The use of formic acid as both the acid catalyst and the reducing agent makes this a particularly elegant and robust transformation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of piperidine derivatives.[3]

Materials:

  • 4-Piperidineethanol

  • Formic Acid (88-98%)

  • Formaldehyde (35-37% aqueous solution)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Methanol (MeOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Piperidineethanol (1.0 eq.).

  • Add formic acid (3.0 eq.) and water.

  • Slowly add 35% aqueous formaldehyde solution (3.0 eq.).

  • Heat the reaction mixture to 95°C and maintain under reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., Dichloromethane/Methanol 5:1 with 5% triethylamine).

  • After completion, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Caution: Vigorous CO₂ evolution will occur.

  • Concentrate the neutralized solution in vacuo to remove water and volatile components.

  • Suspend the resulting residue in methanol and stir for 1-2 hours to precipitate inorganic salts.

  • Filter the suspension and concentrate the filtrate under reduced pressure to yield crude 2-(1-methyl-piperidin-4-yl)-ethanol as an oil, which can be used without further purification for many applications or purified by vacuum distillation.[3]

Data Summary: Eschweiler-Clarke Route
ParameterValue / ConditionSource
Starting Material 4-Piperidineethanol[3]
Reagents Formic Acid, Formaldehyde[3]
Temperature 95°C[3]
Reaction Time 2 hours[3]
Workup NaHCO₃ quench, evaporation[3]
Typical Yield >95% (crude)[3]

Synthetic Route II: Hydrogenation of 4-Pyridineethanol

This two-step route provides an excellent alternative, especially when starting from the readily available 4-Pyridineethanol. The key steps are the saturation of the pyridine ring followed by N-methylation.

Step 1: Catalytic Hydrogenation

Causality of Experimental Choices: The hydrogenation of a pyridine ring to a piperidine ring is a standard transformation that requires a robust catalyst and hydrogen pressure. Platinum oxide (PtO₂) is a highly effective catalyst for this purpose.[4] The reaction is typically performed in an acidic aqueous medium (e.g., using HCl) to protonate the pyridine nitrogen, which facilitates the reduction. High-pressure hydrogenation ensures a sufficient concentration of hydrogen on the catalyst surface, driving the reaction to completion.[4]

Detailed Experimental Protocol (Hydrogenation):

  • In a high-pressure hydrogenation vessel, dissolve 2-(4-pyridyl)ethanol (1.0 eq.) in water.

  • Add concentrated hydrochloric acid (HCl) to acidify the solution.

  • Add platinum oxide (PtO₂) catalyst (catalytic amount).

  • Seal the vessel and pressurize with hydrogen gas (e.g., up to 1000 psig).

  • Heat and stir the reaction mixture until hydrogen uptake ceases.

  • Cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.

  • The resulting aqueous solution of 4-(2-hydroxyethyl)piperidine hydrochloride can be used directly in the next step or concentrated to isolate the salt.[4]

Step 2: N-Methylation

The 4-(2-hydroxyethyl)piperidine hydrochloride obtained from the hydrogenation step can be neutralized and then methylated using the Eschweiler-Clarke conditions described in Section 2 .

Hydrogenation_Workflow start Start: 4-Pyridineethanol step1 Dissolve in H₂O Add conc. HCl start->step1 step2 Add PtO₂ Catalyst step1->step2 step3 Hydrogenate (High Pressure H₂) step2->step3 step4 Filter to remove Catalyst step3->step4 step5 Intermediate: 4-(2-hydroxyethyl)piperidine HCl step4->step5 step6 Eschweiler-Clarke Reaction (HCOOH, CH₂O) step5->step6 end_product Final Product: This compound step6->end_product

Caption: Workflow for the synthesis via pyridine hydrogenation.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to be suitable for research and development.

Purification
  • Vacuum Distillation: For the analogous compound (1-methylpiperidin-4-yl)methanol, purification by distillation under reduced pressure (e.g., 108°C at 14 mbar) is highly effective for obtaining the product as a colorless oil with high purity.[5] This method is directly applicable to the target compound.

  • Column Chromatography: While possible, it is often less practical for this type of low-molecular-weight, polar amine on a large scale. If used, a silica gel column with a mobile phase such as dichloromethane/methanol with a small percentage of triethylamine (to prevent tailing) would be appropriate.[5]

Characterization and Physical Properties

The identity and purity of this compound are confirmed using standard analytical techniques.

Table of Physical and Spectroscopic Data:

PropertyValueSource
Molecular Formula C₈H₁₇NO[6][7]
Molecular Weight 143.23 g/mol [6]
Appearance Colorless liquid[6]
Boiling Point 120°C (at reduced pressure)[6]
Density 0.939 g/cm³[6]
Refractive Index 1.465[6]
¹H NMR Predicted shifts based on similar structures: ~3.5 ppm (t, -CH₂OH), ~2.8 ppm (m, piperidine H₂ₑ, H₆ₑ), ~2.2 ppm (s, N-CH₃), ~1.2-1.9 ppm (m, other piperidine protons)[5]
¹³C NMR Predicted shifts: ~60 ppm (-CH₂OH), ~55 ppm (piperidine C₂, C₆), ~46 ppm (N-CH₃), ~30-40 ppm (other piperidine carbons)[5]
Mass Spec (EI) M⁺ peak expected at m/z = 143[5][6]

Conclusion

The synthesis of this compound is well-established, with two primary, highly efficient routes available to researchers. The Eschweiler-Clarke methylation of 4-Piperidineethanol offers a direct, high-yielding, one-pot procedure ideal for rapid synthesis. Alternatively, the two-step sequence involving the catalytic hydrogenation of 4-Pyridineethanol followed by N-methylation provides a robust and scalable pathway from a different set of starting materials. The choice between these routes will ultimately depend on the availability of starting materials, required scale, and laboratory capabilities. Both methods yield a crucial building block that continues to enable significant advances in the development of novel therapeutics.

References

An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(1-Methylpiperidin-4-yl)ethanol is a pivotal bifunctional building block in modern medicinal chemistry. Its structure, featuring a nucleophilic hydroxyl group and a sterically accessible tertiary amine within a piperidine scaffold, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its synthesis, focusing on the robust and scalable reduction of its corresponding carboxylic acid ester. It further explores its application in drug development, detailing its role as a nucleophilic extender in the construction of Active Pharmaceutical Ingredients (APIs), supported by detailed, field-proven experimental protocols and mechanistic insights.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a vast array of therapeutics targeting the central nervous system (CNS) and other biological systems. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of pharmacological activity. This compound (CAS No. 21156-84-3) embodies the utility of this scaffold, functionalized with a primary alcohol that serves as a reactive handle for downstream chemical transformations.[1][2] This makes it a crucial intermediate for introducing the N-methylpiperidine moiety into larger molecules, often to enhance solubility, modulate basicity, or engage in specific receptor interactions.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is critical for its effective and safe use in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21156-84-3[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Colorless to brown liquid[1][3]
Boiling Point 120 °C[1]
Density 0.939 g/cm³[1]
Flash Point ~80 °C[1]
Refractive Index 1.465[1]
Safety & Handling

As a functionalized amine, this compound and its structural analogs are classified as hazardous. They are typically harmful if swallowed and can cause severe skin and eye irritation or burns.[3][4][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep containers tightly sealed.[6]

  • Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.[3][6]

Synthesis of this compound: A Field-Proven Protocol

The most reliable and scalable synthesis of this compound involves the reduction of a readily available precursor, methyl 1-methylpiperidine-4-carboxylate.

Retrosynthetic Analysis & Strategy

The primary alcohol functionality points directly to a carbonyl reduction as the key synthetic step. The precursor, an ester, is chosen over the corresponding carboxylic acid for better solubility in ethereal solvents and milder reaction conditions. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is insufficiently reactive to reduce esters efficiently.[7] LiAlH₄, a much stronger reducing agent, readily reduces esters, amides, and carboxylic acids to their corresponding alcohols or amines.[7][8] Anhydrous ethereal solvents like tetrahydrofuran (THF) are required, as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[8][9]

Visualization of Synthetic Workflow

The synthesis is a straightforward two-step process from the precursor: reduction followed by an aqueous workup to quench the reaction and isolate the product.

G start Methyl 1-methylpiperidine-4-carboxylate reduction Reduction Step start->reduction 1. LiAlH₄, Anhydrous THF 2. 0°C to Reflux workup Aqueous Workup (Fieser Method) reduction->workup Quench Reaction product This compound workup->product Isolation & Purification G cluster_0 Step 1: Addition-Elimination cluster_1 Step 2: Aldehyde Reduction Ester R-CO-OR' Tetrahedral_1 [R-CH(O⁻)-OR'] Ester->Tetrahedral_1 1. 'H⁻' (from LiAlH₄) Aldehyde R-CHO Tetrahedral_1->Aldehyde 2. Elimination of ⁻OR' Aldehyde_2 R-CHO Aldehyde->Aldehyde_2 Tetrahedral_2 [R-CH₂(O⁻)] Aldehyde_2->Tetrahedral_2 3. 'H⁻' (from LiAlH₄) Alcohol R-CH₂OH Tetrahedral_2->Alcohol 4. H₂O Workup G start This compound deprotonation Deprotonation start->deprotonation NaH, Anhydrous DMF sn2 SN2 Reaction deprotonation->sn2 Forms Alkoxide product API Precursor (Ether Linkage) sn2->product Reacts with Ar-X

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this important class of compounds, 2-(1-Methylpiperidin-4-yl)ethanol emerges as a particularly valuable building block for drug discovery and development. Its unique combination of a tertiary amine, a piperidine ring, and a primary alcohol offers multiple points for chemical modification, allowing for the exploration of a vast chemical space.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple cataloging of possibilities, this document, intended for researchers, scientists, and drug development professionals, delves into the scientific rationale behind its utility in various therapeutic areas. We will examine its role as a scaffold in the design of novel agents for oncology, inflammation, and infectious diseases, supported by detailed experimental protocols and workflow diagrams to facilitate practical application in the laboratory.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C8H17NO[2]
Molecular Weight 143.23 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 120 °C[4]
Density 0.939 g/cm³[4]
CAS Number 21156-84-3[2]

The synthesis of this compound is a critical first step for its use in any research application. A reliable and scalable synthetic route is paramount. The following two-step process, starting from the commercially available 4-pyridineethanol, is a common and efficient method.

Experimental Protocol: Synthesis of this compound

Part 1: Catalytic Hydrogenation of 4-Pyridineethanol to 2-(Piperidin-4-yl)ethanol

This initial step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

  • Rationale: Catalytic hydrogenation is a widely used and effective method for the reduction of aromatic heterocycles.[5] Catalysts such as platinum oxide or rhodium-on-carbon are often employed for their efficiency under relatively mild conditions.[6]

  • Procedure:

    • To a solution of 4-pyridineethanol (1 mole) in ethanol (1 L) in a high-pressure hydrogenation vessel, add platinum(IV) oxide (0.01 mole).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 24 hours, monitoring hydrogen uptake.

    • Upon completion (cessation of hydrogen uptake), carefully vent the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2-(piperidin-4-yl)ethanol as a crude oil, which can be used in the next step without further purification.

Part 2: N-Methylation via Eschweiler-Clarke Reaction

The second step introduces the methyl group onto the piperidine nitrogen.

  • Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering the advantage of avoiding the formation of quaternary ammonium salts.[7][8][9]

  • Procedure:

    • To a flask containing the crude 2-(piperidin-4-yl)ethanol (1 mole) from the previous step, add formic acid (2.5 moles) and formaldehyde (37% aqueous solution, 2.5 moles).

    • Heat the reaction mixture to reflux (approximately 100 °C) for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Potential Research Application 1: Oncology - A Scaffold for Glutaminase-1 (GLS1) Inhibitors

Glutamine metabolism is a critical pathway for the survival and proliferation of many cancer cells. Glutaminase-1 (GLS1), the enzyme that catalyzes the conversion of glutamine to glutamate, has emerged as a promising therapeutic target. The development of small molecule inhibitors of GLS1 is an active area of cancer research.[10][11]

The this compound scaffold has been successfully utilized in the discovery of potent and selective GLS1 inhibitors. The piperidine ring can serve as a central scaffold to orient functional groups that interact with key residues in the active site of the enzyme.

Workflow for Developing this compound-Based GLS1 Inhibitors

GLS1_Inhibitor_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization s1 This compound s2 Chemical Modification (e.g., Esterification, Etherification) s1->s2 Functionalization s3 Library of Derivatives s2->s3 Diverse Reagents a1 In Vitro GLS1 Enzyme Assay (IC50 Determination) s3->a1 a2 Cell-Based Proliferation Assays (e.g., in GLS1-dependent cancer cells) a1->a2 Identify Hits a3 In Vivo Xenograft Models a2->a3 Lead Candidates o1 Structure-Activity Relationship (SAR) Studies a3->o1 o2 ADME/Tox Profiling o1->o2

Caption: Workflow for the development of GLS1 inhibitors.

Experimental Protocols for Evaluating GLS1 Inhibitors

1. In Vitro GLS1 Enzyme Inhibition Assay (Fluorometric) [12]

  • Principle: This assay measures the activity of GLS1 by coupling the production of glutamate to a second enzymatic reaction that generates a fluorescent signal. The inhibition of GLS1 results in a decrease in fluorescence.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, potassium phosphate, and DTT.

    • In a 96-well plate, add the reaction buffer, recombinant human GLS1 enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, L-glutamine, and a coupling enzyme mix (e.g., glutamate dehydrogenase and a fluorescent probe).

    • Incubate the plate at 37°C and measure the fluorescence intensity over time (e.g., excitation at 535 nm and emission at 587 nm).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable dose-response curve.

2. In Vivo Xenograft Tumor Model [4][13][14][15]

  • Principle: This model assesses the in vivo efficacy of a GLS1 inhibitor in a living organism by implanting human cancer cells into immunodeficient mice.

  • Procedure:

    • Implant a GLS1-dependent human cancer cell line (e.g., a specific lung or breast cancer cell line) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Potential Research Application 2: Anti-Inflammatory Agents

Chronic inflammation is a key pathological feature of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The piperidine scaffold is present in several known anti-inflammatory drugs.[6][16] Derivatives of this compound can be explored for their potential to modulate inflammatory pathways. The presence of the hydroxyl and tertiary amine groups allows for the synthesis of derivatives that can interact with various targets in the inflammatory cascade.

Logical Framework for Anti-Inflammatory Drug Discovery

AntiInflammatory_Framework cluster_design Compound Design cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action d1 This compound Core Scaffold d2 Target-based Design (e.g., COX, LOX, Cytokine Receptors) d1->d2 d3 Phenotypic Screening Approach d1->d3 e1 In Vitro Assays (LPS-stimulated macrophages, Cytokine release) d2->e1 d3->e1 e2 In Vivo Models (Carrageenan-induced paw edema, Collagen-induced arthritis) e1->e2 Promising Candidates m1 Target Identification and Validation e2->m1 m2 Signaling Pathway Analysis (e.g., NF-κB, MAPK pathways) m1->m2

Caption: Framework for discovering anti-inflammatory agents.

Experimental Protocols for Evaluating Anti-Inflammatory Potential

1. In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Principle: This cell-based assay mimics a key aspect of the inflammatory response by stimulating macrophages (e.g., RAW 264.7 cell line) with LPS, a component of the outer membrane of Gram-negative bacteria. This stimulation leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

  • Procedure:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Measure the level of NO in the cell culture supernatant using the Griess reagent.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

    • Determine the dose-dependent inhibitory effect of the test compound on the production of these inflammatory mediators.

2. In Vivo Carrageenan-Induced Paw Edema Model in Rodents [17][18][19]

  • Principle: This is a classic and widely used in vivo model of acute inflammation. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

  • Procedure:

    • Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral or intraperitoneal).

    • After a specific pre-treatment time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Potential Research Application 3: Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. The piperidine scaffold is found in several natural and synthetic compounds with antimicrobial activity.[12][20][21][22] The structural features of this compound make it an attractive starting point for the synthesis of novel antibacterial and antifungal compounds.

Workflow for the Discovery of Novel Antimicrobial Agents

Antimicrobial_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies s1 This compound s2 Derivatization (e.g., introducing lipophilic or charged moieties) s1->s2 s3 Compound Library s2->s3 a1 In Vitro Susceptibility Testing (MIC/MBC/MFC determination) s3->a1 a2 Spectrum of Activity (Gram-positive, Gram-negative, Fungi) a1->a2 m2 Membrane Permeability Assays a1->m2 m3 Biofilm Disruption Assays a1->m3 a3 In Vivo Efficacy Models (e.g., Murine infection models) a2->a3 m1 Target Identification a3->m1

Caption: Workflow for discovering antimicrobial agents.

Experimental Protocols for Evaluating Antimicrobial Activity

1. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution) [2][23][24]

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity.

    • To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), subculture aliquots from the clear wells onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

2. In Vivo Murine Systemic Infection Model [25]

  • Principle: This model evaluates the in vivo efficacy of an antimicrobial agent in treating a systemic infection in mice.

  • Procedure:

    • Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of a pathogenic microorganism.

    • At a specified time post-infection, administer the test compound or vehicle to different groups of mice.

    • Monitor the survival of the mice over a period of several days.

    • In a separate cohort of animals, at specific time points after treatment, euthanize the mice and collect blood and/or organs (e.g., spleen, liver) to determine the bacterial or fungal load by plating serial dilutions of the homogenates on appropriate agar media.

    • Assess the efficacy of the compound based on increased survival rates and/or reduction in microbial burden compared to the vehicle-treated group.

Potential Research Application 4: Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many drugs that act on the central nervous system.[26][27][28][29][30] The N-methyl group and the overall structure of this compound make it a suitable starting point for the synthesis of compounds targeting CNS receptors and transporters. Derivatives could be explored for their potential as anxiolytics, antidepressants, antipsychotics, or as agents for neurodegenerative diseases.

Experimental Protocols for Evaluating CNS Activity

1. In Vitro Receptor Binding Assays

  • Principle: These assays determine the affinity of a compound for a specific CNS receptor (e.g., dopamine, serotonin, or opioid receptors).

  • Procedure:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor and various concentrations of the test compound.

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound radioligand.

    • Calculate the Ki (inhibition constant) of the test compound, which is a measure of its binding affinity.

2. In Vivo Behavioral Models in Rodents

  • Elevated Plus Maze (for Anxiety): This test assesses anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[27][28]

  • Forced Swim Test (for Antidepressant Activity): This model is used to screen for potential antidepressant drugs. Effective antidepressants reduce the immobility time of the animals in a container of water.

  • Prepulse Inhibition of the Startle Reflex (for Antipsychotic Activity): This test is used to model deficits in sensorimotor gating observed in schizophrenia. Antipsychotic drugs can restore the normal prepulse inhibition response.

Conclusion: A Scaffold of Opportunity

This compound is more than just a chemical intermediate; it is a versatile and privileged scaffold with significant potential for the development of novel therapeutics. Its structural simplicity, combined with multiple points for chemical modification, provides a rich foundation for the exploration of diverse biological activities. This guide has outlined its potential applications in oncology, inflammation, infectious diseases, and CNS disorders, providing a framework of scientific rationale and practical experimental protocols. As researchers continue to seek innovative solutions to pressing medical challenges, the strategic utilization of such well-defined building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

An In-depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methylpiperidin-4-yl)ethanol, a pivotal heterocyclic building block in medicinal chemistry. The document delves into the historical context of its development, details its chemical and physical properties, and presents a thorough analysis of its synthesis and chemical reactivity. Furthermore, this guide explores the significant role of this compound as a key intermediate in the development of various therapeutic agents, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key interactions with biological targets have made it a privileged structure in drug design. A notable derivative, this compound, has emerged as a valuable intermediate, providing a versatile platform for the synthesis of complex molecules with therapeutic potential. This guide aims to be an authoritative resource on this compound, consolidating its known properties, synthesis, and applications.

History and Discovery

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical context, its development can be understood through the broader advancements in the synthesis of N-alkylated piperidines and the reduction of pyridine derivatives. The late 19th and early 20th centuries saw extensive exploration into the chemistry of piperidines, driven by the desire to understand and synthesize naturally occurring alkaloids.

The foundational techniques that underpin the synthesis of this compound, such as the catalytic hydrogenation of pyridines, were established in the early 20th century. The selective reduction of the pyridine ring without affecting other functional groups was a significant area of research.[2][3] Similarly, methods for the N-alkylation of secondary amines like piperidine have been well-established for over a century. The synthesis of this specific compound likely arose from the systematic exploration of functionalized piperidines for medicinal chemistry applications in the mid to late 20th century, as the pharmaceutical industry began to recognize the value of such building blocks.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 21156-84-3[4][5]
Molecular Formula C8H17NO[4]
Molecular Weight 143.23 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 120 °C[4]
Density 0.939 g/cm³[4]
Flash Point 79.936 °C[4]
Refractive Index 1.465[4]
Vapor Pressure 0.046 mmHg at 25°C[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available pyridine derivatives. The most common and industrially viable route involves the initial preparation of 4-(2-hydroxyethyl)pyridine, followed by N-methylation and subsequent reduction of the pyridine ring.

Synthetic Pathway

A logical and widely applicable synthetic route is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Preparation of 4-(2-Hydroxyethyl)pyridine cluster_1 Step 2: N-Methylation cluster_2 Step 3: Catalytic Hydrogenation 4-Pyridineacetic acid ethyl ester 4-Pyridineacetic acid ethyl ester 4-(2-Hydroxyethyl)pyridine 4-(2-Hydroxyethyl)pyridine 4-Pyridineacetic acid ethyl ester->4-(2-Hydroxyethyl)pyridine   LiAlH4, THF [12] 4-Pyridineacetic acid ethyl ester->4-(2-Hydroxyethyl)pyridine 1-Methyl-4-(2-hydroxyethyl)pyridinium salt 1-Methyl-4-(2-hydroxyethyl)pyridinium salt 4-(2-Hydroxyethyl)pyridine->1-Methyl-4-(2-hydroxyethyl)pyridinium salt   CH3I 4-(2-Hydroxyethyl)pyridine->1-Methyl-4-(2-hydroxyethyl)pyridinium salt This compound This compound 1-Methyl-4-(2-hydroxyethyl)pyridinium salt->this compound   H2, Catalyst (e.g., PtO2, Rh/C) [4, 10] 1-Methyl-4-(2-hydroxyethyl)pyridinium salt->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This precursor can be synthesized via the reduction of 4-pyridineacetic acid ethyl ester.

Protocol:

  • Dissolve 4-pyridineacetic acid ethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting mixture through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(2-hydroxyethyl)pyridine, which can be used in the next step without further purification.

Causality: The choice of LiAlH4 is due to its high efficiency in reducing esters to primary alcohols. The use of anhydrous conditions is critical as LiAlH4 reacts violently with water. The quenching procedure is a standard method to safely neutralize the excess reducing agent and precipitate the aluminum salts for easy removal by filtration.

The quaternization of the pyridine nitrogen is a key step to facilitate the subsequent reduction of the aromatic ring.

Protocol:

  • Dissolve 4-(2-hydroxyethyl)pyridine in a suitable solvent such as acetonitrile or acetone.

  • Add methyl iodide (CH3I) to the solution.

  • Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, which is often indicated by the precipitation of the pyridinium salt.

  • Collect the precipitated 1-methyl-4-(2-hydroxyethyl)pyridinium iodide by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum.

Causality: Methyl iodide is a highly reactive methylating agent. The formation of the pyridinium salt makes the pyridine ring more susceptible to reduction by increasing its electrophilicity.

The final step involves the reduction of the pyridinium salt to the corresponding piperidine.

Protocol:

  • Dissolve the 1-methyl-4-(2-hydroxyethyl)pyridinium iodide in a suitable solvent, such as methanol or ethanol.

  • Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst) or rhodium on carbon (Rh/C).[2][6]

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield pure this compound.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic rings.[3] The choice of catalyst can influence the reaction conditions and selectivity. Platinum and rhodium catalysts are particularly effective for the hydrogenation of pyridines.[2][6] The use of a pressurized system is necessary to achieve a sufficient concentration of hydrogen for the reaction to proceed at a reasonable rate.

Chemical Reactivity and Characterization

This compound possesses two reactive functional groups: a tertiary amine and a primary alcohol. This dual functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. The tertiary amine can act as a base or a nucleophile, while the primary alcohol can undergo oxidation, esterification, and etherification reactions.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl group, multiplets for the piperidine ring protons, and a triplet for the methylene group adjacent to the hydroxyl group, along with a multiplet for the other methylene group of the ethyl chain. The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the N-methyl carbon, the carbons of the piperidine ring, and the two carbons of the 2-hydroxyethyl side chain.[7]

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[8][9] C-H stretching vibrations for the alkyl groups would be observed in the 2800-3000 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (143.23 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the piperidine ring.[8]

Applications in Drug Discovery and Development

The 1-methyl-4-substituted piperidine motif is a common feature in a number of centrally acting pharmaceuticals. While direct evidence of this compound as a precursor to a specific marketed drug is not prominently disclosed in the public domain, its structural similarity to key intermediates strongly suggests its utility in the synthesis of antipsychotic and antihistaminic agents.

Potential Role in Antipsychotic Drug Synthesis

Several atypical antipsychotic drugs, such as Olanzapine and Clozapine, feature a 4-substituted-1-methylpiperazine ring.[5][10][11] While not a direct match, the 1-methylpiperidine core of this compound provides a similar lipophilic, basic nitrogen-containing scaffold that is often sought in the design of central nervous system (CNS) active drugs. It is plausible that this compound could be utilized in the synthesis of novel antipsychotic candidates through modification of the ethanol side chain to introduce the necessary pharmacophoric elements for dopamine and serotonin receptor modulation.

Potential Application in the Synthesis of Antihistamines

Many first and second-generation antihistamines incorporate a substituted piperidine ring.[3] The this compound structure provides a convenient handle for the introduction of diarylmethyl or other pharmacophoric groups common in H1 receptor antagonists. The ethanol moiety can be converted to a leaving group for subsequent alkylation reactions or used as a point of attachment for ester or ether linkages.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, primarily through the catalytic hydrogenation of a corresponding N-methylpyridinium precursor, is well-established in principle. The presence of both a tertiary amine and a primary alcohol allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. While its direct lineage to currently marketed drugs is not explicitly detailed in publicly available literature, its structural features strongly suggest its potential as a key intermediate in the development of novel CNS-active agents, particularly antipsychotics and antihistamines. This guide provides a solid foundation for researchers and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(1-Methylpiperidin-4-yl)ethanol is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methylated piperidine ring and a primary alcohol, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. The piperidine moiety is a common scaffold in many central nervous system (CNS) active drugs, and the hydroxyl group provides a versatile handle for further chemical modifications. This document provides a detailed and robust experimental protocol for the synthesis of this compound, designed to be a self-validating system for researchers in both academic and industrial settings.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available methyl 4-piperidineacetate. This strategy involves an initial reduction of the ester functionality to a primary alcohol, followed by the N-methylation of the piperidine nitrogen. This approach is advantageous due to the accessibility of the starting material and the high efficiency of the chosen chemical transformations.

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation Methyl_4_piperidineacetate Methyl 4-piperidineacetate 2_piperidin_4_ylethanol 2-(Piperidin-4-yl)ethanol Methyl_4_piperidineacetate->2_piperidin_4_ylethanol LiAlH4, THF 2_piperidin_4_ylethanol_2 2-(Piperidin-4-yl)ethanol Target_Molecule This compound 2_piperidin_4_ylethanol_2->Target_Molecule HCHO, HCOOH (Eschweiler-Clarke) Reduction_Workflow Start Start Setup Set up a dry, inert atmosphere reaction flask Start->Setup Add_LAH Suspend LiAlH4 in anhydrous THF and cool to 0°C Setup->Add_LAH Add_Ester Slowly add a solution of methyl 4-piperidineacetate in THF Add_LAH->Add_Ester Reaction Warm to room temperature and stir overnight Add_Ester->Reaction Quench Cool to 0°C and carefully quench the reaction (Fieser work-up) Reaction->Quench Filter Filter the resulting precipitate Quench->Filter Extract Extract the filtrate with diethyl ether Filter->Extract Dry Dry the combined organic layers over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo to obtain the product Dry->Concentrate End End Concentrate->End Methylation_Workflow Start Start Combine_Reagents Combine 2-(piperidin-4-yl)ethanol, formic acid, and formaldehyde Start->Combine_Reagents Heat Heat the mixture to reflux (100-110°C) Combine_Reagents->Heat Monitor Monitor for cessation of CO2 evolution Heat->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Basify Basify with 2 M NaOH to pH > 10 Cool->Basify Extract Extract the aqueous layer with dichloromethane Basify->Extract Wash Wash the combined organic layers with brine Extract->Wash Dry Dry the organic layer over MgSO4 Wash->Dry Concentrate Concentrate in vacuo to obtain the crude product Dry->Concentrate Purify Purify by distillation or column chromatography (optional) Concentrate->Purify End End Purify->End

Application Note: High-Purity Isolation of 2-(1-Methylpiperidin-4-yl)ethanol via Crystalline Salt Formation and Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-(1-methylpiperidin-4-yl)ethanol, a key building block in pharmaceutical synthesis. As this compound is a liquid at ambient temperature, direct purification by standard recrystallization is not feasible.[1][2] The protocol herein details a robust, two-stage strategy involving the conversion of the crude liquid free base into a stable, solid hydrochloride salt, followed by the purification of this salt via recrystallization. An optional third stage describes the liberation of the high-purity liquid free base from its purified salt. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method to achieve high-purity this compound, thereby ensuring the integrity of downstream applications.

Introduction and Scientific Rationale

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry, often serving as an intermediate in the synthesis of pharmacologically active agents.[3] The synthesis of such piperidine derivatives frequently yields crude products contaminated with unreacted starting materials, byproducts, oxidation products, and residual solvents.[4] These impurities can compromise the yield, purity, and efficacy of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).

The primary challenge in the purification of this compound is its physical state; it exists as a colorless liquid with a boiling point of approximately 120°C, precluding purification by conventional recrystallization techniques designed for solid compounds.[1][5][6] To overcome this, our method employs a foundational chemical principle: the conversion of a non-crystalline or liquid basic compound into a well-defined, crystalline salt.

The tertiary amine of the piperidine ring is basic and readily reacts with acids, such as hydrochloric acid (HCl), to form a stable ammonium salt. This salt, this compound hydrochloride, is a solid with a higher melting point and distinct solubility profile compared to the free base. This transformation allows us to leverage the power of recrystallization, a technique that relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[7] By carefully selecting a solvent system, the hydrochloride salt can be dissolved at an elevated temperature and then allowed to crystallize upon cooling, leaving soluble impurities behind in the mother liquor. This process yields a highly purified solid intermediate, which can then be used directly or converted back to the pure liquid free base.

Physicochemical Data

A clear understanding of the compound's properties is essential for developing a purification strategy.

PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 21156-84-3[1]N/A (Derivative)
Molecular Formula C₈H₁₇NO[1]C₈H₁₈ClNO
Molecular Weight 143.23 g/mol [1]179.68 g/mol
Appearance Colorless liquid[1][2]Expected to be a white to off-white crystalline solid[8]
Boiling Point ~120 °C[1][2]N/A (Decomposes at high temp)
Melting Point N/AExpected to be significantly > Room Temp
Solubility Soluble in polar organic solventsSoluble in polar protic solvents (e.g., water, alcohols), low solubility in nonpolar solvents

Overall Purification Workflow

The logic of the purification process is based on transforming the physical state of the target compound to enable a more effective separation technique.

Purification_Strategy A Crude Liquid This compound B Protocol 1: Salt Formation A->B Add HCl in Solvent C Crude Solid Hydrochloride Salt B->C Isolate Precipitate D Protocol 2: Recrystallization C->D Dissolve & Cool E High-Purity Hydrochloride Salt D->E Filter & Dry F Protocol 3 (Optional): Free Base Liberation E->F Add Base & Extract G High-Purity Liquid Free Base F->G Evaporate Solvent Recrystallization_Workflow A Crude HCl Salt B Add Minimum Hot Isopropanol A->B C Clear, Saturated Solution B->C D Slow Cooling to Room Temp C->D E Crystal Formation D->E F Cool in Ice Bath E->F G Maximize Yield F->G H Vacuum Filtration G->H I Wash with Cold Isopropanol H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

References

Application Notes and Protocols for the HPLC Analysis of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 2-(1-Methylpiperidin-4-yl)ethanol is a polar, basic compound featuring a tertiary amine within a piperidine ring and a primary alcohol functional group. Its hydrophilic nature presents a challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods, where it is often poorly retained, leading to elution near the solvent front and inadequate separation from other polar sample components. This application note provides a detailed guide for the robust analysis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two primary chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography, explaining the rationale behind the selection of columns, mobile phases, and detection parameters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueSource
Molecular Formula C8H17NO[1][2]
Molecular Weight 143.227 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 120°C[1]
XLogP3 0.64850[1]
PSA (Polar Surface Area) 23.47 Ų[1]

The low XLogP3 value indicates the high polarity of the molecule, which is the primary driver for considering alternatives to standard RP-HPLC. The presence of the tertiary amine (pKa typically ~9-10) means its charge state is highly dependent on the mobile phase pH, a crucial parameter for chromatographic control.

Chromatographic Strategy: The Rationale

Due to the polar and basic nature of this compound, conventional C18 columns often fail to provide adequate retention.[3][4] To address this, we will focus on two advanced chromatographic techniques.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar compounds.[5][6][7] It utilizes a polar stationary phase (such as bare silica, or bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[8][9] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes, like our target compound, are more strongly retained.[7] This approach also offers the advantage of increased sensitivity when using mass spectrometry (MS) detection due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[7]

  • Mixed-Mode Chromatography: This technique offers a powerful and versatile approach by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[10][11] For a basic compound like this compound, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange functionalities would be ideal. This allows for simultaneous interaction based on the compound's hydrophobicity and its positive charge (at acidic to neutral pH), providing tunable selectivity and excellent retention without the need for ion-pairing reagents, which are often incompatible with MS.[12][13]

The following workflow provides a general overview of the analytical process from sample preparation to data analysis.

HPLC Workflow for this compound Analysis HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Dilution with Mobile Phase/Diluent Sample->Dilution Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (HILIC or Mixed-Mode) Injection->Separation Detection Detection (UV, CAD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External/Internal Standard) Integration->Quantification Reporting Reporting & Analysis Quantification->Reporting

Caption: General workflow for the HPLC analysis of this compound.

Protocol 1: HILIC Method for the Analysis of this compound

This protocol is designed to provide strong retention and good peak shape for the target analyte.

I. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC or MS grade)

  • Ammonium formate or Ammonium acetate (MS grade or equivalent)

  • Formic acid or Acetic acid (MS grade or equivalent)

  • Ultrapure water (18.2 MΩ·cm)

II. Instrumentation and Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System UHPLC/HPLC with UV, CAD, or Mass SpectrometerThe analyte lacks a strong chromophore, so Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is recommended for sensitive detection. A UV detector at low wavelengths (~200-215 nm) may also be used.
Column HILIC Column (e.g., Amide, Diol, or bare Silica phase), 100 x 2.1 mm, <3 µmAmide phases are generally a good starting point for polar compounds, offering excellent retention and selectivity.[9]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)The buffer controls the ionic strength and pH. A low pH ensures the analyte is protonated, which can aid in retention on some HILIC phases.
Mobile Phase B AcetonitrileThe high organic content is the primary driver for retention in HILIC mode.[5]
Gradient Program 95% B to 70% B over 10 minutesA gradient elution, starting with high organic content, is used to elute the polar analyte. The gradient can be optimized based on the observed retention time.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 1-5 µLTo avoid peak distortion.
Sample Diluent 90:10 (v/v) Acetonitrile:WaterThe sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

III. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Protocol 2: Mixed-Mode Method for the Analysis of this compound

This protocol provides an alternative with potentially different selectivity, leveraging both hydrophobic and ion-exchange interactions.

I. Materials and Reagents

  • This compound reference standard

  • Acetonitrile or Methanol (HPLC or MS grade)

  • Ammonium formate or Ammonium acetate (MS grade or equivalent)

  • Formic acid or Acetic acid (MS grade or equivalent)

  • Ultrapure water (18.2 MΩ·cm)

II. Instrumentation and Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System UHPLC/HPLC with UV, CAD, or Mass SpectrometerSimilar to the HILIC method, CAD or MS is preferred for sensitive and specific detection.
Column Mixed-Mode Column (e.g., C18 with embedded cation-exchange groups), 100 x 2.1 mm, <3 µmThese columns provide dual retention mechanisms, enhancing the retention of polar and ionic compounds.[10][14]
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)The buffer concentration and pH can be adjusted to fine-tune the ion-exchange and reversed-phase retention.[11] A higher buffer concentration can decrease ion-exchange retention.
Mobile Phase B AcetonitrileThe organic modifier controls the reversed-phase retention.
Gradient Program 5% B to 50% B over 10 minutesA typical reversed-phase gradient is a good starting point. The gradient slope can be adjusted to optimize resolution.
Flow Rate 0.3 mL/minStandard for a 2.1 mm ID column.
Column Temperature 35 °CHigher temperatures can sometimes improve peak shape for basic compounds.
Injection Volume 1-5 µL
Sample Diluent 10:90 (v/v) Acetonitrile:WaterThe sample diluent should be weaker than the initial mobile phase to prevent peak distortion.

III. Standard and Sample Preparation Follow the same procedure as described in the HILIC method, using the appropriate sample diluent for the mixed-mode method.

Method Validation Considerations

For use in a regulated environment, the chosen method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy: Assessing the closeness of agreement between the true value and the value found.

  • Precision: (Repeatability and Intermediate Precision) Evaluating the variability of the results under the same and different conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analysis of this compound by HPLC requires a departure from traditional reversed-phase methods due to its high polarity and basicity. Both HILIC and Mixed-Mode chromatography offer robust and reliable solutions. HILIC is particularly well-suited for retaining highly polar compounds and is highly compatible with MS detection. Mixed-Mode chromatography provides a powerful alternative with tunable selectivity based on both hydrophobic and ionic interactions. The choice between these methods will depend on the specific sample matrix, available instrumentation, and the desired separation goals. The protocols provided herein serve as an excellent starting point for method development and can be optimized to meet the specific needs of the user.

References

Quantitative Analysis of 2-(1-Methylpiperidin-4-yl)ethanol in Biological Matrices using Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a robust and validated protocol for the sensitive detection and quantification of 2-(1-Methylpiperidin-4-yl)ethanol in biological matrices, such as human plasma. Due to the polar nature of the target analyte, a derivatization step is employed to improve chromatographic performance and ensure analytical robustness. The method utilizes liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and thermal stability. Analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), providing high selectivity and sensitivity. This guide offers a comprehensive, step-by-step methodology, from sample preparation to data analysis, and includes detailed parameters for method validation in accordance with international guidelines.[1]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring both a tertiary amine and a primary alcohol functional group. Such structures are common in pharmaceutical development, either as active pharmaceutical ingredients (APIs), metabolites, or synthetic intermediates.[2] Accurate quantification in biological matrices is therefore critical for pharmacokinetic, toxicokinetic, and metabolic studies.

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds.[3] However, the direct analysis of polar molecules containing active hydrogens, such as this compound, presents significant challenges. The hydroxyl (-OH) group can engage in hydrogen bonding with active sites on the GC column and inlet liner, leading to poor peak shape (tailing), reduced analytical response, and poor reproducibility.[4]

To overcome these limitations, a chemical derivatization strategy is essential. This protocol employs trimethylsilylation, a common and effective technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[5] This reaction, facilitated by BSTFA, increases the analyte's volatility and thermal stability while reducing its polarity, resulting in improved chromatographic resolution and sensitivity.[5][6]

This document provides a self-validating framework, emphasizing not just the procedural steps but the underlying chemical principles and quality control measures necessary for generating reliable and reproducible data in a research or regulated laboratory environment.[7][8]

Analyte Properties

A summary of the key physicochemical properties of the target analyte is provided below.

PropertyValueSource
Chemical Name This compound[9]
CAS Number 21156-84-3[9][10]
Molecular Formula C₈H₁₇NO[9][10]
Molecular Weight 143.23 g/mol [9]
Boiling Point 120 °C[9]
Appearance Colorless liquid[9]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a structured workflow designed to ensure consistency and minimize error.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Biological Sample (e.g., Plasma) Spike_IS 2. Spike with Internal Standard (IS) Sample->Spike_IS pH_Adjust 3. pH Adjustment (Basification) Spike_IS->pH_Adjust LLE 4. Liquid-Liquid Extraction (LLE) pH_Adjust->LLE Evaporate 5. Evaporate Organic Layer to Dryness LLE->Evaporate Reconstitute 6. Reconstitute Residue Evaporate->Reconstitute Add_Reagent 7. Add BSTFA Reagent Reconstitute->Add_Reagent React 8. Heat to Complete Reaction (70°C) Add_Reagent->React Inject 9. Inject Sample into GC-MS React->Inject Separate 10. GC Separation Inject->Separate Detect 11. MS Detection (Scan or SIM) Separate->Detect Integrate 12. Peak Integration Detect->Integrate Quantify 13. Quantification using Calibration Curve Integrate->Quantify Report 14. Generate Report Quantify->Report

Caption: Overall analytical workflow from sample preparation to final report.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound: Analytical standard, >98% purity.

  • Internal Standard (IS): this compound-d4 (or a suitable structural analog like 2-(1-Ethylpiperidin-4-yl)ethanol if an isotopically labeled standard is unavailable).[11]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Silylating agent. Store in a desiccator.[5]

  • Solvents: Acetonitrile, Ethyl Acetate, Methanol (all HPLC or GC grade).

  • Buffers: Sodium Hydroxide (NaOH) solution (1 M), Ammonium Hydroxide (NH₄OH).

  • Water: Deionized, >18 MΩ·cm.

  • Control Matrix: Blank human plasma (or other relevant biological matrix).

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Extraction Tubes: 15 mL polypropylene centrifuge tubes.

  • Evaporator: Nitrogen evaporation system or centrifugal vacuum concentrator.

  • Heating Block/Oven: Capable of maintaining 70 °C ± 2 °C.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol.

  • Calibration Curve Standards (in matrix): Spike 95 µL of blank plasma with 5 µL of each working standard solution to create calibration points (e.g., 5, 25, 50, 250, 500, 2500, 5000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high) using a separate weighing of the primary stock if possible.

Protocol 2: Sample Extraction

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate the analyte and IS from the plasma matrix. The choice of a basic pH is critical to ensure the tertiary amine is in its neutral, more organosoluble form.

  • Sample Aliquoting: Pipette 100 µL of sample (calibrator, QC, or unknown) into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution to every tube (except for double blanks). This yields a final IS concentration of 1000 ng/mL. Vortex briefly.

  • Basification: Add 100 µL of 1 M NaOH to each tube to raise the pH > 10. Vortex for 10 seconds.

  • Extraction: Add 4 mL of ethyl acetate to each tube. Cap securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40 °C.

Protocol 3: Derivatization

This step converts the polar hydroxyl group into a non-polar TMS ether, which is ideal for GC analysis.

G cluster_reaction Silylation Reaction Analyte Analyte-OH arrow 70°C BSTFA BSTFA Product Analyte-O-Si(CH₃)₃ Side_Product CF₃CONH-Si(CH₃)₃ plus1 + plus2 +

Caption: Silylation of the hydroxyl group using BSTFA.

  • Reconstitution: To the dry residue from Protocol 2, add 50 µL of acetonitrile. Vortex to dissolve.

  • Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) to the reconstituted residue.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for injection.

GC-MS Instrumental Parameters

The following tables provide the recommended starting parameters for the GC-MS system. Optimization may be required based on specific instrument performance.

Table 1: Gas Chromatograph (GC) Conditions
ParameterSettingRationale
Injection Mode SplitlessMaximizes sensitivity for trace-level detection.[12]
Inlet Temperature 270 °CEnsures rapid volatilization of the TMS-derivatized analyte without thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program Initial: 80 °C, hold 1 minFocuses analytes at the head of the column.
Ramp 1: 20 °C/min to 280 °CProvides efficient separation of the analyte from matrix components.
Hold: 5 min at 280 °CEnsures elution of all components and cleans the column.
Injection Volume 1 µLStandard volume to avoid overloading the system.
Table 2: Mass Spectrometer (MS) Conditions
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for creating library-searchable mass spectra.
Source Temp. 230 °CStandard operating temperature.
Quadrupole Temp. 150 °CStandard operating temperature.
Acquisition Mode Full Scan (for method development) Selected Ion Monitoring (SIM) (for quantification)Full scan is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity and selectivity for quantitative analysis.[13]
Scan Range m/z 50 - 400Covers the expected mass range of the derivatized analyte and its fragments.
Solvent Delay 4 minutesPrevents the high concentration of solvent from reaching the MS detector.

Data Analysis and Expected Results

Qualitative Identification

The TMS-derivatized this compound has a molecular weight of 215.4 g/mol . Under EI conditions, a characteristic fragmentation pattern is expected.

Table 3: Expected Ions for SIM Analysis
AnalyteIon (m/z)Ion TypeRole
TMS-Analyte 170 [M-CH₂CH₂OTMS]⁺Quantifier
98[C₆H₁₂N]⁺Qualifier
73[Si(CH₃)₃]⁺Qualifier
TMS-IS (d4) 174 [M-CH₂CD₂OTMS]⁺Quantifier
102[C₆H₁₂N-d4]⁺Qualifier

Note: These ions are predicted based on common fragmentation pathways. They must be confirmed by injecting a pure, derivatized standard and acquiring a full scan mass spectrum.

Quantitative Analysis

Quantification is performed by creating a calibration curve that plots the peak area ratio (Analyte Quantifier Ion / IS Quantifier Ion) against the nominal concentration of the prepared calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Method Validation and Quality Control

A validated analytical method ensures that results are reliable, accurate, and reproducible.[1][8] The method should be validated according to established guidelines (e.g., ICH, FDA).[1][14]

Table 4: Method Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to differentiate and quantify the analyte in the presence of matrix components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix.
Linearity & Range The concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured values to the true value.Mean concentration of QC samples should be within ±15% of nominal value.
Precision Repeatability and intermediate precision of the method.Coefficient of variation (CV%) for QC samples should not exceed 15% (20% at LLOQ).
Limit of Quantitation (LLOQ) Lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy within ±20%; precision ≤20% CV.[15]
Matrix Effect The effect of co-eluting matrix components on analyte ionization.Assessed by comparing analyte response in post-extraction spiked matrix vs. pure solution.
Stability Analyte stability under various storage and processing conditions.Analyte concentration should remain within ±15% of the initial value.
Quality Control (QC) During Routine Analysis

For each analytical batch, the following should be included to ensure the validity of the run:[16][17]

  • A system suitability test (e.g., injection of a mid-level standard) to verify chromatographic performance.

  • A double blank (matrix with no analyte or IS) and a matrix blank (matrix with IS only).

  • A full calibration curve .

  • At least two sets of QC samples (low, mid, high). At least 2/3 of QCs (and at least 50% at each level) must be within ±15% of their nominal values for the run to be accepted.

References

Application Notes and Protocols for the Proposed Use of 2-(1-Methylpiperidin-4-yl)ethanol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-methylpiperidine scaffold is a privileged motif in medicinal chemistry, found in numerous biologically active compounds. Its incorporation into peptides and small molecule libraries can impart favorable pharmacokinetic and pharmacodynamic properties. Solid-phase synthesis offers an efficient route for the generation of such libraries. This document outlines a proposed methodology for the utilization of 2-(1-Methylpiperidin-4-yl)ethanol as a novel building block in solid-phase synthesis, enabling the introduction of a functionalized N-methylpiperidine moiety. While direct established protocols for this specific molecule are not widely documented, the following application notes are based on well-established principles of solid-phase organic synthesis and provide a robust framework for its successful implementation.

Introduction: The Rationale for Incorporating the 1-Methylpiperidine Moiety

The piperidine ring, particularly when N-alkylated, is a common feature in a wide array of pharmaceuticals, including analgesics and antidepressants.[1] The presence of the 1-methylpiperidin-4-yl moiety can influence a molecule's basicity, lipophilicity, and ability to engage in specific receptor interactions. For instance, analogs of fentanyl, a potent opioid agonist, feature a 4-(N-phenylamido)piperidine scaffold, highlighting the importance of this core structure in drug design.[2] The ability to systematically incorporate building blocks like this compound into peptide or small molecule libraries via solid-phase synthesis (SPS) would provide a powerful tool for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[3]

Solid-phase synthesis, pioneered by Bruce Merrifield, facilitates the rapid construction of complex molecules by anchoring a starting material to an insoluble resin support, allowing for the use of excess reagents and simplified purification through washing. This guide proposes a scientifically grounded, albeit novel, application of this compound within the well-established Fmoc/tBu solid-phase synthesis strategy.[4]

Core Principles of the Proposed Synthetic Strategy

The primary challenge in utilizing this compound in standard solid-phase synthesis is its bifunctional nature (a hydroxyl group and a tertiary amine) and the lack of a carboxylic acid handle for standard peptide coupling. Therefore, a derivatization step is proposed to convert it into a suitable building block. The overall strategy involves three key stages:

  • Derivatization: Conversion of this compound into a building block with a carboxylic acid functional group and a protected hydroxyl group, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).

  • Solid-Phase Incorporation: Coupling of the derivatized building block onto a solid-phase resin, followed by chain elongation.

  • Cleavage and Deprotection: Release of the final compound from the solid support and removal of protecting groups.

The tertiary amine of the piperidine ring is not protected, which presents both an opportunity for it to influence the properties of the final molecule and a potential challenge during synthesis that must be carefully managed.

Proposed Protocols

Protocol 1: Synthesis of a Derivatized Building Block from this compound

To enable its use in SPPS, this compound can be derivatized to form a protected amino acid analog. A plausible approach is to ether-link it to a molecule containing a carboxylic acid and an amino group, such as a protected serine derivative. Here, we propose the synthesis of an O-alkylated L-serine derivative.

Objective: To synthesize Fmoc-L-Ser(O-(2-(1-methylpiperidin-4-yl)ethyl))-OH.

Materials:

  • This compound

  • Fmoc-L-Ser(OH)-O-tBu (or other suitable protected serine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Alcohol: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Williamson Ether Synthesis: To the resulting alkoxide solution, add a solution of a suitable protected and activated serine derivative, for example, a tosylated or mesylated Fmoc-L-Ser-O-tBu (1.0 eq) in anhydrous THF. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection of the Carboxylic Acid: Dissolve the purified tert-butyl ester intermediate in a solution of 50% TFA in DCM. Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting product, Fmoc-L-Ser(O-(2-(1-methylpiperidin-4-yl)ethyl))-OH, can be used in solid-phase synthesis.

Diagram 1: Proposed Derivatization of this compound

G reagent1 1. NaH, THF start This compound reagent2 2. Fmoc-Ser(OTs)-OtBu intermediate1 Protected Intermediate Fmoc-Ser(O-R)-OtBu reagent3 3. TFA/DCM start->intermediate1 Williamson Ether Synthesis final_product Final Building Block Fmoc-Ser(O-R)-OH intermediate1->final_product

Caption: Proposed workflow for derivatizing this compound.

Protocol 2: Solid-Phase Incorporation of the Derivatized Building Block

This protocol outlines the incorporation of the newly synthesized building block into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids)

  • The derivatized building block from Protocol 1

  • Other required Fmoc-protected amino acids

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Place the desired resin (1.0 eq) in a peptide synthesis vessel and swell in DMF for 1 hour.

  • Fmoc Deprotection (if starting with a pre-loaded resin): Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the Building Block:

    • In a separate vial, pre-activate the derivatized building block (3.0 eq) with HBTU or HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Solid-Phase Synthesis Workflow

G start Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Building Block (HATU/DIPEA) deprotection->coupling wash1 Washing (DMF, DCM) coupling->wash1 elongation Chain Elongation (Repeat Deprotection/Coupling) wash1->elongation cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Proposed solid-phase synthesis workflow for incorporating the derivatized building block.

Potential Challenges and Troubleshooting

The presence of the unprotected tertiary amine in the this compound moiety requires special consideration.

  • Interference with Coupling: The basicity of the piperidine nitrogen could potentially interfere with the coupling reaction by neutralizing the activated carboxylic acid.

    • Mitigation: The use of a sufficient excess of DIPEA during the coupling step should ensure that the reaction medium remains basic enough for efficient coupling. Alternatively, coupling reagents that are less sensitive to the basicity of the substrate, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), could be explored.

  • Side Reactions during Cleavage: The tertiary amine could undergo side reactions during the strongly acidic cleavage step.

    • Mitigation: The inclusion of scavengers like TIS in the cleavage cocktail is crucial to quench reactive carbocations and prevent side reactions. The duration of the cleavage should be optimized to ensure complete deprotection without significant degradation.

  • Aggregation: Peptides containing bulky, hydrophobic, or N-methylated residues can be prone to aggregation on the solid support, leading to incomplete reactions.[5]

    • Mitigation: The use of high-swelling resins (e.g., ChemMatrix® or TentaGel®) and chaotropic agents like isopropanol during washing steps can help to disrupt secondary structures and improve reaction efficiency. Performing couplings at elevated temperatures may also be beneficial.

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes based on analogous solid-phase syntheses. Actual results may vary and should be optimized for each specific sequence.

ParameterExpected RangeNotes
Resin Loading 0.3 - 0.7 mmol/gDependent on the choice of resin.
Coupling Efficiency >95%Per step, as monitored by ninhydrin test. Double coupling may be required for difficult sequences.
Crude Purity 40 - 70%Highly dependent on the peptide sequence and length.
Final Yield (after purification) 10 - 30%Typical for custom peptides of moderate complexity.

Conclusion

While direct precedents are lacking, the proposed application of this compound in solid-phase synthesis is built upon a strong foundation of established chemical principles. The derivatization and incorporation protocols presented here offer a viable starting point for researchers aiming to introduce this medicinally relevant scaffold into their peptide and small molecule libraries. Careful consideration of the potential challenges associated with the tertiary amine functionality will be key to the successful implementation of this methodology. The ability to create diverse libraries containing the 1-methylpiperidine moiety will undoubtedly aid in the exploration of new chemical space and the development of novel therapeutic leads.

References

The Strategic Role of 2-(1-Methylpiperidin-4-yl)ethanol in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of precursor molecules is a critical determinant of efficiency, purity, and overall success. Among these, 2-(1-Methylpiperidin-4-yl)ethanol has emerged as a versatile and strategically important building block, particularly in the synthesis of a range of Active Pharmaceutical Ingredients (APIs). Its unique structural features, combining a methylated piperidine ring with a primary alcohol, offer a reactive handle for diverse chemical transformations. This guide provides a comprehensive overview of the applications and protocols associated with this key intermediate, empowering researchers to leverage its full potential in drug discovery and development.

This document will delve into the chemical properties, primary applications, and detailed synthetic protocols involving this compound. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers can confidently and effectively utilize this precursor in their synthetic endeavors.

Part 1: Core Characteristics and Safety Profile

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. These properties dictate its behavior in reactions, its solubility in various solvents, and the appropriate conditions for its storage and handling.

PropertyValueReference
Chemical Name This compound
CAS Number 21156-84-3
Molecular Formula C8H17NO
Molecular Weight 143.227 g/mol
Appearance Colorless liquid
Density 0.939 g/cm³
Boiling Point 120 °C
Flash Point 79.936 °C
Refractive Index 1.465
Safety and Handling: A Non-Negotiable Priority

Safe handling of all chemical reagents is paramount in a laboratory setting. This compound, while not classified as acutely toxic, requires adherence to standard safety protocols to minimize risk.

General Handling Precautions:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

In Case of Exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Part 2: Application in the Synthesis of Antihistamines - The Case of Loratadine

One of the most significant applications of this compound is as a key precursor in the synthesis of second-generation antihistamines, such as Loratadine. These drugs are widely used to treat allergies with fewer sedative side effects compared to their first-generation counterparts.

The synthesis of Loratadine involves a multi-step process where the piperidine moiety, derived from precursors like this compound, is crucial for its pharmacological activity. The tricyclic structure of Loratadine selectively binds to peripheral histamine H1 receptors, effectively mitigating allergic symptoms.

Synthetic Pathway Overview

The synthesis of Loratadine typically involves the construction of the tricyclic core followed by the attachment of the piperidine-containing side chain. While various synthetic routes exist, a common strategy involves the reaction of a tricyclic intermediate with a derivative of 4-piperidineethanol. The N-methyl group on the piperidine ring in this compound is a key feature of the final Loratadine molecule.

Synthesis_Overview A Tricyclic Ketone Intermediate C Dehydration A->C Reaction with B B Grignard Reagent from 4-(2-Chloroethyl)-1-methylpiperidine D Loratadine Precursor C->D F Loratadine D->F Reaction with Ethyl Chloroformate E Carbamoylation

Caption: Generalized synthetic pathway to Loratadine.

Detailed Protocol: Synthesis of a Key Loratadine Intermediate

The following protocol outlines a representative synthesis of a key intermediate for Loratadine, highlighting the role of a 4-substituted piperidine derivative. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 8-chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine, a direct precursor to Loratadine.

Materials:

  • 8-Chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridin-11-one

  • 4-(2-Chloroethyl)-1-methylpiperidine hydrochloride

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 4-(2-chloroethyl)-1-methylpiperidine (prepared from the hydrochloride salt by neutralization) in anhydrous THF.

    • Add a small portion of the chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with the Tricyclic Ketone:

    • Cool the Grignard reagent to 0 °C.

    • Dissolve the 8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridin-11-one in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Dehydration:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.

    • Dissolve the crude alcohol in toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the dehydration by TLC. Once complete, cool the reaction mixture.

  • Purification:

    • Wash the toluene solution with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired Loratadine precursor.

Part 3: Broader Applications in API Synthesis

The utility of this compound and its derivatives extends beyond antihistamines. The piperidine scaffold is a common motif in a variety of APIs targeting the central nervous system and other biological pathways.

Synthesis of 5-HT1F Agonists for Migraine Treatment

Derivatives of 1-methylpiperidine are integral to the synthesis of certain 5-HT1F receptor agonists, which are being investigated for the treatment of migraine. The synthesis of these compounds often involves the coupling of a substituted pyridine core with a 1-methylpiperidine-4-carbonyl moiety. The synthetic strategies may involve the conversion of this compound to the corresponding carboxylic acid or other activated derivatives.

API_Synthesis cluster_precursor Precursor: this compound cluster_derivatives Key Intermediates cluster_apis Target APIs A This compound B 4-(2-Haloethyl)-1-methylpiperidine A->B Halogenation C 1-Methylpiperidine-4-acetaldehyde A->C Oxidation E Antihistamines (e.g., Loratadine) B->E G Other CNS-active compounds B->G D 1-Methylpiperidine-4-acetic acid C->D Further Oxidation F 5-HT1F Agonists (Migraine Therapeutics) D->F D->G

Caption: Synthetic utility of this compound.

Part 4: Analytical Characterization

Ensuring the purity and identity of this compound and its synthetic products is crucial for reproducible and reliable results. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the chemical environment of protons and carbons.Characteristic peaks corresponding to the methyl, piperidine ring, and ethanol protons and carbons.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
Gas Chromatography (GC) Assessment of purity and detection of volatile impurities.A single major peak for the pure compound.

Conclusion: A Versatile Tool for Modern Drug Synthesis

This compound stands as a testament to the importance of well-chosen precursors in the synthesis of complex pharmaceutical molecules. Its application in the creation of widely used antihistamines like Loratadine, as well as its potential in the development of novel therapeutics, underscores its value to the scientific community. By understanding its properties, handling it safely, and applying it in well-designed synthetic strategies, researchers can continue to unlock new possibilities in the field of drug discovery and development. The protocols and insights provided in this guide serve as a foundation for the innovative and efficient use of this key synthetic building block.

Introduction: The 2-(1-Methylpiperidin-4-yl)ethanol Scaffold in Cholinergic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological characterization of 2-(1-Methylpiperidin-4-yl)ethanol derivatives, a chemical scaffold of significant interest in modern drug discovery. This document provides detailed application notes and protocols for researchers engaged in the pharmacological evaluation of this compound class.

The this compound core structure represents a versatile and privileged scaffold in medicinal chemistry. Piperidine derivatives are fundamental components in a vast array of pharmaceuticals, particularly those targeting the central nervous system[1]. The structural features of this specific scaffold—a methylated piperidine ring linked to an ethanol moiety—make it an ideal starting point for developing modulators of the cholinergic system.

Historically, research has demonstrated that derivatives of this and similar piperidine structures can exhibit high affinity and selectivity for muscarinic acetylcholine receptors (mAChRs) and, in some contexts, acetylcholinesterase (AChE)[2][3]. These two protein classes are critical regulators of neurotransmission and are implicated in a wide range of physiological processes and disease states, including chronic obstructive pulmonary disease (COPD), overactive bladder, Alzheimer's disease, and schizophrenia[2][4].

This guide, therefore, focuses on a logical, tiered approach to characterizing the biological activity of novel this compound derivatives. We will detail the primary binding assays to determine target affinity, functional assays to elucidate the mode of action (e.g., antagonist, agonist), and enzymatic assays to assess off-target activity.

Part I: Characterization of Muscarinic Receptor Interactions

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the majority of the effects of acetylcholine in the central and peripheral nervous systems[2][5]. They are classified based on their primary signaling pathways:

  • M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores.[6][7]

  • M2, M4 Receptors: Couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Given that many piperidine-based molecules act as muscarinic antagonists, the primary goals are to determine which subtypes a derivative binds to (affinity and selectivity) and how it affects their function (potency).

Workflow for Muscarinic Receptor Profiling

The following diagram outlines a standard workflow for characterizing a new derivative at muscarinic receptors.

cluster_0 Step 1: Primary Screening cluster_1 Step 2: Functional Characterization cluster_2 Step 3: Comprehensive Profile a Test Compound (this compound derivative) b Radioligand Binding Assay (M1, M2, M3, M4, M5 Subtypes) a->b Determine Affinity (Ki) & Selectivity Profile c Calcium Mobilization Assay (for M1, M3, M5) b->c If significant binding to Gq-coupled receptors d Determine Functional Potency (IC50) for Antagonists c->d e Integrated Pharmacological Profile (e.g., 'Selective M3 Antagonist') d->e G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Acetylcholine) Receptor M1/M3/M5 Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Cyto Cytosolic Ca²⁺ (Increased) ER->Ca_Cyto Releases Ca²⁺ Ca_ER Ca²⁺ Response Cellular Response Ca_Cyto->Response cluster_0 Enzymatic Reaction cluster_1 Detection Reaction cluster_2 Inhibition a Acetylthiocholine (Substrate) c Thiocholine a->c Hydrolysis by b AChE (Enzyme) e TNB²⁻ (Yellow Product, λmax=412 nm) c->e d DTNB (Ellman's Reagent) d->e Reacts with f Test Compound (Inhibitor) f->b Blocks

References

Application Notes & Protocols: The Strategic Role of 2-(1-Methylpiperidin-4-yl)ethanol in Modern Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

While not a pharmacologically active agent in its own right, 2-(1-Methylpiperidin-4-yl)ethanol represents a pivotal starting scaffold for the synthesis of novel chemical entities with significant potential in neuropharmacology. Its intrinsic structural motifs—a tertiary amine within a piperidine ring and a primary alcohol—offer rich chemical handles for diversification and optimization. This guide delineates the strategic application of this building block in CNS drug discovery, providing a conceptual framework and detailed experimental protocols for synthesizing and evaluating new molecular entities derived from it. We will explore its potential for generating ligands for key CNS targets and provide validated, step-by-step methodologies for their characterization, from initial binding assays to preliminary in vivo assessments.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its prevalence is due to a combination of favorable properties:

  • Pharmacokinetic Profile: The saturated heterocyclic structure often imparts improved metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Blood-Brain Barrier (BBB) Permeation: The tertiary amine of the N-methylpiperidine moiety typically has a pKa in the physiological range, allowing it to be protonated and positively charged. This basic nitrogen is a common feature in many CNS drugs, facilitating penetration across the BBB.

  • Structural Versatility: The piperidine ring provides a rigid, three-dimensional framework that can be readily functionalized at multiple positions to orient substituents for optimal interaction with biological targets.

This compound specifically offers the 1-methylpiperidin-4-yl core, a motif found in numerous successful CNS drugs, including analgesics, antipsychotics, and cognitive enhancers. The ethanol side chain provides a reactive site for further chemical modification, making it an ideal starting point for library synthesis and lead optimization.

Strategic Application in Lead Generation

The utility of this compound lies in its potential as a precursor for various classes of neuropharmacologically active compounds. The primary alcohol can be readily converted into other functional groups (e.g., esters, ethers, amines, halides), enabling the exploration of a vast chemical space.

Potential Therapeutic Targets

The 1-methylpiperidin-4-yl scaffold is a well-established pharmacophore for several key CNS receptor families:

  • Opioid Receptors (μ, δ, κ): The core structure is reminiscent of the pethidine (meperidine) class of synthetic opioids. Modifications can be tailored to target specific opioid receptor subtypes for applications in pain management.

  • Dopamine Receptors (D2, D3, D4): Many typical and atypical antipsychotics feature piperidine rings that interact with dopamine receptors. Derivatives could be explored for treating psychosis, schizophrenia, or Parkinson's disease.

  • Serotonin Receptors (5-HT₂ₐ, 5-HT₂C): Atypical antipsychotics and some antidepressants utilize piperidine moieties to modulate serotonergic activity.

  • Muscarinic Acetylcholine Receptors (M1, M4): The N-methylpiperidine group is a classic structural element in muscarinic receptor ligands. Derivatives could be investigated as pro-cognitive agents for Alzheimer's disease or schizophrenia.

The logical workflow for leveraging this scaffold is visualized below.

G A This compound (Starting Scaffold) B Chemical Modification (Esterification, Etherification, etc.) A->B Versatile -OH group C Focused Compound Library B->C Generate Diversity D Primary Binding Assays (e.g., Radioligand Binding) C->D E Functional Assays (e.g., cAMP, Ca2+ Flux) D->E Confirm Mechanism F Hit Identification (Potency & Efficacy) E->F Prioritize Leads G ADME & BBB Permeability (e.g., PAMPA, Microsomal Stability) F->G Advance Hits H Behavioral Models (e.g., Hot Plate, EPM) G->H Assess CNS Exposure I Lead Candidate Selection H->I Evaluate Therapeutic Potential G cluster_0 Pre-Test Phase cluster_1 Testing Phase cluster_2 Data Analysis Phase A Animal Acclimation (1 hour) B Drug Administration (i.p. injection) A->B C Uptake Period (30 minutes) B->C D Place Mouse in EPM Center C->D E 5-Minute Free Exploration (Video Recorded) D->E F Automated Video Tracking E->F G Quantify Parameters - Open Arm Time - Open Arm Entries - Total Distance F->G H Statistical Analysis (e.g., ANOVA) G->H I Interpret Results (Anxiolytic vs. Sedative Effect) H->I

The Versatile Scaffold: Application of 2-(1-Methylpiperidin-4-yl)ethanol in the Rational Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, embedded in the core of numerous therapeutics.[1] Among the diverse array of piperidine-based building blocks, 2-(1-methylpiperidin-4-yl)ethanol stands out as a particularly versatile scaffold for the development of potent and selective enzyme inhibitors. Its unique structural features—a tertiary amine, a flexible ethanol linker, and a substituted piperidine ring—offer a rich platform for molecular elaboration to target a range of enzyme active sites. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of this compound in the design and synthesis of enzyme inhibitors. We will delve into its utility in targeting key enzyme classes, provide detailed, field-proven protocols for synthesis and enzymatic assays, and discuss the critical aspects of structure-activity relationship (SAR) to guide rational inhibitor design.

Introduction: The Strategic Advantage of the this compound Scaffold

The therapeutic potential of piperidine derivatives is well-established, with applications ranging from neurology to oncology.[1] The this compound scaffold (Figure 1) offers several strategic advantages in the design of enzyme inhibitors:

  • The N-Methylpiperidine Core: The tertiary amine of the N-methylpiperidine ring can serve as a key basic interaction point, forming salt bridges or hydrogen bonds with acidic residues in an enzyme's active site. The methyl group can also provide favorable steric interactions and influence the overall lipophilicity and metabolic stability of the molecule.

  • The Ethanol Linker: The flexible two-carbon ethanol linker provides a means to orient pharmacophoric groups in three-dimensional space to achieve optimal binding. The hydroxyl group can act as a hydrogen bond donor or acceptor, or it can be further functionalized to introduce other chemical moieties.

  • 4-Substitution Pattern: The substitution at the 4-position of the piperidine ring allows for the introduction of various functional groups that can be tailored to interact with specific pockets within the enzyme's active site, thereby enhancing potency and selectivity.

This combination of features makes this compound a valuable starting point for the synthesis of diverse libraries of compounds for screening against a wide array of enzymatic targets.

Application in Targeting Key Enzyme Classes

The versatility of the this compound scaffold has been demonstrated in the development of inhibitors for several important enzyme classes.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

Mechanistic Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[2][3] The active site of AChE features a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[2] The N-methylpiperidine core of inhibitors derived from this compound can effectively interact with the anionic sites of AChE, mimicking the quaternary ammonium group of acetylcholine.

Structural Design Insights: Donepezil, a well-known AChE inhibitor, features an N-benzylpiperidine moiety, highlighting the importance of this scaffold in AChE inhibition.[2] By utilizing this compound, researchers can design novel inhibitors where the ethanol linker is used to connect to various aromatic or heterocyclic moieties that can engage in π-π stacking interactions within the active site gorge of AChE, similar to the binding mode of established inhibitors.[2][4]

Kinase Inhibitors in Oncology and Inflammation

Mechanistic Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Kinase inhibitors typically target the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated to present functionalities that form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Structural Design Insights: The N-methylpiperidine can be oriented to interact with the solvent-exposed region of the ATP-binding site, while the ethanol linker can be used to attach larger, often heterocyclic, moieties that occupy the hydrophobic regions of the pocket. For instance, in the development of Janus kinase (JAK) inhibitors, piperidine-containing molecules have demonstrated high potency and selectivity.[5] The flexibility of the ethanol linker allows for fine-tuning of the inhibitor's conformation to fit the specific topology of the target kinase's active site.

Smoothened (SMO) Antagonists in Developmental Pathways and Cancer

Mechanistic Rationale: The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, is a G-protein coupled receptor (GPCR)-like protein that is a validated target in certain cancers. While not a classical enzyme, its modulation by small molecules shares principles with enzyme inhibition, focusing on specific binding pockets.

Structural Design Insights: The development of SMO antagonists has shown that piperidine- and piperazine-containing structures can effectively block the activity of this receptor. The this compound scaffold can be used to position aromatic and heterocyclic groups in a manner that they can interact with the transmembrane domain of SMO, leading to its inactivation.

Protocols for Synthesis and Evaluation

This section provides detailed protocols for the synthesis of a representative enzyme inhibitor derived from this compound and for the subsequent evaluation of its inhibitory activity.

General Synthetic Protocol: Etherification of this compound

This protocol describes a general method for the etherification of this compound with a hypothetical aromatic partner (Ar-X, where X is a leaving group like a halide) to generate a library of potential enzyme inhibitors.

Workflow for Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up and Purification start This compound + NaH step1 Formation of Sodium Alkoxide start->step1 step2_input Sodium Alkoxide + Ar-X step1->step2_input step2_output Ether Product + NaX step2_input->step2_output workup Aqueous Work-up step2_output->workup purification Column Chromatography workup->purification end end purification->end Final Inhibitor

Caption: General workflow for the synthesis of ether-linked inhibitors.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aromatic halide (Ar-X)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., dichloromethane/methanol)

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add the aromatic halide (Ar-X, 1.1 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired ether product.

Enzymatic Assay Protocol: Acetylcholinesterase Inhibition (Ellman's Assay)

This protocol outlines the determination of the IC50 value of a synthesized inhibitor against acetylcholinesterase using the colorimetric Ellman's assay.

Principle of the Ellman's Assay

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Reaction AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine DTNB DTNB (colorless) Thiocholine->DTNB produced TNB TNB (yellow) DTNB->TNB reacts with

Caption: Coupled reaction principle of the Ellman's assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water (prepare fresh).

    • Prepare a 3 mM stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.

    • Test Wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: To each well (except the blank), add 10 µL of the ATCI solution.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzymatic Assay Protocol: In Vitro Kinase Inhibition

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target kinase.

Workflow for a Typical Kinase Inhibition Assay

G start Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate_setup Set up 96-well plate with serial dilutions of inhibitor start->plate_setup pre_incubation Pre-incubate kinase with inhibitor plate_setup->pre_incubation reaction_initiation Initiate reaction by adding ATP/Substrate mix pre_incubation->reaction_initiation incubation Incubate at optimal temperature reaction_initiation->incubation detection Detect kinase activity (e.g., luminescence, fluorescence) incubation->detection data_analysis Calculate IC50 value detection->data_analysis end Results data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the signal from the chosen detection reagent

Procedure:

  • Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and inhibitor at appropriate concentrations in the kinase assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup: In a multi-well plate, add the kinase and the inhibitor dilutions.

  • Pre-incubation: Incubate the kinase and inhibitor together for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction for a specific time at the optimal temperature for the kinase (e.g., 30°C).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective enzyme inhibitors from the this compound scaffold relies heavily on a thorough understanding of its structure-activity relationship (SAR).

Key SAR Considerations

G SAR This compound Scaffold N-Methylpiperidine Ethanol Linker 4-Position Substituent SAR_details Core Interactions Basic center for ionic/H-bonding. Methyl group for lipophilicity and sterics. Flexible spacer for optimal positioning. OH for H-bonding or further functionalization. Crucial for selectivity and potency. Tailored to fit specific sub-pockets. SAR:f1->SAR_details:f1 SAR:f2->SAR_details:f2 SAR:f3->SAR_details:f3

Caption: Key regions of the scaffold for SAR exploration.

Data Presentation of Hypothetical SAR Study

The following table illustrates a hypothetical SAR study for a series of inhibitors derived from this compound targeting a hypothetical enzyme.

Compound IDR Group (at 4-position)Linker ModificationIC50 (nM)
1a -H-O-(CH2)2-500
1b -Phenyl-O-(CH2)2-150
1c -4-Fluorophenyl-O-(CH2)2-50
1d -4-Methoxyphenyl-O-(CH2)2-200
1e -4-Fluorophenyl-NH-(CH2)2-80
1f -4-Fluorophenyl-S-(CH2)2-120

Interpretation of SAR Data:

  • Impact of the 4-Position Substituent: The introduction of a phenyl group at the 4-position (Compound 1b ) improves potency compared to the unsubstituted analog (Compound 1a ), suggesting a favorable interaction in a hydrophobic pocket. The addition of an electron-withdrawing fluorine atom (Compound 1c ) further enhances activity, possibly through halogen bonding or by modulating the electronics of the phenyl ring. An electron-donating methoxy group (Compound 1d ) is detrimental to activity, indicating that electronic effects are important.

  • Influence of the Linker: Replacing the ether linkage with an amine (Compound 1e ) or a thioether (Compound 1f ) leads to a decrease in potency compared to the ether analog (Compound 1c ), suggesting that the oxygen atom of the ether may be involved in a key hydrogen bond or that the overall geometry of the ether-linked compound is optimal for binding.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in the design and synthesis of novel enzyme inhibitors. Its inherent structural features provide a solid foundation for creating diverse chemical libraries with the potential to target a wide range of enzymes implicated in various diseases. The synthetic accessibility and the potential for straightforward chemical modification make it an attractive starting point for medicinal chemistry campaigns.

Future research in this area will likely focus on:

  • Exploring Novel Linker Chemistries: Investigating different linker lengths, rigidities, and chemical functionalities to optimize the presentation of pharmacophoric groups.

  • Diversity-Oriented Synthesis: Utilizing the scaffold in combinatorial and diversity-oriented synthesis approaches to rapidly generate large libraries of compounds for high-throughput screening.

  • Application to New Enzyme Targets: Expanding the application of this scaffold to other enzyme classes where the unique properties of the N-methylpiperidine and ethanol linker can be exploited.

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of this compound to accelerate the discovery and development of the next generation of enzyme inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(1-methylpiperidin-4-yl)ethanol is a critical process in the development of various pharmaceutical agents. As a key structural motif, its efficient and high-yield production is paramount for researchers in medicinal chemistry and drug development. However, the synthesis is not without its challenges, which often include incomplete reactions, byproduct formation, and difficult purifications that can impact timelines and resource allocation.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols. Moving beyond a simple recitation of steps, this document explains the underlying chemical principles and causal relationships behind each experimental choice, empowering you to diagnose issues and rationally optimize your reaction conditions.

Section 1: Overview of Primary Synthetic Strategies

The two most prevalent and reliable routes for synthesizing this compound begin from a common precursor, a 4-substituted piperidine or its pyridine analog. The choice between these pathways often depends on available starting materials, scale, and safety infrastructure.

  • Route A: Ester Reduction. This is arguably the most common laboratory-scale synthesis. It involves the N-methylation of a commercially available piperidine-4-carboxylate ester, followed by reduction of the ester functionality to the primary alcohol. This route offers high yields but requires the use of potent, and hazardous, reducing agents.

  • Route B: Catalytic Hydrogenation. This strategy typically starts with a corresponding pyridine derivative, such as 2-(pyridin-4-yl)ethanol. The pyridine ring is first reduced to a piperidine ring via catalytic hydrogenation, followed by N-methylation. This method is often preferred for larger-scale synthesis due to improved safety and atom economy but can present challenges in selectivity.[1]

G cluster_0 Synthetic Pathway Decision cluster_1 Route A: Ester Reduction cluster_2 Route B: Catalytic Hydrogenation Start Starting Material Availability A1 Ethyl Piperidine-4-carboxylate Start->A1 Piperidine Precursor B1 2-(Pyridin-4-yl)ethanol Start->B1 Pyridine Precursor A2 N-Methylation A1->A2 Eschweiler-Clarke or CH3I A3 LiAlH4 Reduction A2->A3 Anhydrous THF A4 Final Product A3->A4 B2 Catalytic Hydrogenation B1->B2 Pt/C or Ru/C, H2 B3 N-Methylation B2->B3 Eschweiler-Clarke B4 Final Product B3->B4

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the widely used ester reduction pathway.

Part A: N-Methylation of Ethyl Piperidine-4-carboxylate

Q1: My N-methylation reaction using methyl iodide is low-yielding and produces a significant amount of a salt-like byproduct. What is happening and how can I fix it?

A1: This is a classic problem of over-alkylation. While seemingly straightforward, using alkylating agents like methyl iodide (CH₃I) can be difficult to control. The secondary amine of ethyl piperidine-4-carboxylate is nucleophilic, but the desired tertiary amine product is often more nucleophilic, leading to a second methylation event. This forms a quaternary ammonium salt, which is typically insoluble and precipitates from the reaction, accounting for your mass loss.

Troubleshooting & Optimization:

  • Control Stoichiometry: Slowly add the methyl iodide (e.g., via syringe pump) to a solution of the amine and a non-nucleophilic base. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.

  • Choice of Base: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate (K₂CO₃).[2] These bases are sterically hindered, preventing them from competing with the piperidine nitrogen as a nucleophile.

  • Superior Alternative - The Eschweiler-Clarke Reaction: For a more robust and reliable methylation, the Eschweiler-Clarke reaction is highly recommended.[3][4] This reaction uses an excess of formic acid and formaldehyde to methylate primary and secondary amines.[3][5] The key advantage is that the reaction mechanism inherently prevents over-methylation. The tertiary amine product cannot form the necessary iminium ion intermediate for a further reaction, so the process cleanly stops at the desired product.[3][6]

Q2: I am trying the Eschweiler-Clarke reaction, but the conversion is slow or incomplete. What factors should I investigate?

A2: Incomplete conversion in an Eschweiler-Clarke reaction typically points to issues with reagent quality, temperature, or reaction time.

Troubleshooting & Optimization:

  • Reagent Stoichiometry and Quality: Ensure you are using a significant excess of both formaldehyde (often as a 37% aqueous solution) and formic acid (typically 88-95%). A common ratio is 2-3 equivalents of each per amine hydrogen being replaced.

  • Temperature Control: The reaction is generally performed at or near the boiling point of water (90-100 °C).[3] Insufficient temperature is a common cause of slow reactions. The reaction is driven by the decomposition of an intermediate and the release of carbon dioxide, which is favored at higher temperatures.

  • Reaction Time: Allow the reaction to proceed for a sufficient duration, typically monitored by TLC or GC-MS until the starting material is consumed. This can range from a few hours to overnight.

Part B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Q3: My yield of this compound is consistently low after the LiAlH₄ reduction step. Where might I be losing my product?

A3: Low yields in LiAlH₄ reductions are almost always traced back to three critical factors: reagent activity, solvent purity, and the workup procedure.

Troubleshooting & Optimization:

  • LiAlH₄ Activity: Lithium aluminum hydride is extremely reactive with moisture and can decompose upon improper storage.[7][8][9] Always use freshly opened LAH or a sample that has been stored under a rigorously inert atmosphere. If you suspect your LAH has degraded, its activity can be qualitatively assessed by carefully adding a small amount to a dry, inert solvent—vigorous bubbling (H₂ evolution) should be observed.

  • Solvent Purity: The reaction must be conducted under strictly anhydrous conditions. Any water in the solvent (typically THF or diethyl ether) will consume the LAH, reducing the amount available to react with your ester. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or high-purity anhydrous solvent from a sealed bottle.

  • Reaction Temperature: The initial addition of the ester to the LAH slurry should be performed at 0 °C to control the initial exothermic reaction. Afterward, the reaction is often gently refluxed to ensure complete conversion.

  • The Workup (A Critical Step): A significant portion of the product can be lost during the workup if it becomes trapped in the aluminum salt precipitate. See the next question for a detailed solution.

Q4: Every time I try to quench my LiAlH₄ reaction, I get a thick, gelatinous precipitate that is impossible to filter and seems to have my product trapped inside. How can I get a clean separation?

A4: This is the most common and frustrating issue when working with LiAlH₄. The aluminum salts formed during the quench can create a fine, gelatinous solid that clogs filter paper and traps the product. The solution is to perform a carefully controlled, sequential quench, often referred to as the Fieser workup . This procedure is designed to produce granular aluminum salts that are easily filtered.

For a reaction that used 'X' grams of LiAlH₄ :

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water .

  • Slowly add 'X' mL of 15% (w/v) aqueous NaOH solution .

  • Slowly add '3X' mL of water .

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes.

This sequence results in the formation of a granular, sandy precipitate that can be easily removed by filtration through a pad of Celite. The filter cake should then be washed thoroughly with the reaction solvent (e.g., THF or ethyl acetate) to recover any remaining product.

Q5: I am hesitant to use LiAlH₄ due to its hazards. What are the absolute minimum safety precautions I must follow?

A5: Your caution is well-founded. LiAlH₄ is a highly reactive and dangerous reagent that demands respect and proper handling.[9] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[10][11]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses (or goggles), and impervious gloves.[7][10]

  • Inert Atmosphere: Whenever possible, handle solid LiAlH₄ in an inert atmosphere glovebox.[9] For transfers in a fume hood, work under a positive pressure of nitrogen or argon.[7][11]

  • Work Area: Ensure the fume hood is clear of all flammable solvents and water sources.[8] Have a Class D fire extinguisher (for combustible metals) and a container of dry sand readily available. NEVER use a water or CO₂ extinguisher on a LAH fire. [7][8]

  • Quenching: Always perform the quench slowly and behind a blast shield, especially on a larger scale. The initial addition of water can be highly exothermic and release large volumes of hydrogen gas.

  • Disposal: Unused LAH and the filtered aluminum salts should be treated as hazardous waste and disposed of according to your institution's safety guidelines.[7]

Section 3: Optimized Experimental Protocols

The following protocols represent a robust and high-yielding procedure for the laboratory-scale synthesis of this compound.

Protocol A: N-Methylation via Eschweiler-Clarke Reaction
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.0 eq).

  • Add formic acid (88%, 2.5 eq) followed by formaldehyde (37% aq. solution, 2.2 eq).

  • Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the mixture to room temperature and then carefully basify to pH > 10 with 4M NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 1-methylpiperidine-4-carboxylate, which can often be used in the next step without further purification.

Protocol B: LiAlH₄ Reduction to Final Product
  • Set up a three-neck round-bottom flask, oven-dried and cooled under nitrogen, equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar.

  • In the flask, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous THF under nitrogen.

  • Cool the slurry to 0 °C using an ice bath.

  • Dissolve the ethyl 1-methylpiperidine-4-carboxylate (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LAH slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath, and gently heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction for completion by TLC or GC-MS.

  • Cool the reaction back down to 0 °C and perform the Fieser workup as described in Question 4 .

  • Filter the granular solid through a pad of Celite, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Section 4: Data Summary & Visualization

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the optimized two-step synthesis.

StepReagentMolar EquivalentsTemperature (°C)Typical Time (h)Expected Yield (%)
N-Methylation Ethyl piperidine-4-carboxylate1.01004-690-95%
Formic Acid (88%)2.5
Formaldehyde (37% aq.)2.2
Reduction Ethyl 1-methylpiperidine-4-carboxylate1.00 → Reflux2-485-90%
Lithium Aluminum Hydride (LiAlH₄)1.5

Visualized Workflows

G cluster_0 Optimized Synthesis Workflow cluster_1 LAH Reduction & Fieser Workup A 1. Combine Ester, Formic Acid, & Formaldehyde B 2. Heat to 100°C (4-6 hours) A->B C 3. Basic Workup (NaOH) & Extraction B->C D Intermediate: Ethyl 1-methylpiperidine-4-carboxylate C->D E 4. Add Intermediate to LiAlH4 Slurry at 0°C D->E Transfer to Reduction Step F 5. Reflux Reaction (2-4 hours) E->F G 6. Cool to 0°C & Quench: - 'X' mL H₂O - 'X' mL 15% NaOH - '3X' mL H₂O F->G H 7. Stir, Filter Granular Solids, & Concentrate G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the optimized synthesis and workup.

References

Technical Support Center: Synthesis of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Methylpiperidin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this critical pharmaceutical intermediate. We provide in-depth, field-proven insights and troubleshooting strategies to enhance reaction efficiency and product purity.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its structural integrity and purity are paramount, as even minor impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide focuses on identifying, understanding, and mitigating the formation of common byproducts across various synthetic routes.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several common pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Understanding the potential pitfalls of each route is the first step toward successful synthesis.

4-Pyridineethanol 4-Pyridineethanol 2-(Piperidin-4-yl)ethanol 2-(Piperidin-4-yl)ethanol 4-Pyridineethanol->2-(Piperidin-4-yl)ethanol Target This compound 2-(Piperidin-4-yl)ethanol->Target Route 2b: N-Methylation N_Oxide N-Oxide (Oxidation) Target->N_Oxide QuatSalt Quaternary Ammonium Salt (Over-methylation) IncompleteRed Tetrahydropyridine Intermediate (Incomplete Reduction) Formyl N-Formyl Intermediate (Eschweiler-Clarke) Pyridinium Salt Pyridinium Salt Pyridinium Salt->Target Route 1b: Reduction (e.g., NaBH4, H2/cat.) Pyridinium Salt->IncompleteRed Side Reaction Route 2b: N-Methylation Route 2b: N-Methylation Route 2b: N-Methylation->QuatSalt Side Reaction (e.g., MeI) Route 2b: N-Methylation->Formyl Side Reaction (Eschweiler-Clarke)

Caption: Synthetic pathways to this compound and associated byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis, organized by reaction type.

Route 1: Catalytic Hydrogenation of Pyridine Precursors

The reduction of a pyridine ring to a piperidine ring is a fundamental and widely used transformation. However, it is not without its challenges.

Question 1: During the hydrogenation of 4-pyridineethanol, my mass spectrometry results show an unexpected N-methylated byproduct. What is the source of this impurity?

Answer: The formation of N-methyl-2-(2-hydroxyethyl)piperidine during the catalytic hydrogenation of the corresponding pyridine is a known and problematic side reaction.[1] The source of the methyl group can be traced to several factors:

  • Solvent Contribution: If methanol is used as a solvent, it can act as a carbon source for methylation, especially with certain catalysts and at elevated temperatures.

  • Catalyst-Mediated Reactions: Some hydrogenation catalysts can facilitate reductive amination pathways if a carbon source (like residual formaldehyde or other impurities) is present.

  • Starting Material Impurities: Impurities in the starting 4-pyridineethanol can sometimes contribute to side reactions.

Troubleshooting Protocol: Minimizing N-Methylation

  • Solvent Selection: Switch from methanol to a less reactive solvent like ethanol, isopropanol, or water, if compatible with your catalyst system.

  • Catalyst Choice: Rhodium on carbon (Rh/C) has shown high efficacy for pyridine hydrogenation.[2] Platinum-based catalysts like PtO2 are also effective, often used in acidic media like acetic acid which can suppress some side reactions.[3][4]

  • Catalyst Conditioning: A process known as "pickling," where the catalyst is treated with an amine-containing solvent between reaction cycles, has been shown to maintain high catalyst activity and reduce the formation of N-methyl byproducts.[1]

  • Process Control: Conduct the hydrogenation at the lowest effective temperature and pressure to minimize side reactions. High pressures (at least 500 psi) are often beneficial for selectivity.[1]

Route 2: N-Methylation of 2-(Piperidin-4-yl)ethanol

This is a common final step where the secondary amine of the piperidine ring is methylated. The choice of methylating agent is critical and dictates the potential byproduct profile.

This classic reaction uses formaldehyde as the carbon source and formic acid as the reducing agent to achieve methylation. It is renowned for its efficiency and for preventing over-alkylation.[5][6][7][8]

Question 2: My Eschweiler-Clarke reaction is sluggish, and the TLC/LC-MS shows significant unreacted starting material and a potential N-formyl intermediate. How can I drive the reaction to completion?

Answer: Incomplete conversion in an Eschweiler-Clarke reaction typically points to issues with reagents or reaction conditions.

  • Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride from formic acid.[9] If either step is inefficient, the reaction will stall.

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial to drive the reaction forward.[6] The loss of carbon dioxide gas during the reduction step makes the reaction irreversible, but this relies on sufficient formic acid.

  • Temperature: The reaction generally requires heating to 80–100 °C to proceed at a reasonable rate.[5] Insufficient temperature is a common cause of incomplete reactions.

  • N-Formyl Byproduct: The N-formyl derivative can arise if the reduction of the iminium intermediate is slower than formylation, which can happen if the formic acid concentration is too low or if the temperature is not optimal.

Eschweiler_Clarke_Mechanism Amine Secondary Amine (Piperidine) Iminium Iminium Ion Intermediate Amine->Iminium + Formaldehyde - H2O Formaldehyde Formaldehyde Formaldehyde->Iminium FormicAcid Formic Acid Product Tertiary Amine (Target) FormicAcid->Product Iminium->Product + Formic Acid CO2 CO2 Product->CO2 releases

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Protocol: Optimizing the Eschweiler-Clarke Reaction

  • Reagent Check: Use a fresh, high-quality aqueous solution of formaldehyde (typically 37 wt%) and formic acid (typically 88-98%).

  • Stoichiometry: Use at least 2-3 equivalents of both formaldehyde and formic acid relative to the secondary amine.

  • Temperature Control: Maintain a reaction temperature of 90-100 °C with vigorous stirring until monitoring (TLC or LC-MS) shows complete consumption of the starting material.

  • Work-up: Upon completion, cool the reaction and carefully basify with NaOH or Na2CO3 to neutralize the excess formic acid before extraction.

While seemingly straightforward, using a reactive electrophile like methyl iodide can lead to significant purity issues.

Question 3: After methylating with MeI, I have a major byproduct that is highly polar and water-soluble, which I suspect is the quaternary ammonium salt. How can I prevent this over-methylation?

Answer: The formation of a quaternary ammonium salt is the most common byproduct when using highly reactive alkylating agents like methyl iodide.[10][11] The nitrogen on the desired tertiary amine product remains nucleophilic and can react with a second molecule of MeI.

  • Reactivity: Methyl iodide is an excellent SN2 substrate, making it highly efficient but difficult to control for mono-alkylation of amines.[10][11]

  • Control is Key: Preventing over-methylation requires careful control over stoichiometry, temperature, and reaction time.

Troubleshooting Protocol: Controlling N-Alkylation with MeI

  • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of methyl iodide. Adding the MeI slowly and sub-stoichiometrically can sometimes help, but often leads to incomplete conversion.

  • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). While heating accelerates the desired reaction, it also accelerates the undesired over-methylation.

  • Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate to scavenge the HI produced without competing in the reaction.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the quaternary salt.

  • Alternative Reagents: If over-methylation remains a persistent issue, consider a less reactive methylating agent, such as dimethyl sulfate (note: highly toxic) or reverting to the more selective Eschweiler-Clarke reaction.

Summary of Byproducts and Mitigation Strategies

Synthetic RouteCommon Byproduct(s)Mechanistic CausePrimary Mitigation Strategy
Catalytic Hydrogenation N-Methylated PiperidineReductive amination with solvent (e.g., MeOH) or impurities.Use non-methylating solvents (Ethanol, H2O); select appropriate catalyst (e.g., Rh/C).[1][2]
Eschweiler-Clarke Unreacted Starting Material, N-Formyl IntermediateInsufficient reagents/heat; slow reduction of iminium ion.Use excess formaldehyde and formic acid; maintain reaction temp at 80-100 °C.[5][6]
N-Alkylation with MeI Quaternary Ammonium SaltOver-alkylation due to high reactivity of MeI and the tertiary amine product.Control stoichiometry and temperature; use a hindered base; monitor reaction closely.[10][11]
Reduction of Pyridinium Salt Tetrahydro-/DihydropyridineIncomplete reduction of the aromatic ring.Use a strong reducing agent (e.g., H2 with Pt/Pd catalyst) over milder ones like NaBH4.[12][13]

References

Technical Support Center: A Troubleshooting Guide for Reactions of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(1-Methylpiperidin-4-yl)ethanol. This versatile building block, featuring both a nucleophilic hydroxyl group and a basic tertiary amine, offers a wealth of synthetic possibilities. However, its bifunctional nature can also present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments with confidence and achieve optimal results.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis and manipulation of this compound and its derivatives.

Q1: What are the key chemical properties of this compound I should be aware of?

Understanding the fundamental properties of your starting material is crucial for successful reaction planning.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point Not readily available
pKa (of the conjugate acid) ~10-11 (Estimated for similar N-methylpiperidines)

The most critical feature is the presence of two reactive sites: the primary alcohol (a nucleophile) and the tertiary amine (a base and a nucleophile). The basicity of the piperidine nitrogen can influence reactions at the hydroxyl group, particularly under acidic conditions.

Q2: I am planning an esterification reaction with this compound. Should I be concerned about the piperidine nitrogen interfering with the reaction?

Yes, the basicity of the N-methylpiperidine moiety is a significant consideration, especially in acid-catalyzed esterifications like the Fischer esterification.[2] The acid catalyst will protonate the highly basic piperidine nitrogen, forming a piperidinium salt. This has two main consequences:

  • Catalyst Sequestration: The starting material will consume the acid catalyst, potentially halting the reaction. An excess of the acid catalyst is often required.

  • Solubility Issues: The formation of a salt can alter the solubility of your starting material in non-polar organic solvents, potentially leading to a heterogeneous reaction mixture and slower reaction rates.

For these reasons, alternative esterification methods that do not require strong acidic conditions are often preferred.

Q3: Are there protecting group-free methods for the esterification of amino alcohols like this one?

Yes, protecting group-free strategies are highly desirable as they improve atom economy by reducing the number of synthetic steps.[3] One such method involves the in-situ formation of a diazonium species from an amino alcohol, which can then react with a carboxylic acid.[3] However, for a tertiary amine like that in this compound, this specific approach is not applicable.

A more practical approach for this substrate is to use coupling reagents that are effective under neutral or slightly basic conditions, such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Q4: What are the common methods for synthesizing this compound itself?

The most direct and common synthesis involves the N-alkylation of 4-(2-hydroxyethyl)piperidine. This is typically achieved by reacting 4-(2-hydroxyethyl)piperidine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the resulting acid.

Troubleshooting Common Issues in Reactions of this compound

This section provides a structured approach to diagnosing and solving common problems encountered during esterification and etherification reactions.

Esterification Reactions
Problem Potential Cause(s) Proposed Solution(s)
Low or No Product Formation (Fischer Esterification) 1. Catalyst Inactivation: The basic piperidine nitrogen is protonated by the acid catalyst, rendering it ineffective. 2. Poor Solubility: Formation of the piperidinium salt reduces solubility in common organic solvents.1. Use Excess Acid Catalyst: Add at least one equivalent of acid to neutralize the piperidine nitrogen, plus a catalytic amount to promote esterification. 2. Choose an Appropriate Solvent: Consider more polar solvents that can dissolve the salt, or use the alcohol reagent as the solvent if possible.[4] 3. Switch to a Different Method: Employ coupling reagents like DCC/DMAP or EDC/DMAP which do not require acidic conditions.
Side Product Formation 1. Dehydration of the Alcohol: Under strongly acidic conditions and heat, the alcohol may undergo elimination to form 4-ethenyl-1-methylpiperidine.[5] 2. N-Oxide Formation: If oxidizing agents are present, the tertiary amine can be oxidized to the corresponding N-oxide.1. Milder Reaction Conditions: Use a less harsh acid catalyst or lower the reaction temperature. 2. Protect the Amine: While less ideal, protecting the piperidine nitrogen as a quaternary ammonium salt with a temporary protecting group can prevent side reactions at the nitrogen.
Difficult Product Purification 1. Removal of Excess Carboxylic Acid: The basic product can form a salt with the unreacted acid, making extraction difficult. 2. Separation from Unreacted Starting Alcohol: Both the product and starting material are basic and may have similar polarities.1. Basic Workup: Use a mild aqueous base (e.g., NaHCO₃ solution) to neutralize excess acid and deprotonate the product for extraction into an organic solvent.[4] 2. Column Chromatography: Employ a silica gel column with a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/dichloromethane) to prevent peak tailing.
Etherification Reactions (e.g., Williamson Ether Synthesis)
Problem Potential Cause(s) Proposed Solution(s)
Low Yield 1. Incomplete Deprotonation of the Alcohol: The alkoxide is not fully formed, leading to unreacted starting material. 2. Competing Elimination of the Alkyl Halide: If the alkyl halide is sterically hindered or the reaction is run at high temperatures, E2 elimination can compete with the desired SN2 reaction.1. Use a Stronger Base: Employ a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the alcohol. 2. Optimize Reaction Conditions: Use a less hindered alkyl halide if possible. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Quaternization of the Piperidine Nitrogen The tertiary amine can act as a nucleophile and react with the alkyl halide to form a quaternary ammonium salt. This is a common side reaction in N-alkylation of piperidines.[1]1. Use a Bulky Base: A sterically hindered base like potassium tert-butoxide may favor deprotonation of the alcohol over direct reaction with the alkyl halide. 2. Control Stoichiometry: Use a slight excess of the alcohol relative to the alkyl halide to favor the desired reaction.
Difficult Product Isolation The product is a basic, potentially water-soluble ether.1. Careful Extraction: After quenching the reaction, perform multiple extractions with an organic solvent. 2. Salt Formation and Precipitation: Consider forming a salt of the product (e.g., with HCl) to facilitate precipitation and isolation, followed by neutralization to obtain the free base.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates and scales is recommended.

Protocol 1: Esterification using EDC/DMAP

This method avoids strongly acidic conditions, thus preventing the complications associated with the basicity of the piperidine nitrogen.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the organic solvent. Wash with a saturated aqueous solution of NaHCO₃ to remove unreacted acid and the urea byproduct. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol is suitable for the synthesis of ethers from this compound and an alkyl halide.

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C and add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (indicating complete alkoxide formation), add the alkyl halide (1.05 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl at 0 °C.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ether by column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: General Reaction Scheme

G This compound This compound Ester Product Ester Product This compound->Ester Product  + R-COOH  (Coupling Agent) Ether Product Ether Product This compound->Ether Product  1. Base  2. R-X

Caption: Key reactions of this compound.

Diagram 2: Troubleshooting Logic for a Failed Esterification

G start Low Yield in Esterification acid_cat Using Acid Catalyst? start->acid_cat protonation Potential Catalyst Sequestration and Salt Formation acid_cat->protonation Yes coupling_reagent Using Coupling Reagent? acid_cat->coupling_reagent No solution1 Use Excess Acid or Switch to Coupling Reagents protonation->solution1 incomplete_reaction Incomplete Reaction? coupling_reagent->incomplete_reaction Yes solution2 Increase Reaction Time/Temp or Check Reagent Purity incomplete_reaction->solution2 Yes

Caption: Decision tree for troubleshooting low esterification yields.

References

Technical Support Guide: Scale-Up of 2-(1-Methylpiperidin-4-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(1-Methylpiperidin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot or manufacturing-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust, safe, and efficient process.

Section 1: Synthesis Pathway Analysis

The production of this compound can be approached through several synthetic routes. However, for scale-up, the most common and industrially viable pathway involves the reduction of a carbonyl group at the 4-position of the piperidine ring. A leading strategy begins with the commercially available Ethyl 1-methylpiperidine-4-carboxylate, which is then reduced to the desired primary alcohol.

This route is favored for its high atom economy, relatively clean conversion, and the availability of starting materials. The critical step is the choice of reducing agent and the management of reaction conditions, which are pivotal for success at scale.

Synthesis_Pathway cluster_start Starting Material cluster_process Process cluster_product Final Product SM Ethyl 1-methylpiperidine-4-carboxylate Reduction Reduction Reaction SM->Reduction Reducing Agent (e.g., LiAlH4, NaBH4/Lewis Acid) FP This compound Reduction->FP Aqueous Work-up & Purification

Caption: Recommended synthesis route for this compound.

Comparison of Common Scale-Up Synthesis Routes
RouteStarting Material(s)Key TransformationPros for Scale-UpCons for Scale-Up
Ester Reduction Ethyl 1-methylpiperidine-4-carboxylateReductionHigh yield, clean conversion.Highly exothermic with powerful reductants (LiAlH4), requiring specialized handling and cooling.[1]
Pyridine Hydrogenation 4-Pyridineethanol, Methylating AgentCatalytic Hydrogenation, N-MethylationUses H2 gas (cost-effective), catalyst can be recycled.High-pressure equipment needed, potential for catalyst poisoning, multi-step process.[2]
N-Alkylation 4-Piperidineethanol, Methylating AgentN-MethylationDirect, often high-yielding.Potential for over-alkylation (quaternary salt formation), methylating agents can be hazardous.
Grignard Reaction 1-Methyl-4-piperidone, Ethylene Oxide PrecursorNucleophilic AdditionVersatile for C-C bond formation.Highly moisture-sensitive, exothermic, potential for side reactions if ethylene oxide is used directly at scale.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of the ester reduction pathway.

Reaction Stage

Q: My reduction reaction is sluggish or stalls before completion. What are the potential causes and solutions?

A: This is a common scale-up issue often traced back to reagent purity, moisture, or inadequate mixing.

  • Causality: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are extremely sensitive to moisture. Any water in the solvent, starting material, or reaction atmosphere will consume the reagent, reducing its effective stoichiometry and halting the reaction. On a larger scale, inefficient mixing can create localized "dead zones" where the reagent and substrate do not make adequate contact.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all glassware and reactors are rigorously dried. Use anhydrous solvents with low water content (typically <50 ppm). Purge the reactor with an inert gas (Nitrogen or Argon) before and during the reaction.

    • Reagent Quality: Use a fresh, high-purity batch of the reducing agent. Older or improperly stored LiAlH4 can have a layer of inactive hydroxides and oxides on the surface. Perform a titration on a small sample to determine the active hydride content before the main reaction.

    • Mixing Efficiency: As reactor volume increases, mass transfer becomes more critical. Ensure the impeller design and agitation speed are sufficient to maintain a homogenous slurry. Baffles within the reactor can prevent vortexing and improve mixing.

    • Temperature: While these reactions are exothermic, they still require a certain activation energy. If the reaction is sluggish from the start, ensure the initial temperature is appropriate. Some reductions benefit from starting at 0 °C and then slowly warming to room temperature.[5]

Q: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage the thermal hazard?

A: Loss of thermal control is one of the most significant safety risks during scale-up. The surface-area-to-volume ratio decreases as you increase batch size, making heat dissipation less efficient.

  • Causality: The reaction of a hydride with an ester is thermodynamically very favorable, releasing a large amount of energy. Without adequate cooling capacity or controlled addition, the temperature can rise rapidly, leading to solvent boiling, dangerous pressure build-up, and potentially thermal decomposition of reactants or products.

  • Mitigation Strategies:

    • Reverse Addition: Instead of adding the reducing agent to the ester, add the ester solution slowly to a slurry of the reducing agent in the solvent. This ensures the powerful reagent is never in excess and the reaction rate is controlled by the addition rate.

    • Controlled Dosing: Use a calibrated dosing pump to add the limiting reagent at a slow, controlled rate. Monitor the internal temperature (Tᵢ) and the jacket temperature (Tⱼ). The addition rate should be set so that the difference (ΔT = Tᵢ - Tⱼ) remains within a safe, predetermined range.

    • Reactor and Cooling System: Ensure your reactor's cooling system is capable of handling the calculated maximum heat output of the reaction. Perform a reaction calorimetry study on a lab scale to determine the heat of reaction (ΔHᵣ) and the maximum rate of heat evolution before attempting a large-scale run.

    • Solvent Choice: Select a solvent with a higher boiling point to provide a wider operating temperature window. However, ensure the solvent is inert to the reaction conditions. Tetrahydrofuran (THF) is common for LiAlH4 reductions.[5]

Work-up and Isolation Stage

Q: I'm forming persistent emulsions during the aqueous work-up and extraction, leading to poor phase separation and product loss.

A: Emulsions are common when dealing with amine-containing compounds and salts generated during the work-up.

  • Causality: The aluminum salts formed during the quenching of LiAlH4 reactions can create a gelatinous precipitate that stabilizes oil-in-water or water-in-oil emulsions. The amphiphilic nature of the product (a polar alcohol group and a nonpolar piperidine ring) can also act as a surfactant.

  • Solutions:

    • Fieser Work-up: Employ a carefully controlled quenching procedure, such as the Fieser method. For a reaction with 'x' grams of LiAlH4, sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water, all while maintaining vigorous stirring and cooling. This procedure is designed to produce granular, easily filterable aluminum salts.

    • Filtration: After the Fieser work-up, the resulting slurry should be stirred for several hours to allow the salts to granulate. Filter the mixture through a pad of Celite® or another filter aid to remove the inorganic solids before proceeding to liquid-liquid extraction.[5]

    • Brine Wash: During extraction, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic phase and reducing the mutual solubility of the two layers.

    • Solvent Choice: Using a less polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate can sometimes reduce emulsion formation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling reagents like LiAlH4 and the final product at scale?

A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical used.[6][7][8]

  • Reagents (LiAlH4):

    • Pyrophoric and Water-Reactive: LiAlH4 can ignite spontaneously in moist air. It reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) in a dry environment.

    • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses or a face shield, and heavy-duty, chemical-resistant gloves.[6]

    • Spill Management: Never use water to clean a LiAlH4 spill. Smother small spills with dry sand, sodium carbonate, or a Class D fire extinguisher.

  • Product (this compound):

    • Handling: The product is an irritant. It can cause skin irritation and serious eye irritation.[8] Avoid breathing vapors and ensure adequate ventilation.[6] Wear appropriate PPE, including gloves and safety goggles.[8]

    • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[6] Keep containers tightly closed.

Q: Which analytical methods are recommended for in-process control (IPC) and final product release?

A: A combination of chromatographic and spectroscopic methods is ideal.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting ester.

    • Gas Chromatography (GC): Provides quantitative data on the conversion of starting material to product. A rapid GC method can give results in minutes, allowing for real-time process decisions.

  • Final Product Release:

    • GC-MS (Gas Chromatography-Mass Spectrometry): The gold standard for confirming the identity (via mass spectrum) and purity (via peak area %) of the final product. It can also identify volatile impurities.[9]

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure of the compound and can detect impurities that are not visible by GC.

    • Karl Fischer Titration: To determine the water content in the final product, which is often a critical quality attribute.

Table of Typical GC Parameters
ParameterSettingRationale
Column DB-5 or equivalent (non-polar)Good separation for a wide range of compounds.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Detector (FID) Temp. 280 °CPrevents condensation and ensures good sensitivity.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/minSeparates the solvent and starting material from the higher-boiling product.
Carrier Gas Helium or HydrogenProvides good resolution and efficiency.

Q: How do I choose the right reducing agent for the ester reduction?

A: The choice depends on a balance of reactivity, selectivity, cost, and safety for the scale of your operation.

Reductant_Choice cluster_props Key Properties LiAlH4 LiAlH4 (Lithium Aluminum Hydride) Reactivity High Reactivity (Reduces esters, amides, acids) LiAlH4->Reactivity Pro NaBH4 NaBH4 (Sodium Borohydride) Selectivity Moderate Reactivity (Reduces aldehydes/ketones, needs additive for esters) NaBH4->Selectivity Pro Vitride Red-Al® / Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) Safety Moderate Reactivity (Reduces esters), Safer Handling Vitride->Safety Pro

Caption: Decision factors for selecting a reducing agent.

  • Lithium Aluminum Hydride (LiAlH4): The most powerful and common choice for reducing esters to alcohols. It is highly efficient but poses significant handling and thermal risks at scale.

  • Sodium Borohydride (NaBH4): Generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by additives like LiCl or by performing the reaction at higher temperatures in specific solvents. It is much safer and easier to handle than LiAlH4.

  • Vitride® (Red-Al®): A good compromise. It is a liquid, making it easier to dose than solid LiAlH4. It is powerful enough to reduce esters but is generally considered to have a more manageable reactivity profile and better thermal stability.

Section 4: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis via LiAlH4 Reduction

(This protocol is a representative example. All quantities must be adapted and optimized for your specific equipment and scale. A thorough safety review is mandatory before execution.)

  • Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and leak-tested. Purge the reactor with dry nitrogen for at least 1 hour.

  • Reagent Charging: Under a strong nitrogen counter-flow, charge Lithium Aluminum Hydride (1.0 kg, 26.3 mol) to the reactor, followed by anhydrous Tetrahydrofuran (THF, 20 L).

  • Initial Cooling: Begin agitation and cool the LiAlH4 slurry to 0-5 °C using the reactor jacket.

  • Substrate Dosing: In a separate, dry vessel, dissolve Ethyl 1-methylpiperidine-4-carboxylate (3.0 kg, 17.5 mol) in anhydrous THF (10 L). Transfer this solution to a calibrated addition funnel or dosing vessel connected to the reactor.

  • Controlled Addition: Add the ester solution to the LiAlH4 slurry dropwise over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction & IPC: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Take a sample for GC analysis to confirm the disappearance of the starting material.

  • Quenching (Fieser Method): Cool the reactor back to 0-5 °C. Cautiously and very slowly, add Water (1.0 L). Then, slowly add 15% w/v Sodium Hydroxide solution (1.0 L). Finally, slowly add more Water (3.0 L). A thick, white precipitate will form.

  • Filtration: Stir the slurry at room temperature for 4-6 hours. Set up a filter (e.g., a Nutsche filter) with a 1-inch pad of Celite®. Filter the reactor contents, washing the filter cake with THF (2 x 5 L).

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove most of the THF.

  • Extraction: To the remaining residue, add Toluene (20 L) and Water (10 L). Separate the layers. Extract the aqueous layer with Toluene (2 x 10 L).

  • Final Wash & Concentration: Combine all organic layers and wash with brine (10 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound.

Section 5: References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-4-piperidone. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: Piperidine-2-ethanol. Retrieved from --INVALID-LINK--

  • Japan International Cooperation Agency. (n.d.). Analytical Method. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: N-Benzyl-4-piperidone. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(1-Methylpiperidin-4-yl)ethanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (n.d.). 2-(1-methylpiperidin-2-yl)ethanol. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 2-(4-(Aminomethyl)piperidin-1-yl)ethanol. Retrieved from --INVALID-LINK--

  • InTechOpen. (2011). Challenges in Fuel Ethanol Production. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Ethyl 4-piperidinecarboxylate. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-pyridineethanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-(piperidin-4-ylamino)ethanol synthesis. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Ethyl 1-methylpiperidine-4-carboxylate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability and Degradation of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Methylpiperidin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability-related issues during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under typical laboratory conditions?

A1: this compound possesses two key functional groups that influence its stability: a tertiary amine within the piperidine ring and a primary alcohol. The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The alcohol moiety is generally more stable but can undergo oxidation under more strenuous conditions. Therefore, exposure to atmospheric oxygen, oxidizing agents, and certain light conditions should be carefully managed.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a controlled low temperature. For long-term storage, refrigeration (2-8 °C) is advisable. The compound is a colorless liquid, and any discoloration may be an indicator of degradation.[1][2]

Q3: Can the pH of my formulation affect the stability of this compound?

A3: Yes, pH can play a role, although the molecule is not expected to be highly susceptible to hydrolysis under neutral conditions. In highly acidic or basic solutions, particularly at elevated temperatures, the stability may be compromised. It is crucial to perform pH-dependent stability studies if your application involves formulation in aqueous solutions outside of a neutral pH range.

Q4: Are there any common solvents or excipients that are incompatible with this compound?

A4: Avoid strong oxidizing agents, as they can readily oxidize the tertiary amine. Additionally, be cautious with reactive excipients that could potentially interact with the alcohol or amine group. It is always good practice to conduct compatibility studies with your specific formulation components.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.

Observed Problem Potential Cause Troubleshooting and Resolution Steps
Appearance of new peaks in HPLC/LC-MS analysis during a time-course experiment. Degradation of this compound.1. Characterize the new peaks: Use high-resolution mass spectrometry to determine the molecular weight of the impurities and propose potential structures. N-oxide formation is a common primary degradation product. 2. Perform forced degradation studies: Intentionally stress the compound under various conditions (acid, base, oxidation, light, heat) to see if you can reproduce the observed peaks. This helps to identify the degradation pathway.[3][4][5] 3. Optimize storage and handling: If degradation is occurring under standard experimental conditions, consider preparing solutions fresh, using de-gassed solvents, and protecting samples from light.
Loss of compound potency or a decrease in the main peak area over time. Significant degradation of the parent compound.1. Quantify the loss: Use a validated analytical method to accurately determine the rate of degradation. 2. Review experimental conditions: Identify potential stressors such as elevated temperature, exposure to light, or presence of oxidizing species. 3. Implement protective measures: Based on the identified stressor, modify your protocol. This may involve working under a fume hood with yellow light, using amber vials, or adding antioxidants if compatible with your experiment.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling or environmental exposure.1. Standardize your protocol: Ensure that all samples are handled identically, with controlled exposure to light, temperature, and air. 2. Prepare a fresh stock solution: If a stock solution is used over an extended period, it may degrade. Prepare fresh stock solutions for each set of experiments. 3. Use an internal standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and injection volume.
Precipitate formation in solution. Formation of a less soluble degradation product or salt.1. Isolate and analyze the precipitate: Use techniques like filtration and subsequent analysis (e.g., NMR, MS) to identify the nature of the precipitate. 2. Evaluate solvent system: The degradation product may have different solubility characteristics compared to the parent compound. Consider if the solvent system needs to be modified.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible. These are critical to consider when designing stability studies and interpreting results.

Caption: Potential degradation pathways for this compound.

Protocols for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][6]

Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Hydrolytic Degradation:

  • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

  • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C.

  • Neutral: Mix 1 mL of the stock solution with 1 mL of water. Keep the solution at 60°C.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light.

4. Thermal Degradation:

  • Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C.

5. Photolytic Degradation:

  • Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[7][8][9] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][9] A dark control sample should be stored under the same conditions but protected from light.

6. Sample Analysis:

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.

By following these guidelines and protocols, you will be better equipped to handle this compound and to proactively address any stability challenges that may arise in your research and development activities.

References

Technical Support Center: Impurity Identification in 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(1-Methylpiperidin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of this compound.

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route and storage conditions. However, based on common synthetic pathways, potential impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process.

    • Starting Materials: Unreacted starting materials, such as 4-piperidineethanol and methylating agents.

    • Intermediates: Incomplete reaction products.

    • By-products: Resulting from side reactions, such as over-methylation or reactions with residual catalysts.

  • Degradation Products: These form during storage or under stress conditions (e.g., exposure to light, heat, or oxygen). The tertiary amine and alcohol functional groups are susceptible to oxidation.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol, methanol, or toluene.[3]

A summary of potential impurities is provided in the table below:

Impurity CategoryPotential CompoundsLikely Source
Process-Related 4-piperidineethanolUnreacted starting material
N-oxides of this compoundSide-reaction/Oxidation
Over-methylated quaternary ammonium saltsSide-reaction
Degradation Formaldehyde/Formic AcidOxidative degradation of the N-methyl group
Ring-opened productsSevere acidic/basic stress
Solvents Ethanol, Methanol, Acetonitrile, TolueneSynthesis and purification
Q2: Which analytical technique is best suited for impurity profiling of this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) , particularly with UV and Mass Spectrometric (MS) detection (LC-MS), is the gold standard for separating and identifying non-volatile organic impurities.[4][5] Its high sensitivity and resolving power are ideal for detecting trace-level impurities.

  • Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or MS detector (GC-MS), is the preferred method for analyzing volatile impurities, especially residual solvents.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an invaluable tool for the structural elucidation of unknown impurities, especially when they can be isolated.[8][9][10] It provides detailed information about the molecular structure without the need for a reference standard.[10][11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for detecting and quantifying elemental impurities.[5]

Q3: I'm seeing an unknown peak in my HPLC chromatogram. What is the first step I should take?

A3: The first step is to systematically gather information about the peak.

  • Assess Peak Characteristics: Note the retention time, peak shape, and its area percentage relative to the main peak.

  • Check for Obvious Sources: Review your sample preparation and mobile phase composition. Could it be a solvent peak, a contaminant from your vial, or carryover from a previous injection?

  • Utilize a Photodiode Array (PDA) Detector: If available, examine the UV spectrum of the unknown peak. A different spectrum from your main compound confirms it is not an isomer with a similar chromophore.

  • Leverage Mass Spectrometry (MS): If using an LC-MS system, the mass-to-charge ratio (m/z) of the unknown peak is the most critical piece of information for tentative identification.[4]

This systematic approach is visualized in the workflow diagram below.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques.

Guide 1: HPLC Method Troubleshooting

The basic nature of the piperidine ring in this compound can lead to common chromatographic issues.

Problem: Peak Tailing for the Main Compound
  • Causality: Peak tailing for basic compounds is often caused by strong interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.[12]

  • Solutions:

    • Mobile Phase pH Adjustment:

      • Low pH (e.g., pH < 3): At low pH, the amine is fully protonated, but so are the silanol groups, which reduces the undesirable ionic interactions.[12]

      • High pH (e.g., pH > 8): At high pH, the silanol groups are deprotonated, but the amine is in its neutral form, again minimizing ionic interactions. Ensure you are using a pH-stable column.

    • Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for tailing.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.

    • Lower Sample Load: Injecting a smaller amount or a more dilute sample can prevent overloading the column, which can also cause peak tailing.[12][13]

Problem: Shifting Retention Times
  • Causality: Inconsistent retention times are often due to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[13]

  • Solutions:

    • Proper Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and retention time shifts.[13][14][15]

    • Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[15]

    • Check for Leaks: Inspect the system for any leaks, which can lead to pressure drops and inconsistent flow rates.[14]

Guide 2: GC-MS Analysis for Residual Solvents
Problem: Poor Sensitivity for Alcohols like Ethanol
  • Causality: Alcohols can sometimes exhibit poor peak shape and sensitivity in GC due to their polar nature and ability to form hydrogen bonds, leading to interactions with the stationary phase or active sites in the GC system.

  • Solutions:

    • Derivatization: While not always necessary for simple alcohols, derivatization can improve peak shape and sensitivity. However, this adds a step to sample preparation.

    • Choice of Column: A wax-based column (e.g., Carbowax) is often a good choice for separating polar analytes like alcohols.

    • Inlet Liner: Use a deactivated inlet liner to minimize active sites that can interact with the analytes.

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method.[2][16][17]

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add 1N NaOH to a final concentration of 0.1N. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample.

Workflow: Systematic Approach to Unknown Peak Identification

The following diagram outlines a logical workflow for identifying an unknown impurity detected during analysis.

G start Unknown Peak Detected in HPLC check_obvious Check for Obvious Sources (e.g., blank, solvent, carryover) start->check_obvious is_artifact Is it an artifact? check_obvious->is_artifact Analyze blank injection document_ignore Document and Ignore is_artifact->document_ignore Yes gather_data Gather Initial Data (RT, Peak Area %, UV Spectrum) is_artifact->gather_data No lcms_analysis Perform LC-MS Analysis gather_data->lcms_analysis get_mw Obtain Molecular Weight (m/z) lcms_analysis->get_mw propose_structure Propose Potential Structures (Consider synthesis route, degradation) get_mw->propose_structure confirm_structure Confirm Structure propose_structure->confirm_structure isolate_nmr Isolate Impurity and Perform NMR Analysis confirm_structure->isolate_nmr If isolation is feasible synthesize_standard Synthesize Reference Standard confirm_structure->synthesize_standard If structure is proposed final_id Structure Confirmed isolate_nmr->final_id synthesize_standard->final_id

Caption: A workflow for the systematic identification of an unknown peak.

Section 4: Regulatory Context

The identification and control of impurities are governed by international guidelines.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[18][19] It establishes thresholds based on the maximum daily dose of the drug.

  • ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that are degradation products of the drug substance or reaction products with excipients.[20][21]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets acceptable limits for their presence in pharmaceuticals.[3]

Understanding these guidelines is crucial for ensuring that your impurity control strategy is compliant with regulatory expectations.

References

Technical Support Center: Forced Degradation Studies of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for forced degradation studies of 2-(1-methylpiperidin-4-yl)ethanol. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of these stability-indicating studies. The following question-and-answer guide provides troubleshooting advice and in-depth explanations to ensure the scientific integrity and success of your experiments.

Section 1: Experimental Design and General Questions

Question 1: I am starting a forced degradation study for this compound. What are the key structural liabilities I should be aware of?

Answer: Understanding the structure of this compound is critical for designing an effective stress testing protocol. The molecule has two primary functional groups susceptible to degradation:

  • Tertiary Amine: The N-methylated piperidine ring contains a tertiary amine. This group is highly susceptible to oxidation, which can lead to the formation of an N-oxide.[1] Tertiary amines, in general, are more thermally stable than primary or secondary amines, but N-dealkylation (loss of the methyl group) can occur under harsh conditions.[2][3]

  • Primary Alcohol: The ethanol substituent contains a primary alcohol. This group is prone to oxidation, which can convert it first to an aldehyde and then to a carboxylic acid.

Therefore, your study design must include conditions, particularly strong oxidative stress, that specifically challenge these two sites.

Question 2: What are the standard stress conditions I should apply according to regulatory guidelines?

Answer: Regulatory bodies, through guidelines like ICH Q1A(R2), mandate a series of stress conditions to comprehensively evaluate a drug substance's stability.[4][5] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[6] This level of degradation is sufficient to identify potential degradants and validate the stability-indicating nature of your analytical method without generating irrelevant products from overly harsh conditions.[7]

A recommended starting point for your studies is summarized in the table below. Note that these are starting points and may require optimization based on the observed stability of your molecule.

Stress ConditionRecommended Starting ConditionsPotential Degradation Pathways for this compound
Acid Hydrolysis 0.1 M HCl, Room Temperature to 60°CGenerally stable, but monitor for potential hydrolysis if impurities are present.
Base Hydrolysis 0.1 M NaOH, Room Temperature to 60°CGenerally stable.
Oxidation 3% H₂O₂, Room TemperatureHigh risk. N-oxide formation, N-dealkylation, oxidation of the primary alcohol.[8][9]
Thermal 80°C (in solution and solid state)Potential for N-dealkylation at higher temperatures.
Photostability ICH Q1B conditions: 1.2 million lux hours (visible) and 200 watt hours/m² (UV)[10]Low to moderate risk, but must be confirmed.
Section 2: Troubleshooting Specific Stress Conditions

Question 3: I subjected my compound to 0.1 M HCl at 60°C for 24 hours and see almost no degradation. Is this normal, or is my experiment flawed?

Answer: It is plausible to observe high stability under acidic conditions. The tertiary amine in the piperidine ring will be protonated in an acidic solution, forming a quaternary ammonium salt. This protonation makes the nitrogen atom less susceptible to certain reactions.

Troubleshooting Steps:

  • Confirm Parent Compound Integrity: First, ensure your analytical method is correctly identifying and quantifying the parent compound in an unstressed sample.

  • Increase Stress Severity (Cautiously): If you must induce degradation, you can incrementally increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C). However, be aware that excessively harsh conditions may not produce clinically relevant degradants.[7]

  • Extend Exposure Time: Double the exposure time to 48 hours and re-analyze.

  • Verify Method Specificity: The primary goal is to prove your method is "stability-indicating." If no degradation occurs, it simply means the molecule is stable to that stressor. As long as your method can separate the parent peak from potential degradants formed under other conditions (like oxidation), it is fulfilling its purpose.[11]

Question 4: During my oxidative stress study with 3% H₂O₂, I saw rapid and extensive degradation (>50%) within just a few hours. How can I control the reaction to stay within the 5-20% target range?

Answer: This is a common and expected issue given the high susceptibility of the tertiary amine to oxidation.[8] Rapid degradation suggests the conditions are too harsh.

Protocol for Controlled Oxidative Degradation:

  • Reduce H₂O₂ Concentration: Lower the hydrogen peroxide concentration significantly. Start with 0.1% or 0.3% H₂O₂.

  • Lower the Temperature: Conduct the experiment at room temperature or even in a cooled water bath (e.g., 4-10°C) to slow the reaction kinetics.

  • Reduce Exposure Time: Set up a time-course experiment. Sample the reaction mixture at early time points, such as 30 minutes, 1 hour, 2 hours, and 4 hours, to identify when the 5-20% degradation window is reached.

  • Quench the Reaction: If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite, but this can complicate the sample matrix. A better approach is to dilute the sample in the mobile phase and inject it immediately.

Section 3: Analytical Method Troubleshooting (HPLC)

Question 5: My chromatogram for this compound shows significant peak tailing. What is causing this and how can I fix it?

Answer: Peak tailing for a basic compound like this is a classic problem in reversed-phase HPLC. It is typically caused by strong, unwanted interactions between the positively charged (protonated) tertiary amine and residual, negatively charged silanol groups on the surface of the C18 column packing material.[12]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., 2.5-3.5). At this pH, the amine is fully protonated, but more importantly, the surface silanol groups are also protonated (neutral), minimizing the unwanted ionic interaction. Use a buffer like phosphate or formate.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. If you are using an older Type A silica column, switching to a modern, high-purity, base-deactivated Type B silica column will dramatically improve peak shape.[12]

  • Check for Column Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or sample concentration.[13]

Question 6: I see several new, small peaks in my stressed samples. How can I determine if they are true degradants or artifacts?

Answer: Distinguishing true degradation products from experimental artifacts is a critical part of the study.

Workflow for Peak Investigation:

// Nodes start [label="New Peak Observed in Stressed Sample", fillcolor="#FBBC05", fontcolor="#202124"]; check_blank [label="Analyze a Stressed Blank\n(matrix without API)", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_present [label="Peak Present in Blank?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond, width=2, height=1]; artifact [label="Conclusion: Artifact\n(from matrix, solvent, or container)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; check_control [label="Analyze Unstressed Control Sample\n(API in matrix, time zero)", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_in_control [label="Peak Present in Control?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond, width=2, height=1]; impurity [label="Conclusion: Impurity\n(present in the original drug substance)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; degradant [label="Conclusion: True Degradant\n(Proceed with characterization)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_blank; check_blank -> peak_present; peak_present -> artifact [label="Yes"]; peak_present -> check_control [label="No"]; check_control -> peak_in_control; peak_in_control -> impurity [label="Yes"]; peak_in_control -> degradant [label="No"]; } } Caption: Decision tree for classifying new chromatographic peaks.

Question 7: How do I get preliminary information on the structure of a newly identified degradation product?

Answer: Using a mass spectrometer (MS) coupled with your HPLC (LC-MS) is the most powerful tool for this purpose.

Step-by-Step Protocol for Preliminary Identification:

  • Determine the Mass-to-Charge Ratio (m/z): Obtain the accurate mass of the degradant peak. The molecular weight of the parent compound, this compound, is approximately 143.23 g/mol .[14]

  • Calculate the Mass Shift: Compare the degradant's mass to the parent's mass. This difference provides clues about the chemical modification.

  • Interpret Common Mass Shifts:

    • +16 Da: Suggests the addition of one oxygen atom, a strong indicator of N-oxide formation on the piperidine nitrogen or oxidation of the alcohol.

    • -14 Da (CH₂): Suggests N-demethylation of the piperidine ring.

    • +14 Da (O - 2H): Suggests oxidation of the primary alcohol to a carboxylic acid.

  • Perform MS/MS Fragmentation: Isolate the degradant's molecular ion and fragment it. Compare its fragmentation pattern to that of the parent compound. A change in the fragmentation of the piperidine ring, for example, can help pinpoint the site of modification.

Section 4: Data Interpretation and Potential Degradants

Question 8: What are the most likely degradation products of this compound, and what should I look for?

Answer: Based on the molecule's structure, the following are the most probable degradation products, especially under oxidative stress.

// Nodes Parent [label="this compound\n(Parent, MW ~143)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Oxide [label="N-Oxide Degradant\n(MW ~159)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Demethyl [label="N-Demethylated Degradant\n(MW ~129)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde Degradant\n(MW ~141)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> N_Oxide [label="+O (Oxidation)"]; Parent -> N_Demethyl [label="-CH2 (Oxidation/Thermal)"]; Parent -> Aldehyde [label="-2H (Oxidation)"]; } } Caption: Potential degradation pathways and products.

Degradation ProductChemical TransformationExpected Mass Shift (from parent)Likely Stress Condition
2-(1-methyl-1-oxido-piperidin-4-yl)ethanol N-Oxidation of the tertiary amine+16 DaOxidation (H₂O₂)
2-(piperidin-4-yl)ethanol N-Demethylation-14 DaOxidation, High Temperature
2-(1-methylpiperidin-4-yl)acetaldehyde Oxidation of the primary alcohol-2 DaOxidation (H₂O₂)
2-(1-methylpiperidin-4-yl)acetic acid Further oxidation of the aldehyde+14 DaStrong Oxidation

Mass Balance Considerations: It is crucial to assess the mass balance in your study. The sum of the assay of the parent compound and the percentage of all degradants should ideally be between 90-110%.[15] A poor mass balance may indicate that some degradants are not being detected (e.g., they don't have a UV chromophore) or have been lost due to volatility.

References

Technical Support Center: Reaction Condition Optimization for 2-(1-Methylpiperidin-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(1-methylpiperidin-4-yl)ethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles and field-tested experience.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The synthesis of derivatives like this compound, while seemingly straightforward, often presents challenges that can impact yield, purity, and scalability. This guide will help you navigate these common hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound derivatives, particularly when using common synthetic routes such as N-alkylation or reductive amination.

Question 1: I am attempting the N-methylation of 2-(piperidin-4-yl)ethanol using an alkyl halide (e.g., methyl iodide), but my yield is consistently low and purification is difficult. What's going wrong?

This is a classic challenge in the N-alkylation of piperidines. The primary culprit is often over-alkylation , leading to the formation of a quaternary ammonium salt.[3] The newly formed tertiary amine, this compound, can be more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.

Causality Analysis & Solutions:

  • Quaternary Salt Formation: The reaction of the desired tertiary amine with another equivalent of the alkylating agent forms a water-soluble quaternary ammonium salt. This byproduct complicates the aqueous work-up, trapping the product in the aqueous layer and leading to low isolated yields.[3]

    • Solution: Carefully control the stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent. Crucially, add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[4] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[4]

  • Inappropriate Base: The choice of base is critical. A strong, nucleophilic base can compete with the piperidine for the alkylating agent. An insufficient or weak base will allow the build-up of H-X (e.g., HI), which protonates the starting amine, rendering it non-nucleophilic and slowing the reaction.

    • Solution: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA). These bases are effective acid scavengers but are less likely to be alkylated themselves.[4]

  • Solvent Effects: The reaction solvent can influence the relative rates of the first and second alkylation steps.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used and generally effective.[4] Avoid protic solvents like ethanol if using strong bases like NaH, as they will react with the base.

G cluster_causes Identify Primary Cause cluster_solutions Implement Corrective Actions start Low Yield / Purity Issue check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_tlc over_alkylation Over-Alkylation Detected (Quaternary Salt) check_tlc->over_alkylation Polar spot at baseline? incomplete_rxn Starting Material Remains (Incomplete Reaction) check_tlc->incomplete_rxn Starting material spot? side_products Other Side Products check_tlc->side_products Multiple new spots? sol_over_alkylation 1. Use < 1.0 eq. Alkyl Halide 2. Slow Addition (Syringe Pump) 3. Re-evaluate Base Choice over_alkylation->sol_over_alkylation sol_incomplete_rxn 1. Check Base Activity/Amount 2. Increase Temperature Moderately 3. Extend Reaction Time incomplete_rxn->sol_incomplete_rxn sol_side_products 1. Lower Reaction Temperature 2. Check Reagent Purity 3. Consider Alternative Route (e.g., Reductive Amination) side_products->sol_side_products

Caption: Troubleshooting workflow for N-alkylation.

Question 2: I'm trying a reductive amination approach starting from a piperidone precursor, but the reaction is sluggish and gives multiple products. How can I optimize this?

Reductive amination is an excellent alternative to direct alkylation that avoids over-alkylation.[5] It involves condensing an amine with a ketone or aldehyde to form an imine/iminium ion, which is then reduced in situ.[6] Success hinges on the choice of reducing agent and reaction pH.

Causality Analysis & Solutions:

  • Inefficient Imine/Iminium Formation: The initial condensation is pH-sensitive. Conditions that are too acidic will protonate the starting amine, inhibiting its nucleophilic attack on the carbonyl. Conditions that are too basic will not sufficiently activate the carbonyl group for attack.

    • Solution: The reaction is often optimal under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation.[7]

  • Incorrect Reducing Agent: The choice of hydride reagent is the most critical parameter. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone faster than it reduces the iminium intermediate, leading to undesired alcohol byproducts.

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity and tolerance for mildly acidic conditions.[5][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[5][9]

Reducing AgentProsConsKey Considerations
NaBH(OAc)₃ Highly selective for imines/iminiums over ketones/aldehydes; effective under mild acidic conditions.[5]More expensive; moisture sensitive.Reagent of choice for one-pot reductive aminations.
NaBH₃CN Selective for imines/iminiums; effective in a slightly wider pH range.[5]Highly toxic (releases HCN in strong acid); requires careful handling and waste disposal.A classic reagent, but often replaced by NaBH(OAc)₃ due to safety concerns.
NaBH₄ Inexpensive; readily available.Not selective; will readily reduce the starting carbonyl.[5]Best used in a two-step procedure: first form and isolate the imine, then reduce it separately.
H₂/Catalyst (Pd/C, PtO₂) "Green" reagent; high atom economy; effective for scale-up.[6]Requires specialized hydrogenation equipment; catalyst can sometimes be sensitive to functional groups.Excellent for process chemistry. The reaction can be driven to completion under pressure.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound and its derivatives?

There are two main convergent strategies, each with distinct advantages. The choice depends on the availability of starting materials and the desired scale of the reaction.

G cluster_A Strategy A: N-Alkylation cluster_B Strategy B: Reductive Amination start_A 2-(Piperidin-4-yl)ethanol (Secondary Amine) reagents_A + Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., K₂CO₃) product This compound (Tertiary Amine) reagents_A->product start_B 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde or related carbonyl reagents_B + Methylamine + Reducing Agent (e.g., NaBH(OAc)₃) reagents_B->product

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 2-(1-Methylpiperidin-4-yl)ethanol, a key building block in the synthesis of various pharmaceutical agents, is no exception. Rigorous analytical testing ensures its quality, and the foundation of this testing lies in robust, validated analytical methods. This guide provides a comprehensive comparison of analytical techniques for the validation of methods used to assess this compound, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This guide will navigate the principles of method validation through the lens of three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, providing a framework for developing and validating reliable analytical methods for this compound.

The Regulatory Framework: A Foundation of Trust

The validation of analytical methods is not merely a scientific exercise but a regulatory requirement. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide harmonized guidelines to ensure the quality and safety of pharmaceutical products.[3][4][5] The core guidelines governing analytical method validation are ICH Q2(R2) and USP General Chapter <1225>.[1][3][6] These documents outline the validation characteristics that must be investigated for a given analytical procedure.

The validation process demonstrates that an analytical method is suitable for its intended purpose, a concept often referred to as "fitness for purpose."[7] This is achieved by assessing a set of validation parameters, which are summarized in the table below.

Validation CharacteristicAssayImpurity Testing (Quantitative)Impurity Testing (Limit)Identification
Specificity
Linearity
Range
Accuracy
Precision
Repeatability
Intermediate Precision
Detection Limit (LOD)
Quantitation Limit (LOQ)
Robustness

Table 1: Validation characteristics as per ICH Q2(R2) guidelines.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step in method development and validation. For this compound, several factors must be considered, including its physicochemical properties:

  • Structure: C8H17NO[8]

  • Polarity: The presence of a hydroxyl group and a tertiary amine makes the molecule polar.

  • Volatility: The molecule has a moderate boiling point, making it potentially amenable to GC analysis.

  • Chromophores: The molecule lacks a significant UV-absorbing chromophore, which can present a challenge for standard HPLC-UV detection.

Here, we compare three prominent analytical techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and versatility. For polar compounds like this compound, reversed-phase HPLC is a common starting point.

  • Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Advantages:

    • Wide applicability to a range of compounds.

    • High precision and accuracy.

    • Amenable to automation.

  • Challenges for this compound:

    • Detection: The lack of a strong chromophore necessitates the use of alternative detection methods such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or derivatization to introduce a chromophore.[9]

    • Peak Shape: The basic nature of the piperidine nitrogen can lead to peak tailing on silica-based columns due to interaction with residual silanols. This can often be mitigated by using a buffered mobile phase at a low pH to protonate the amine, or by using end-capped columns.[10]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11]

  • Principle: Separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages:

    • High resolution and sensitivity, especially with a Flame Ionization Detector (FID).

    • FID provides a near-universal response for organic compounds.

  • Challenges for this compound:

    • Thermal Stability: The compound must be thermally stable and not degrade in the heated injector or column.

    • Peak Shape: The polar amine and hydroxyl groups can interact with the stationary phase, leading to peak tailing. Derivatization to a less polar analogue can improve chromatographic performance.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

  • Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio is measured.

  • Advantages:

    • High Specificity: The ability to select for the specific mass of the analyte provides exceptional specificity.

    • High Sensitivity: Often provides lower limits of detection and quantitation than other techniques.

    • No requirement for a chromophore.

  • Challenges for this compound:

    • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting accuracy and precision.[13]

    • Complexity and Cost: LC-MS instrumentation is more complex and expensive to operate and maintain.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an analytical method for this compound using HPLC with ELSD as an illustrative example. The principles described are broadly applicable to GC and LC-MS as well.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Technique Selection Technique Selection Parameter Optimization Parameter Optimization Technique Selection->Parameter Optimization Specificity Specificity Parameter Optimization->Specificity Proceed to Validation Linearity_Range Linearity_Range Specificity->Linearity_Range Establish Working Range Accuracy_Precision Accuracy_Precision Linearity_Range->Accuracy_Precision Assess at Multiple Levels LOD_LOQ LOD_LOQ Accuracy_Precision->LOD_LOQ Determine Sensitivity Robustness Robustness LOD_LOQ->Robustness Evaluate Method Resilience Validated Method Validated Method Robustness->Validated Method

Caption: A generalized workflow for the development and validation of an analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound reference standard.

    • Prepare a solution of a placebo (a mixture of all excipients without the analyte, if applicable).

    • Prepare a spiked sample by adding known impurities to the analyte solution.

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis:

    • Inject and analyze the blank (diluent), placebo, reference standard, spiked sample, and stressed samples.

  • Acceptance Criteria:

    • The peak for this compound should be free from interference from any other components (no co-eluting peaks at the retention time of the analyte in the placebo or impurity-spiked chromatograms).

    • The method should demonstrate the ability to separate the analyte from its degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the this compound reference standard spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).

  • Analysis: Analyze each concentration in triplicate.

  • Data Analysis:

    • Plot the peak area (or peak height) versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should show a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[16]

Experimental Protocol:

  • Sample Preparation:

    • For an assay, accuracy can be determined by applying the method to a sample of known purity (e.g., a new lot of reference standard).

    • Alternatively, perform a recovery study by spiking a placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.

  • Analysis: Analyze the prepared samples.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be within a pre-defined limit (e.g., ≤ 2.0%).

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

Experimental Protocol (for Impurity Methods):

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantitated (LOQ) by analyzing a series of dilute solutions.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Acceptance Criteria:

  • The determined LOQ should be sufficiently low to quantify impurities at their specified limits.

  • The precision and accuracy at the LOQ should be acceptable (e.g., RSD ≤ 10% and recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples for an HPLC method include:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Mobile phase composition (e.g., ± 2% organic).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Analyze a system suitability solution or a standard solution under each modified condition.

  • Evaluate the effect of the changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within their established limits for all tested variations.

Comparison of Performance Data

The following table provides a hypothetical comparison of the expected performance characteristics for the three analytical techniques when applied to the analysis of this compound.

ParameterHPLC-ELSDGC-FIDLC-MS/MS
Specificity Good (with proper method development)Good (high resolution)Excellent (mass-based detection)
Linearity (r²) > 0.99> 0.99> 0.995
Range (Assay) 80-120% of target80-120% of target80-120% of target
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD) < 2.0%< 2.0%< 1.5%
LOQ (for impurities) ~0.05%~0.02%< 0.01%
Robustness GoodGoodModerate (sensitive to matrix effects)

Table 2: Hypothetical comparison of performance data for different analytical techniques.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and build upon each other to provide a comprehensive picture of the method's performance.

Validation Parameter Relationships Specificity Specificity Foundation for all other parameters Linearity Linearity Establishes proportional response Specificity->Linearity Accuracy Accuracy Closeness to true value Specificity->Accuracy Precision Precision Reproducibility Specificity->Precision LOQ LOQ Lower limit of quantification Specificity->LOQ Range Range Defines working limits Linearity->Range Robustness Robustness Method reliability Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness Accuracy->Precision Accuracy->Robustness Precision->Robustness LOQ->Accuracy LOQ->Precision LOQ->Robustness

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures the quality and consistency of this important pharmaceutical intermediate. While HPLC, GC, and LC-MS each offer a viable path for analysis, the choice of technique will depend on the specific requirements of the test, such as the need for high sensitivity (LC-MS), the analysis of volatile impurities (GC), or routine quality control (HPLC).

A thorough understanding of the regulatory guidelines provided by the ICH, FDA, and USP is essential for designing and executing a successful validation study. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, researchers can establish a self-validating system that provides trustworthy and reliable data, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to 2-(1-Methylpiperidin-4-yl)ethanol and Its Structural Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide provides an in-depth comparative analysis of 2-(1-Methylpiperidin-4-yl)ethanol and its principal structural isomers: 2-(1-Methylpiperidin-2-yl)ethanol and 2-(1-Methylpiperidin-3-yl)ethanol. Understanding the nuanced differences in their physicochemical properties, synthesis, and biological implications is paramount for researchers engaged in the development of novel therapeutics.

The position of the hydroxyethyl group on the N-methylpiperidine ring significantly influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. These subtle structural shifts can lead to profound differences in pharmacological activity, metabolic stability, and overall pharmacokinetic profiles.[1] This guide will delve into these differences, providing available experimental data and outlining synthetic strategies to empower researchers in their quest for new drug candidates.

Physicochemical Properties: A Tale of Three Isomers

A molecule's physicochemical properties are the bedrock of its pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME). The seemingly minor relocation of the ethanol substituent around the piperidine ring gives rise to distinct physicochemical characteristics for each isomer.

Property2-(1-Methylpiperidin-2-yl)ethanol2-(1-Methylpiperidin-3-yl)ethanolThis compound
CAS Number 533-15-3[3]101257-32-321156-84-3
Molecular Formula C₈H₁₇NO[3]C₈H₁₇NO[4]C₈H₁₇NO
Molecular Weight 143.23 g/mol [3]143.23 g/mol [4]143.23 g/mol
Boiling Point 82-84 °C (19 Torr)Not available120 °C
Density 0.98 g/cm³ (20°C)[5]Not available0.939 g/cm³
logP (Predicted) 0.3-1.14 (at 25°C, pH 6-10.4)[5]0.71060.6485
Topological Polar Surface Area (TPSA) 23.47 Ų[3]23.47 Ų[4]23.47 Ų
pKa (Predicted) 15.15 ± 0.10Not availableNot available

Note: Much of the available data for the 2- and 3-isomers are predicted values. Experimental verification is recommended.

The 4-substituted isomer, being symmetrical, is anticipated to have different packing properties in its solid state compared to the chiral 2- and 3-substituted isomers. The predicted logP values suggest that all three isomers have good solubility, a desirable trait for drug candidates. However, the positioning of the hydroxyl group and the nitrogen atom will influence intramolecular hydrogen bonding potential and interactions with physiological environments, which can affect properties like membrane permeability and metabolic stability. For instance, the proximity of the hydroxyl group to the nitrogen in the 2-isomer could lead to different metabolic pathways compared to the more distant arrangement in the 4-isomer.[1]

Synthetic Pathways: Accessing the Isomers

The synthesis of these piperidine alcohols typically involves the construction of the substituted piperidine ring followed by the introduction or modification of the ethanol side chain. While specific, detailed protocols for the 2- and 3-isomers are not widely published in peer-reviewed literature, general strategies for the synthesis of substituted piperidines can be adapted.

General Synthetic Workflow

cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Side-Chain Introduction/Modification start Substituted Pyridine reduction Reduction of Pyridine Ring start->reduction e.g., H₂, Pd/C n_methylation N-Methylation reduction->n_methylation e.g., Formaldehyde, Formic Acid functionalization Functional Group Interconversion n_methylation->functionalization e.g., Grignard Reaction, Reduction of Ester final_product Final Isomer functionalization->final_product

Caption: General synthetic workflow for N-methylpiperidine ethanol isomers.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is based on common synthetic transformations in piperidine chemistry and serves as a representative example.

Step 1: Reduction of Ethyl Isonicotinate to Ethyl Piperidine-4-carboxylate

  • To a solution of ethyl isonicotinate (1 equiv.) in ethanol, add Platinum(IV) oxide (0.05 equiv.).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain ethyl piperidine-4-carboxylate.

Step 2: N-Methylation

  • To a solution of ethyl piperidine-4-carboxylate (1 equiv.) in formic acid (5 equiv.), add formaldehyde (37% aqueous solution, 3 equiv.).

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction to room temperature and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-methylpiperidine-4-carboxylate.

Step 3: Reduction to this compound

  • Prepare a suspension of lithium aluminum hydride (LAH) (1.5 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a solution of ethyl 1-methylpiperidine-4-carboxylate (1 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to afford this compound.

Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative pharmacological data for these three isomers is limited, the broader literature on piperidine derivatives provides a framework for understanding their potential biological activities. The orientation of the hydroxyethyl group in relation to the basic nitrogen atom is a critical determinant of how these molecules interact with biological targets.[6]

  • 2-(1-Methylpiperidin-2-yl)ethanol: The proximity of the hydroxyl and N-methyl groups may facilitate intramolecular hydrogen bonding, influencing its conformation and interaction with receptors. This isomer is chiral, and its enantiomers could exhibit different biological activities. This substitution pattern is found in some compounds with activity at nicotinic acetylcholine receptors.

  • 2-(1-Methylpiperidin-3-yl)ethanol: Also a chiral molecule, the 3-substituted isomer presents a different vector for the hydroxyl group compared to the 2- and 4-isomers. This can lead to unique interactions with target proteins. The relative stereochemistry of the substituents will also play a crucial role in its biological profile.

  • This compound: This achiral isomer has a more extended conformation compared to the 2-isomer. The 4-substituted piperidine motif is common in a wide range of centrally acting drugs, including antihistamines and antipsychotics, where the piperidine nitrogen and a distal functional group are key pharmacophoric elements.

The basic nitrogen of the piperidine ring is often a key interaction point with acidic residues in protein binding pockets. The position of the hydroxyethyl group will dictate the orientation of the rest of the molecule within the binding site, thereby influencing affinity and selectivity.[6]

ADME Profile: Considerations for Drug Development

The ADME properties of these isomers are expected to differ based on their structural variations.

cluster_isomers Isomers ADME ADME Profile Absorption Distribution Metabolism Excretion iso2 2-Isomer iso2->ADME:met Potential for different metabolic pathways due to proximity of OH and N-CH₃ iso3 3-Isomer iso3->ADME:dist Chirality may influence protein binding and distribution iso4 4-Isomer iso4->ADME:abs Symmetry may affect crystal packing and solubility

Caption: Factors influencing the ADME profiles of the isomers.

  • Absorption: All three isomers are small molecules with predicted logP values in a favorable range for oral absorption. However, differences in crystal packing energy due to symmetry (4-isomer) versus chirality (2- and 3-isomers) could affect their solid-state properties and dissolution rates.

  • Distribution: The basicity of the piperidine nitrogen will lead to a significant portion of these molecules being protonated at physiological pH. This can influence their volume of distribution and potential for CNS penetration. The specific stereochemistry of the 2- and 3-isomers can also affect plasma protein binding.

  • Metabolism: The N-methyl group is a common site for metabolism (N-demethylation). The position of the hydroxyethyl group can influence the accessibility of the nitrogen to metabolic enzymes. For the 2-isomer, the hydroxyl group is in closer proximity to the nitrogen, which might lead to different metabolic products compared to the 4-isomer. Hydroxylation of the piperidine ring is also a possible metabolic pathway, and the position of the existing hydroxyl group will direct further oxidation.[1]

  • Excretion: As relatively polar molecules, these compounds and their metabolites are likely to be excreted renally.

Conclusion and Future Directions

The positional isomerism of the hydroxyethyl group on the N-methylpiperidine ring imparts distinct physicochemical properties that are anticipated to translate into different pharmacological and pharmacokinetic profiles. While this compound is the most studied of the three, its 2- and 3-substituted isomers represent untapped potential for drug discovery.

This guide highlights the importance of synthesizing and evaluating all positional isomers in a lead optimization campaign. The lack of direct comparative experimental data for these specific compounds underscores an opportunity for further research. A systematic investigation of their synthesis, physicochemical properties, and biological activities would provide invaluable insights into the structure-activity relationships of this important class of molecules and could pave the way for the discovery of novel therapeutics.

References

2-(1-Methylpiperidin-4-yl)ethanol vs. 2-(Piperidin-4-yl)ethanol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-(1-Methylpiperidin-4-yl)ethanol and 2-(Piperidin-4-yl)ethanol in Biological Assays

For researchers and drug development professionals navigating the vast landscape of chemical scaffolds, the piperidine ring stands out as a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] This guide delves into a nuanced comparison of two closely related piperidine-containing molecules: this compound and its parent compound, 2-(Piperidin-4-yl)ethanol. While separated by a single methyl group on the piperidine nitrogen, the biological and pharmacological ramifications of this seemingly minor structural change can be profound.

This guide will explore the predicted and observed differences in their performance in biological assays, grounded in the fundamental principles of medicinal chemistry. We will dissect how N-methylation can alter key molecular properties and, in turn, influence biological activity, offering insights for compound selection and interpretation of experimental data.

The Decisive Methyl Group: A Structural and Physicochemical Overview

At first glance, this compound and 2-(Piperidin-4-yl)ethanol are strikingly similar. Both possess a 4-substituted piperidine ring with a 2-hydroxyethyl side chain. The key distinction lies in the substitution at the piperidine nitrogen atom (N1). In 2-(Piperidin-4-yl)ethanol, this nitrogen is a secondary amine, bearing a hydrogen atom. In contrast, this compound features a tertiary amine, with a methyl group at the N1 position.

G cluster_0 2-(Piperidin-4-yl)ethanol cluster_1 This compound a b

Figure 1. Chemical structures of 2-(Piperidin-4-yl)ethanol and this compound.

This seemingly simple modification has significant consequences for the molecule's physicochemical properties, which are summarized in the table below.

Property2-(Piperidin-4-yl)ethanolThis compoundRationale for Difference
Molecular Weight 129.20 g/mol 143.23 g/mol Addition of a methyl group (CH₃).
Basicity (pKa) Predicted to be higherPredicted to be lowerThe electron-donating methyl group in the tertiary amine increases electron density on the nitrogen, making the lone pair more available for protonation. However, solvation effects in aqueous media can sometimes lead to tertiary amines being slightly less basic than their secondary amine counterparts.
Lipophilicity (cLogP) Predicted to be lowerPredicted to be higherThe addition of a non-polar methyl group increases the molecule's overall lipophilicity.
Hydrogen Bonding Can act as both a hydrogen bond donor and acceptor at the piperidine nitrogen.Can only act as a hydrogen bond acceptor at the piperidine nitrogen.The secondary amine has a hydrogen atom that can be donated, while the tertiary amine does not.
Conformational Flexibility The N-H bond allows for different conformational possibilities.The N-CH₃ bond introduces steric bulk that can influence the preferred conformation of the piperidine ring and the orientation of the side chain.

These fundamental physicochemical differences are the root cause of the anticipated variations in biological activity between these two compounds.

Impact on Biological Activity: A Mechanistic Perspective

While direct comparative studies in the public domain are scarce, we can infer the likely differences in biological performance based on established structure-activity relationships (SAR) for piperidine-containing compounds.

Receptor Binding and Enzyme Inhibition

The nature of the substituent on the piperidine nitrogen is often critical for a molecule's interaction with its biological target.

  • Steric Hindrance: The methyl group in this compound introduces steric bulk that may either enhance or diminish binding affinity. If the binding pocket of a receptor or enzyme has a small, well-defined space for the nitrogen substituent, the methyl group could cause a steric clash, reducing affinity. Conversely, if the pocket is larger and has hydrophobic regions, the methyl group could engage in favorable van der Waals interactions, increasing affinity.

  • Hydrogen Bonding: The ability of 2-(Piperidin-4-yl)ethanol to act as a hydrogen bond donor at the piperidine nitrogen is a key differentiator. Many protein targets utilize hydrogen bond networks for ligand recognition. If a hydrogen bond donor is required at this position for optimal binding, 2-(Piperidin-4-yl)ethanol would be expected to have significantly higher affinity.

  • Basicity and Ionic Interactions: The basicity of the piperidine nitrogen is crucial for the formation of ionic bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. At physiological pH, both compounds will be predominantly protonated. The subtle difference in their pKa values could influence the strength of this ionic interaction.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The N-methylation of a piperidine ring can have a profound impact on a compound's pharmacokinetic profile.

  • Membrane Permeability: The increased lipophilicity of this compound generally leads to enhanced passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier. This could result in better oral bioavailability and increased central nervous system (CNS) penetration.

  • Metabolism: The N-methyl group of this compound is susceptible to N-demethylation by cytochrome P450 enzymes in the liver. This metabolic pathway would convert it into 2-(Piperidin-4-yl)ethanol, potentially leading to a more complex pharmacokinetic profile with the formation of an active metabolite. 2-(Piperidin-4-yl)ethanol, as a secondary amine, is also a substrate for various metabolic enzymes.

  • Protein Binding: The higher lipophilicity of the N-methylated compound may lead to increased binding to plasma proteins like albumin. This can affect the free concentration of the drug available to interact with its target.

Hypothetical Biological Assay: Sigma-1 Receptor Binding

To illustrate how these differences might manifest in a real-world experimental setting, let's consider a competitive radioligand binding assay for the sigma-1 receptor, a target for which many piperidine derivatives show affinity.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and 2-(Piperidin-4-yl)ethanol for the sigma-1 receptor.

Materials:

  • Test compounds: this compound and 2-(Piperidin-4-yl)ethanol

  • Radioligand: --INVALID-LINK---pentazocine (a known sigma-1 receptor ligand)

  • Membrane preparation: Guinea pig brain membranes or cell membranes expressing recombinant human sigma-1 receptors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration close to its Kd), and varying concentrations of the test compounds or vehicle control. For determining non-specific binding, add haloperidol instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare serial dilutions of test compounds B Combine membrane prep, ³H-pentazocine, and test compounds in 96-well plate A->B C Incubate to reach equilibrium B->C D Rapidly filter through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Quantify radioactivity with scintillation counter E->F G Calculate IC50 and Ki values F->G

Figure 2. Workflow for a competitive radioligand binding assay.

Predicted Outcomes and Interpretation

Based on the physicochemical properties, we can predict potential outcomes of this assay:

  • Scenario 1: 2-(Piperidin-4-yl)ethanol has higher affinity. This would suggest that the sigma-1 receptor binding pocket has a specific requirement for a hydrogen bond donor at the N1 position of the piperidine ring.

  • Scenario 2: this compound has higher affinity. This could indicate that the binding pocket has a hydrophobic region that favorably interacts with the N-methyl group, or that the conformation induced by the methyl group is more optimal for binding.

  • Scenario 3: Both compounds have similar affinity. This would imply that the substituent at the N1 position is not a critical determinant for binding to the sigma-1 receptor, and that other parts of the molecule are more important for the interaction.

Conclusion: A Small Change with Big Implications

For researchers, this underscores the importance of considering even minor structural modifications when selecting compounds for screening or development. The choice between an N-methylated and a non-N-methylated piperidine derivative should be guided by the specific goals of the study, whether it be optimizing for target affinity, improving pharmacokinetic properties, or avoiding potential metabolic liabilities. Ultimately, empirical data from well-designed biological assays is essential to validate these predictions and to fully understand the biological consequences of N-methylation.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1-Methylpiperidin-4-yl)ethanol Analogs as Modulators of Muscarinic and Histamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-(1-Methylpiperidin-4-yl)ethanol Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural features—a tertiary amine within a piperidine ring and a flexible ethanol side chain—provide a unique three-dimensional arrangement that allows for interaction with a variety of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a particular focus on their modulation of muscarinic acetylcholine receptors (mAChRs) and histamine receptors. Understanding these relationships is crucial for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

While direct and comprehensive SAR studies on a systematically modified series of this compound are not extensively documented in a single source, a cohesive understanding can be synthesized from various studies on structurally related piperidine derivatives. This guide consolidates such data to provide insights into how structural modifications of this scaffold influence its biological activity.

I. Modulation of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that play critical roles in both the central and peripheral nervous systems. They are attractive drug targets for a range of conditions, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). The this compound scaffold is a key component in several reported muscarinic receptor ligands.

Key Structural Modifications and Their Impact on Muscarinic Receptor Activity

The SAR for piperidine-based muscarinic antagonists is well-documented for certain structural classes. By extrapolating from these findings, we can infer the likely impact of modifications to the this compound scaffold. A series of tropinyl and piperidinyl esters have been evaluated for their inhibitory activities on M2 and M3 muscarinic receptors, providing valuable insights into the structural requirements for potent antimuscarinic activity.[1]

Table 1: Inferred Structure-Activity Relationships of this compound Analogs at Muscarinic Receptors

Modification SiteStructural ChangeExpected Impact on Muscarinic Antagonist ActivityRationale and Supporting Evidence
Ethanol Side Chain (Esterification) Introduction of bulky, lipophilic ester groups (e.g., cyclohexylphenylglycolates)Increase in potency Studies on tropinyl and piperidinyl esters have shown that large, hydrophobic ester moieties significantly enhance antimuscarinic activity at M2 and M3 receptors.[1] The size and electronic character of the side chain are critical for M2 inhibitory activity.[1]
Introduction of electron-withdrawing groups in the ester moietyPotential increase in M3 selectivity The M3-inhibitory activities of piperidinyl esters are mainly attributed to the electronic nature of the side chain, with good activity associated with electron-withdrawing groups.[1]
N-Methyl Group Replacement with larger alkyl groups (e.g., ethyl, propyl)Variable, potentially decreased potency The N-methyl group is a common feature in many active piperidine-based ligands. Increasing its size can lead to steric hindrance at the receptor binding site.
Replacement with a hydrogen atom (N-demethylation)Likely decrease in potency The tertiary amine is often crucial for interaction with the receptor.
Piperidine Ring Introduction of substituents on the ringVariable, potential for altered selectivity The substitution pattern on the piperidine ring can influence both potency and selectivity across muscarinic receptor subtypes.
Signaling Pathway of Muscarinic Acetylcholine Receptors

Muscarinic receptors mediate their effects through different G-protein signaling pathways. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Gq_Gi_Signaling cluster_Gq Gq/11 Signaling cluster_Gi Gi/o Signaling M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors AC Adenylyl Cyclase M2_M4->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Muscarinic Receptor Signaling Pathways.

II. Modulation of Histamine Receptors

Histamine receptors (H1, H2, H3, and H4) are another class of GPCRs that are important drug targets for allergies, gastric ulcers, and inflammatory conditions. The this compound scaffold shares structural similarities with known histamine H1 receptor antagonists.

Key Structural Modifications and Their Impact on Histamine H1 Receptor Antagonist Activity

The general pharmacophore for first-generation H1 antagonists consists of two aromatic rings linked to a tertiary amine via a spacer. The this compound scaffold can be envisioned as a precursor to molecules that fit this pharmacophore, where the ethanol hydroxyl group can be derivatized to introduce the second aromatic system.

Table 2: Inferred Structure-Activity Relationships of this compound Analogs at Histamine H1 Receptors

Modification SiteStructural ChangeExpected Impact on Histamine H1 Antagonist ActivityRationale and Supporting Evidence
Ethanol Side Chain (Etherification/Esterification) Introduction of a diphenylmethyl ether or a related diaryl moietySignificant increase in potency This modification introduces the classic diarylalkylamine framework characteristic of potent H1 antagonists.[2]
Varying the length of the linker between the piperidine and the diaryl moietyOptimal length is typically 2-3 atoms The distance between the tertiary amine and the aromatic rings is crucial for H1 receptor binding.
N-Methyl Group Replacement with larger alkyl groupsGenerally tolerated, may slightly decrease potency The tertiary amine is essential, but some variation in the alkyl substituents is permissible.
Piperidine Ring Introduction of substituentsMay impact selectivity and side-effect profile Modifications to the piperidine ring can influence affinity for other receptors, such as muscarinic receptors, which is a common side effect of first-generation antihistamines.[2]
Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 G-protein. Upon activation by histamine, it stimulates the same signaling cascade as the M1/M3/M5 muscarinic receptors, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. This signaling pathway is responsible for the characteristic allergic and inflammatory responses mediated by histamine, such as smooth muscle contraction and increased vascular permeability.

H1_Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_11 Gq/11 Protein H1_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC_activation Protein Kinase C Activation DAG->PKC_activation Activates

Histamine H1 Receptor Signaling Pathway.

III. Experimental Protocols for Performance Evaluation

To empirically determine the structure-activity relationships of novel this compound analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for assessing the affinity and functional activity of these compounds at muscarinic and histamine receptors.

A. Muscarinic Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the different muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[3][4]

Objective: To determine the inhibitory constant (Ki) of test compounds for M1-M5 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-NMS at a final concentration close to its Kd.

    • 150 µL of cell membrane preparation (containing a specific amount of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) Plate_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Start->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Add Scintillation Cocktail and Count Filtration->Counting Analysis Data Analysis (IC₅₀ and Ki Calculation) Counting->Analysis End Determine Receptor Affinity Analysis->End

Radioligand Binding Assay Workflow.

B. [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins coupled to the receptor of interest, providing information on whether a compound is an agonist, antagonist, or inverse agonist.[5][6]

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of agonist compounds and the potency (IC₅₀) of antagonist compounds.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., M2, M4, or H1).

  • [³⁵S]GTPγS.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (to reduce basal binding).

  • Test compounds (agonists and antagonists).

  • 96-well filter plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • GDP (final concentration ~10 µM).

    • Test compound (for agonist testing) or a fixed concentration of a known agonist plus varying concentrations of the test antagonist.

    • Cell membrane preparation.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration and wash with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • For agonists, plot the stimulated binding versus compound concentration to determine EC₅₀ and Emax.

  • For antagonists, plot the inhibition of agonist-stimulated binding versus antagonist concentration to determine IC₅₀.

C. Guinea Pig Ileum Contraction Assay for Histamine H1 Receptor Antagonism

This is a classic ex vivo functional assay to determine the antagonist activity of compounds at the histamine H1 receptor.[7][8]

Objective: To determine the potency of H1 receptor antagonists by measuring their ability to inhibit histamine-induced contraction of the guinea pig ileum.

Materials:

  • Guinea pig.

  • Tyrode's solution (physiological salt solution).

  • Histamine dihydrochloride stock solution.

  • Test antagonist compounds.

  • Organ bath with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Clean the ileum segment and cut it into 2-3 cm pieces.

  • Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 30 minutes.

  • Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations to the organ bath and recording the contractile response.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of the test antagonist for a predetermined period (e.g., 20-30 minutes).

  • Repeat the histamine cumulative concentration-response curve in the presence of the antagonist.

  • Calculate the dose ratio (the ratio of the EC₅₀ of histamine in the presence and absence of the antagonist).

  • Determine the pA₂ value, which is a measure of the antagonist's potency.

IV. Conclusion

The this compound scaffold represents a valuable starting point for the development of novel modulators of muscarinic and histamine receptors. The SAR data synthesized from related compound series suggest that modifications to the ethanol side chain, particularly through esterification or etherification to introduce bulky and appropriately substituted aromatic moieties, are key to achieving high potency. The N-methyl group and the piperidine ring also offer opportunities for fine-tuning the pharmacological profile, including selectivity and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs, enabling the rational design of next-generation therapeutics with improved efficacy and safety.

V. References

  • Histamine receptors in the guinea pig ileum. PubMed. --INVALID-LINK--

  • Histamine-mediated acetylcholine release in the guinea-pig ileum. PubMed. --INVALID-LINK--

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. --INVALID-LINK--

  • GTPγS Binding Assays. NCBI Bookshelf. --INVALID-LINK--

  • To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. The experiment aims. RJPT SimLab. --INVALID-LINK--

  • Receptor Binding Assays. Multiwell Plates. --INVALID-LINK--

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. --INVALID-LINK--

  • GTPγS Binding Assay. Creative Bioarray. --INVALID-LINK--

  • [35S]GTPgammaS binding in G protein-coupled receptor assays. PubMed. --INVALID-LINK--

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. --INVALID-LINK--

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. --INVALID-LINK--

  • Radioligand Binding Assay Protocol. Gifford Bioscience. --INVALID-LINK--

  • Blockade of histamine-induced contraction of guinea-pig ileum by β-haloalkylamines. ResearchGate. --INVALID-LINK--

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. --INVALID-LINK--

  • Bioassay of histamine using guinea pig ileum by matching method. YouTube. --INVALID-LINK--

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. PMC. --INVALID-LINK--

  • Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. PubMed. --INVALID-LINK--

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents. --INVALID-LINK--

  • Synthesis, Antimuscarinic Activity and Quantitative Structure-Activity Relationship (QSAR) of Tropinyl and Piperidinyl Esters. PubMed. --INVALID-LINK--

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. --INVALID-LINK--

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. --INVALID-LINK--

  • Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. --INVALID-LINK--

  • Synthesis and SAR of Selective Muscarinic Acetylcholine Receptor Subtype 1 (M1 mAChR) Antagonists. PubMed. --INVALID-LINK--

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PMC. --INVALID-LINK--

  • histamine h1-receptor antagonists: antihistaminic agents. University of Rhode Island. --INVALID-LINK--

  • Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. --INVALID-LINK--

  • Synthesis and antagonistic activity at muscarinic receptor subtypes of some 2-carbonyl derivatives of diphenidol. BioGRID. --INVALID-LINK--

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Publications. --INVALID-LINK--

  • Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. PubMed. --INVALID-LINK--

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. --INVALID-LINK--

  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. --INVALID-LINK--

  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PMC. --INVALID-LINK--

  • SAR of H1 Receptor Antagonists... Slideshare. --INVALID-LINK--

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. --INVALID-LINK--

  • Synthesis process of N-sustituent-4-piperidyl alcohol. Google Patents. --INVALID-LINK--

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. --INVALID-LINK--

  • Muscarinic M5 receptors modulate ethanol seeking in rats. Sigma-Aldrich. --INVALID-LINK--

References

comparative analysis of different synthetic routes to 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Methylpiperidin-4-yl)ethanol is a valuable substituted piperidine that serves as a key building block in the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature, featuring a tertiary amine within a saturated heterocycle and a primary alcohol, makes it a versatile intermediate for introducing the N-methylpiperidine moiety into larger molecules. This guide provides a comparative analysis of the most prevalent and practical synthetic strategies to prepare this compound, aimed at researchers and process chemists in the pharmaceutical and fine chemical industries. We will delve into two primary, distinct approaches: the hydrogenation of a pyridine precursor and the elaboration of a pre-formed piperidone ring. Each route will be evaluated based on its efficiency, scalability, cost-effectiveness, and overall practicality.

Route 1: Synthesis via Hydrogenation of a Pyridine Precursor

This strategy is a classic and robust approach that builds the desired saturated piperidine ring from its aromatic pyridine analogue. The synthesis can be logically divided into three main stages: synthesis of the pyridine precursor, catalytic hydrogenation of the pyridine ring, and N-methylation of the resulting secondary amine.

General Strategy Overview

The core of this route is the reduction of the stable aromatic pyridine ring to a piperidine. This requires a potent catalytic system. The N-methyl group is typically installed after the hydrogenation to avoid potential catalyst poisoning or side reactions associated with N-methylated pyridinium salts.

Route_1_Overview Start 4-Methylpyridine Intermediate1 2-(Pyridin-4-yl)ethanol Start->Intermediate1 Hydroxymethylation Intermediate2 2-(Piperidin-4-yl)ethanol Intermediate1->Intermediate2 Catalytic Hydrogenation Product This compound Intermediate2->Product N-Methylation

Caption: High-level overview of the hydrogenation route (Route 1).

Step-by-Step Synthesis and Mechanistic Insights

Stage 1: Synthesis of 2-(Pyridin-4-yl)ethanol

The precursor, 2-(pyridin-4-yl)ethanol (also known as 4-pyridineethanol), can be synthesized efficiently from 4-methylpyridine (γ-picoline) by reacting it with an aldehyde, such as paraformaldehyde, in the presence of a base. This reaction proceeds via an initial deprotonation of the acidic methyl group of 4-methylpyridine, followed by an aldol-type condensation with formaldehyde.[1] Alternatively, a more controlled but higher-cost method involves the reduction of a 4-pyridineacetic acid ester using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Stage 2: Catalytic Hydrogenation

This is the key transformation. The hydrogenation of the pyridine ring to a piperidine is challenging due to the ring's aromaticity. This reduction is typically performed under hydrogen pressure using heterogeneous catalysts.

  • Catalyst Choice: Platinum group metals are highly effective. Platinum(IV) oxide (PtO₂, Adams' catalyst) is frequently used, often in an acidic solvent like glacial acetic acid.[3][4][5] The acid protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atom.[6] Other common catalysts include rhodium on carbon (Rh/C) and ruthenium (Ru).[7]

  • Reaction Conditions: Conditions can be demanding, often requiring elevated hydrogen pressures (50-70 bar) and reaction times of several hours to ensure complete saturation of the ring.[3][4]

Stage 3: N-Methylation

With 2-(piperidin-4-yl)ethanol in hand, the final step is the installation of the methyl group on the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and highly effective method. It involves treating the secondary amine with a mixture of formaldehyde and formic acid. Mechanistically, the amine and formaldehyde form an intermediate iminium ion, which is then reduced in situ by hydride transfer from formic acid. This method is advantageous as it is typically high-yielding and prevents over-alkylation (quaternization).

Alternatively, reductive amination can be performed using formaldehyde and a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH(CN)₃).[8][9]

Route 1: Advantages and Disadvantages
FeatureAnalysis
Advantages Robust and well-documented chemistry. Starting materials (like 4-methylpyridine) are inexpensive bulk chemicals. The sequence avoids complex purification of intermediates in some cases.
Disadvantages Requires high-pressure hydrogenation equipment, which can be a barrier for some labs. The catalysts (Pt, Rh, Ru) are expensive noble metals. The N-methylation step adds to the overall step count.

Route 2: Synthesis via Elaboration of 1-Methyl-4-piperidone

This approach begins with a pre-formed, N-methylated piperidine ring and focuses on constructing the C4-side chain. This strategy is convergent and offers a different set of synthetic challenges and advantages.

General Strategy Overview

The key starting material is 1-methyl-4-piperidone, which is commercially available or can be synthesized via several classic methods.[10][11][12] The strategy involves a carbon-carbon bond-forming reaction at the C4-position to introduce a two-carbon chain, followed by reduction. The Wittig reaction is an excellent candidate for the C-C bond formation step.

Route_2_Overview Start 1-Methyl-4-piperidone Intermediate Ethyl 2-(1-methylpiperidin- 4-ylidene)acetate Start->Intermediate Wittig Reaction Product This compound Intermediate->Product Reduction (e.g., LiAlH₄)

Caption: High-level overview of the piperidone elaboration route (Route 2).

Step-by-Step Synthesis and Mechanistic Insights

Stage 1: Wittig Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes.[13][14][15] In this case, 1-methyl-4-piperidone is reacted with a phosphorus ylide (a Wittig reagent) that contains a two-carbon ester moiety, such as (carbethoxymethyl)triphenylphosphorane (Ph₃P=CHCOOEt).

  • Ylide Formation: The ylide is typically generated in situ by deprotonating the corresponding phosphonium salt with a strong base (e.g., NaH, n-BuLi).

  • Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the piperidone. This leads to the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and a very stable triphenylphosphine oxide byproduct.[16][17] The formation of this highly stable P=O bond is the thermodynamic driving force for the reaction. The product is an α,β-unsaturated ester, ethyl 2-(1-methylpiperidin-4-ylidene)acetate.[18][19]

Stage 2: Reduction

The intermediate α,β-unsaturated ester has two functional groups that need to be reduced: the carbon-carbon double bond and the ester carbonyl.

  • Combined Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can often achieve both reductions in a single step. LiAlH₄ will readily reduce the ester to a primary alcohol. While typically used for carbonyls, under appropriate conditions, it can also reduce the conjugated C=C double bond.

  • Stepwise Reduction: A more controlled approach involves two distinct steps. First, the C=C double bond is selectively reduced via catalytic hydrogenation (e.g., H₂ over Pd/C). This yields ethyl 2-(1-methylpiperidin-4-yl)acetate. Subsequently, the saturated ester is reduced to the target alcohol using LiAlH₄. This two-step process often provides cleaner products and higher yields. The precursor acid, 2-(1-methylpiperidin-4-yl)acetic acid, can also be used, which would similarly be reduced by LiAlH₄ or borane (BH₃).[20][21]

Route 2: Advantages and Disadvantages
FeatureAnalysis
Advantages Convergent approach where the core ring is pre-formed. Avoids high-pressure hydrogenation of a heterocycle. Offers flexibility in the type of side chain that can be introduced via different ylides.
Disadvantages The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide, which can be difficult to remove and has poor atom economy. Strong bases (n-BuLi) and highly reactive reagents (LiAlH₄) require stringent anhydrous conditions and careful handling.

Comparative Analysis Summary

ParameterRoute 1: Pyridine HydrogenationRoute 2: Piperidone Elaboration
Key Starting Materials 4-Methylpyridine, Formaldehyde1-Methyl-4-piperidone, Wittig Salt
Number of Key Steps 3 (Hydroxymethylation, Hydrogenation, N-Methylation)2 (Wittig Olefination, Reduction)
Key Technologies High-pressure catalytic hydrogenationAnhydrous organometallic chemistry (Wittig), Hydride reductions
Scalability Excellent; widely used in industry.Good, but waste management (phosphine oxide) is a concern.
Safety & Handling High-pressure hydrogen gas requires specialized reactors.Pyrophoric/water-sensitive reagents (n-BuLi, LiAlH₄) require careful handling.
Atom Economy Generally good, especially with catalyst recycling.Poor, due to stoichiometric triphenylphosphine oxide byproduct.
Overall Yield Can be high (>70%) under optimized conditions.Variable, often moderate to good (50-70%).
Ideal Application Large-scale, industrial production where specialized equipment is available.Lab-scale synthesis and analogue preparation where flexibility is needed.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)ethanol (Key step of Route 1)

Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It must be conducted by trained personnel in a properly equipped high-pressure laboratory.

  • Reactor Setup: To a high-pressure autoclave reactor, add 2-(pyridin-4-yl)ethanol (10.0 g, 81.2 mmol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.46 g, 2.0 mmol, ~2.5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 60 bar (approx. 870 psi).[6]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 12-16 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with methanol and carefully filter it through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol. Dissolve the residue in water and basify to pH >11 with 50% aq. NaOH. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield crude 2-(piperidin-4-yl)ethanol, which can be used directly in the next step or purified by distillation.

Protocol 2: Wittig Reaction and Reduction (Route 2)

Warning: This procedure involves pyrophoric and water-sensitive reagents. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).

Part A: Wittig Olefination

  • Ylide Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend (carbethoxymethyl)triphenylphosphonium bromide (17.2 g, 40.0 mmol) in anhydrous tetrahydrofuran (THF, 150 mL). Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 g, 40.0 mmol) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. A deep orange/red color indicates the formation of the ylide.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-methyl-4-piperidone (3.4 g, 30.0 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate ethyl 2-(1-methylpiperidin-4-ylidene)acetate.

Part B: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.3 g, 60.0 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Addition: Add a solution of ethyl 2-(1-methylpiperidin-4-ylidene)acetate (5.5 g, 30.0 mmol, from Part A) in anhydrous THF (50 mL) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Quench: Cool the reaction back to 0 °C. Carefully and sequentially add water (2.3 mL), 15% aq. NaOH (2.3 mL), and then water again (6.9 mL) (Fieser workup). A granular white precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter through Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify by vacuum distillation.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with a distinct profile of advantages and challenges.

  • Route 1 (Pyridine Hydrogenation) is a powerful and industrially proven method, ideal for large-scale manufacturing where the initial investment in high-pressure equipment is justified by the low cost of starting materials and high throughput.

  • Route 2 (Piperidone Elaboration) provides greater flexibility and utilizes more common laboratory techniques, making it well-suited for smaller-scale synthesis, medicinal chemistry programs, and situations where high-pressure reactors are unavailable. However, its poor atom economy and the need for stringent anhydrous conditions are significant drawbacks for process chemistry.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including the scale of production, available equipment, cost considerations, and environmental and safety regulations.

References

A Senior Application Scientist's Guide to the Purity Validation of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This is particularly true for versatile intermediates like 2-(1-Methylpiperidin-4-yl)ethanol, a heterocyclic building block whose purity can significantly impact the downstream synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust validation of this compound purity. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven insights to guide researchers in selecting the most appropriate analytical strategy.

Introduction: The Imperative of Purity for a Key Building Block

This compound is a substituted piperidine derivative. Due to its bifunctional nature (a tertiary amine and a primary alcohol), it serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Potential impurities, stemming from starting materials, side-reactions (e.g., N-demethylation, oxidation), or residual solvents, can compromise the yield, purity, and safety profile of the final API.

Therefore, rigorous purity validation is not just a regulatory formality but a scientific necessity. This process relies on the use of highly characterized reference standards, which serve as the benchmark for identity, strength, and quality.[1][2][3] A certified reference standard (CRS) provides the anchor for all analytical measurements, ensuring accuracy and traceability.[4]

This guide advocates for a multi-pronged, or orthogonal, approach. By employing techniques that rely on different chemical and physical principles, we can build a comprehensive and trustworthy purity profile, minimizing the risk of undetected impurities.

The Role of Certified Reference Standards

A Certified Reference Standard is a material of the highest purity, extensively characterized to be used as a calibration standard for analytical methods.[1][4] In the context of purity validation:

  • Primary Standard: Often obtained from pharmacopeias (e.g., USP, EP) or national metrology institutes. Its purity is determined without reference to another standard.

  • Secondary (or In-house) Standard: A well-characterized batch of the material that is qualified against the primary standard. It is used for routine analyses to conserve the more expensive primary standard.

For all the methods described below, the availability of a CRS for this compound is foundational for accurate quantitation of the main component and any identified impurities.

Orthogonal Analytical Strategies: A Comparative Overview

No single analytical method is infallible. A comprehensive purity assessment leverages the unique strengths of different techniques to create a holistic view. The three pillars of our approach are HPLC for general purity and non-volatile impurities, GC-MS for volatile and semi-volatile impurities, and qNMR for an absolute purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] For a polar, basic compound like this compound, achieving good peak shape and retention on traditional reversed-phase columns can be challenging.[7][8][9]

Causality of Method Choices:

  • Stationary Phase: A standard C18 column is often the first choice. However, the basic nitrogen in the piperidine ring can interact strongly with residual acidic silanols on the silica surface, leading to peak tailing. To mitigate this, a modern, end-capped, high-purity silica column (e.g., Luna Omega Polar C18) is selected.[7] An alternative would be Hydrophilic Interaction Liquid Chromatography (HILIC), which excels at retaining highly polar compounds.

  • Mobile Phase: To ensure the analyte is in a single ionic form and to further mask silanol interactions, the mobile phase pH is controlled using a buffer (e.g., ammonium formate) and kept in the acidic range (pH 3-4). This protonates the tertiary amine, improving peak shape. A gradient elution from a weak aqueous buffer to a stronger organic solvent (like acetonitrile or methanol) is used to elute a wide range of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[5][6] The separated compounds are then ionized and fragmented in a mass spectrometer, providing both quantitative data and structural information for identification.[10]

Causality of Method Choices:

  • Derivatization: this compound contains a polar hydroxyl (-OH) group and a basic nitrogen, which can lead to poor peak shape and thermal instability in the hot GC inlet. While direct injection is possible on specialized columns, derivatization is often employed. Silylation (e.g., using BSTFA) replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[10]

  • Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase, is a robust choice for separating a wide range of derivatized and non-derivatized analytes.[11]

  • Detection: Mass spectrometry is invaluable for impurity profiling. It allows for the tentative identification of unknown peaks based on their fragmentation patterns, which is a significant advantage over non-specific detectors like FID.[10][11]

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that determines the quantity of a substance by measuring the intensity of its NMR signal relative to a certified internal standard of known purity.[12][13] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it a powerful tool for absolute purity determination without the need for a specific reference standard of the analyte itself.[14][15]

Causality of Method Choices:

  • Internal Standard (IS): The choice of IS is critical. It must be of high, certified purity, stable, and have signals that do not overlap with the analyte's signals. For this compound, a standard like Maleic Anhydride or 1,4-Dinitrobenzene would be suitable.

  • Experimental Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled. This includes a sufficiently long relaxation delay (D1) to allow for complete magnetization recovery of all nuclei, a calibrated 90° pulse, and a high signal-to-noise ratio.[12]

  • Validation: qNMR is considered a "higher-order" method and can be used to certify the purity of in-house reference standards, which are then used for routine HPLC or GC methods.[13][16]

Experimental Protocols & Data Comparison

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of a new batch of this compound.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Absolute Purity & Final Assignment A Receive Test Article (TA) & Certified Reference Standard (CRS) B Physical Characterization (Appearance, Solubility) A->B C HPLC-UV Impurity Profile (Area % Method) B->C D GC-MS Volatiles & Impurity ID C->D E qNMR Purity Assay vs. Certified Internal Standard D->E Proceed if screening passes initial checks F Data Reconciliation (HPLC, GC-MS, qNMR) E->F G Assign Final Purity Value & Generate Certificate of Analysis F->G

Caption: Overall workflow for purity validation.

Detailed Experimental Methodologies

Protocol 1: HPLC-UV Analysis

  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation:

    • Reference Standard (CRS): Accurately weigh ~10 mg of CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water/Acetonitrile (Diluent).

    • Test Article (TA): Prepare in the same manner as the CRS.

  • System Suitability: As per USP <621>, inject the CRS solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 1.8.[17][18]

  • Analysis: Inject Diluent (blank), CRS solution, and TA solution. Calculate purity by area percent and against the CRS for potency.

Protocol 2: GC-MS Analysis

  • Instrumentation: GC system with a Mass Spectrometric detector.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min.

  • Inlet Temperature: 250 °C (Split mode, 50:1).

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of sample (CRS or TA) into a GC vial.

    • Add 200 µL of Pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution. Identify peaks by comparison to the CRS and by library search (NIST) of the mass spectra.

Protocol 3: Quantitative ¹H-NMR (qNMR)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Anhydride (Certified purity >99.9%).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (TA).

    • Accurately weigh ~10 mg of Maleic Anhydride (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative zg30.

    • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T1 of interest).

    • Number of Scans: 16-32 (to achieve S/N > 250:1 for integrated peaks).

  • Data Processing: Apply baseline and phase correction. Integrate a well-resolved, unique signal for the analyte (e.g., the N-CH₃ singlet) and the IS (the olefinic singlet of maleic anhydride).

  • Calculation:

    • Purity (w/w %) = (I_TA / I_IS) * (N_IS / N_TA) * (M_TA / M_IS) * (W_IS / W_TA) * P_IS

    • Where: I = Integral, N = Number of protons for the signal, M = Molar Mass, W = Weight, P = Purity of IS.

Comparative Performance Data

The following table summarizes the expected performance of each technique in the analysis of this compound, based on typical experimental outcomes.

ParameterHPLC-UVGC-MSqNMR
Primary Use Purity/Potency, Non-volatile impuritiesVolatile/Semi-volatile impurities, Impurity IDAbsolute Purity, Reference Standard Certification
Specificity High (for chromophoric impurities)Very High (based on retention time & mass spectrum)Very High (based on unique chemical shifts)
Typical LOQ ~0.05% (area %)~0.01% (area %)~0.1% (mole %)
Pros High throughput, robust, widely available.Excellent for identification of unknowns, high sensitivity.Primary method, high precision, no analyte-specific CRS needed.
Cons Requires chromophoric impurities, potential for peak co-elution.Not suitable for non-volatile or thermally labile compounds.Lower throughput, requires specialized expertise, higher instrument cost.
Regulatory Standing Universally accepted per USP <621> & ICH Q2(R1).[5][19][20]Standard technique for residual solvents and volatile impurities.Increasingly accepted by pharmacopeias as a primary method.[15]

Decision Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. The following decision tree provides a logical guide for researchers.

Decision_Tree Start What is the Analytical Goal? D1 Routine QC Batch Release? Start->D1 D2 Identify an Unknown Peak? Start->D2 D3 Certify a Reference Standard? Start->D3 D1->D2 No E1 Use Validated HPLC-UV Method D1->E1 Yes D2->D3 No E4 Is the peak volatile? D2->E4 Yes E3 Use qNMR for Absolute Purity Assignment D3->E3 Yes E2 Use GC-MS or LC-MS/MS for Structural Elucidation E4->E2 Yes (GC-MS) E4->E2 No (LC-MS/MS)

Caption: Decision tree for analytical method selection.

Conclusion

Validating the purity of this compound requires more than a single analytical measurement. It demands a scientifically sound, orthogonal approach grounded in the use of certified reference standards.

  • HPLC-UV serves as the workhorse for routine quality control, offering robust and high-throughput analysis of purity and non-volatile impurities.

  • GC-MS is the ideal tool for investigating volatile and semi-volatile components, providing invaluable structural information for impurity identification.

  • qNMR stands as the ultimate arbiter of absolute purity, providing a primary, unbiased measurement that can be used to qualify secondary reference standards and provide metrological traceability.

By judiciously combining these techniques, researchers and drug development professionals can establish a high-confidence purity value, ensuring the quality and integrity of their downstream research and manufacturing processes. This comprehensive validation strategy is not only good scientific practice but also aligns with the stringent expectations of global regulatory bodies.[19][20][21]

References

Comparison Guide: Cross-Validation of Analytical Methods for 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Method Comparability and Data Integrity

Introduction: The Imperative for Robust Analytical Cross-Validation

In pharmaceutical development and quality control, the data generated by analytical methods forms the bedrock upon which product safety, efficacy, and quality are built. For a compound like 2-(1-Methylpiperidin-4-yl)ethanol, which may be a critical process intermediate, a potential impurity, or a metabolite, the ability to measure it accurately and reliably is non-negotiable. Analytical methods are not static; they evolve, are transferred between laboratories, or are replaced by newer, more efficient technologies. In these instances, simply validating a new method is insufficient. We must prove that the new or transferred method yields results that are equivalent to the original, validated method. This process is known as analytical method cross-validation.[1][2]

This guide provides a comprehensive comparison and a detailed protocol for the cross-validation of two orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). Our objective is to move beyond a simple recitation of steps and delve into the scientific rationale behind our choices, grounded in international regulatory standards such as the ICH Q2(R2) guidelines.[3][4][5][6][7][8] This ensures the entire process is a self-validating system, providing trustworthy and defensible data.

Analyte Profile: this compound

Understanding the physicochemical properties of the analyte is the first step in selecting and developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₇NO[9]
Molecular Weight 143.23 g/mol [9][10]
Appearance Colorless liquid[9]
Boiling Point 120°C[9]
Vapor Pressure 0.046 mmHg at 25°C[9]

The compound's moderate boiling point and polarity (due to the hydroxyl and tertiary amine groups) make it amenable to both GC (given its volatility) and reversed-phase HPLC analysis.

Comparative Overview of Analytical Methodologies

The selection of orthogonal methods—techniques that rely on different separation and detection principles—is a cornerstone of robust analytical science. For this compound, HPLC-UV and GC-MS represent an excellent orthogonal pairing.

FeatureMethod A: HPLC-UV Method B: GC-MS
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18) based on polarity.Partitioning between a gaseous mobile phase (carrier gas) and a liquid/solid stationary phase based on volatility and boiling point.
Detection Principle Absorbance of ultraviolet light by chromophores in the molecule.Ionization of the molecule and separation of resulting ions based on their mass-to-charge ratio.
Primary Advantages High precision; widely available in QC labs; suitable for less volatile compounds; non-destructive.[11]High sensitivity and specificity; provides structural information for definitive identification; excellent for volatile compounds.[12][13][14]
Potential Challenges Requires the analyte to have a UV chromophore; potential for peak tailing with basic compounds like amines.May require derivatization for polar analytes to improve volatility and peak shape; potential for thermal degradation of the analyte.

The Cross-Validation Workflow: A Self-Validating System

The entire process, from initial validation to final comparison, is designed to build confidence in the data. The workflow ensures that each method is independently fit for purpose before their results are compared.

G cluster_0 Phase 1: Independent Method Validation (ICH Q2) cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Conclusion A Method A (HPLC-UV) Validation Protocol A_val Validate: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability, Intermediate) - LOQ / LOD - Robustness A->A_val B Method B (GC-MS) Validation Protocol B_val Validate: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability, Intermediate) - LOQ / LOD - Robustness B->B_val C Sample Selection (3 batches, 3 levels) A_val->C If Valid B_val->C If Valid D Analyze Same Samples with Method A (HPLC-UV) C->D E Analyze Same Samples with Method B (GC-MS) C->E F Collect & Tabulate Results D->F E->F G Statistical Comparison (e.g., Student's t-test, TOST) F->G H Compare Against Pre-defined Acceptance Criteria G->H I Conclusion: Methods are Equivalent / Not Equivalent H->I

Caption: Workflow for Analytical Method Cross-Validation.

Experimental Protocols

Part 1: Independent Validation (Summary)

Before a cross-validation can be performed, each analytical method must be individually validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines.[15][16][17] A full validation demonstrates that the methods are sound on their own merits.

Table: Hypothetical Independent Validation Summary

Validation ParameterMethod A: HPLC-UVMethod B: GC-MSICH Acceptance Criteria (Typical)
Specificity No interference from blank/placeboNo interference from blank/placeboSpecificity demonstrated
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1.0 - 15.0 µg/mL0.5 - 10.0 µg/mLDefined by linearity, accuracy, precision
Accuracy (% Recovery) 99.1% - 101.2%98.5% - 102.0%98.0% - 102.0% for drug substance
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.5%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.2%≤ 1.8%≤ 2.0%
LOQ (µg/mL) 1.0 µg/mL0.5 µg/mLSignal-to-Noise ≥ 10
Robustness Unaffected by small changes in pH, flow rateUnaffected by small changes in ramp rate, gas flowNo significant impact on results
Part 2: Cross-Validation Experimental Protocol

Objective: To compare the quantitative results from the validated HPLC-UV method (Method A) and the validated GC-MS method (Method B).

Methodology:

  • Prepare Test Samples:

    • Select three independent batches of a representative matrix (e.g., a placebo drug product).

    • For each batch, prepare samples by spiking with this compound at three concentrations:

      • Level 1: Near the LOQ of the least sensitive method (e.g., 1.0 µg/mL).

      • Level 2: At the target analytical concentration (e.g., 10.0 µg/mL).

      • Level 3: At a higher concentration (e.g., 15.0 µg/mL).

    • Prepare each sample in triplicate (n=3). This results in a total of 27 samples (3 batches x 3 levels x 3 replicates).

  • Analysis:

    • Divide each of the 27 prepared samples into two aliquots.

    • Analyze one set of aliquots using the validated HPLC-UV method (Method A).

    • Analyze the second set of aliquots using the validated GC-MS method (Method B).

    • To ensure integrity, the analyses should ideally be performed by different analysts on different days.

  • Data Evaluation:

    • Calculate the mean concentration and relative standard deviation (%RSD) for each set of triplicates for both methods.

    • For each batch and level, calculate the percentage difference between the mean result from Method A and Method B.

    • Perform a Student's t-test to determine if there is a statistically significant difference between the two datasets.

Acceptance Criteria:

  • The %RSD of triplicate preparations for each method should be ≤ 5.0%.

  • The percentage difference between the mean results of Method A and Method B for any given level should not exceed ±10.0%.

  • The Student's t-test should indicate no statistically significant difference between the two methods (p > 0.05).

Table: Hypothetical Cross-Validation Data Summary

BatchSpiked Level (µg/mL)Method A (HPLC-UV) Mean Result (µg/mL)Method B (GC-MS) Mean Result (µg/mL)% Difference
1 1.01.030.98+5.1%
10.010.119.95+1.6%
15.014.8915.10-1.4%
2 1.00.991.05-5.7%
10.09.9210.04-1.2%
15.015.0514.88+1.1%
3 1.01.061.01+4.9%
10.010.0810.15-0.7%
15.014.9614.91+0.3%

Method Selection Logic: Choosing the Right Tool for the Job

The cross-validation may demonstrate that both methods are equivalent for quantification, but they are not interchangeable for all applications. The choice of which method to use for routine analysis depends on the specific goal.

G Start Analytical Objective? RoutineQC Routine QC: Assay / Impurity Quantification Start->RoutineQC Quantification ID Identification / Structure Confirmation Start->ID Identity HPLC Use HPLC-UV Method RoutineQC->HPLC GCMS Use GC-MS Method ID->GCMS Why_HPLC Rationale: - High Precision - Faster Sample Throughput - Lower Instrument Complexity HPLC->Why_HPLC Why_GCMS Rationale: - High Specificity (Mass Data) - Definitive Identification - Lower Detection Limits GCMS->Why_GCMS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: A Foundation of Trust

Successful cross-validation demonstrates that different analytical procedures produce comparable results, providing a foundation of trust in the data regardless of the method used or the laboratory performing the analysis.[1] By following a structured approach grounded in regulatory principles[3][6][8][16], we ensure data integrity throughout the product lifecycle. This guide has demonstrated a robust framework for comparing HPLC-UV and GC-MS methods for this compound, providing not just the "how" but the "why" behind each critical step. This approach ensures that analytical methods are not a source of variability but a reliable tool for guaranteeing pharmaceutical quality.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the piperidine scaffold remains a cornerstone of innovation. Its prevalence in numerous FDA-approved drugs underscores its significance.[1] This guide provides an in-depth technical comparison of 2-(1-Methylpiperidin-4-yl)ethanol, a key building block, and its structurally related analogs. We will delve into their synthesis, performance metrics, and biological activities, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 21156-84-3), a colorless liquid with a molecular weight of 143.23 g/mol , serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules.[2] Its structure, featuring a methylated piperidine ring and a primary alcohol, offers multiple avenues for chemical modification, making it a valuable precursor in drug discovery programs targeting various therapeutic areas, including its potential use in antigout agents.[2]

Physicochemical Properties of this compound: [2]

PropertyValue
Molecular FormulaC8H17NO
Molecular Weight143.227 g/mol
Density0.939 g/cm³
Boiling Point120 °C
Flash Point79.936 °C
Refractive Index1.465

Comparative Analysis of Synthesis Methodologies

The synthesis of this compound and its analogs primarily revolves around two key strategies: the reduction of a corresponding pyridine derivative and the N-alkylation of a piperidine precursor. The choice of methodology is critical and is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control.

Synthesis via Catalytic Hydrogenation of Pyridine Analogs

A prevalent and efficient method for synthesizing piperidine-ethanol compounds is the catalytic hydrogenation of their pyridine precursors.[3] This approach is attractive for its atom economy and often high yields.

A common precursor for this compound is 2-(Pyridin-4-yl)ethanol. The hydrogenation of the pyridine ring to a piperidine ring can be achieved using various catalysts, with platinum oxide (PtO2) and ruthenium-based catalysts being particularly effective.[4][5] The subsequent N-methylation can be achieved through reductive amination.

Illustrative Synthetic Pathway:

G cluster_0 Synthesis of this compound 2-(Pyridin-4-yl)ethanol 2-(Pyridin-4-yl)ethanol 2-(Piperidin-4-yl)ethanol 2-(Piperidin-4-yl)ethanol 2-(Pyridin-4-yl)ethanol->2-(Piperidin-4-yl)ethanol Catalytic Hydrogenation (e.g., H2, PtO2) This compound This compound 2-(Piperidin-4-yl)ethanol->this compound Reductive Amination (e.g., Formaldehyde, HCOOH)

Caption: Synthesis of this compound via hydrogenation and reductive amination.

The choice of catalyst and reaction conditions is crucial to minimize side reactions, such as the formation of N-methyl byproducts directly from the hydrogenation step when using certain catalysts in the presence of a methyl source.[3]

Synthesis via N-Alkylation of Piperidine Precursors

N-alkylation of a pre-existing piperidine ring is another versatile strategy. This method is particularly useful for creating a library of analogs with diverse substituents on the nitrogen atom. The reaction typically involves the nucleophilic attack of the secondary amine of the piperidine on an alkyl halide or a similar electrophile.[6]

For the synthesis of this compound, this would involve the methylation of 2-(Piperidin-4-yl)ethanol.

Performance Comparison: Synthesis and Purity

Objective comparison of synthetic routes requires a close examination of reaction yields and the purity of the final product. While specific, directly comparable data for a series of these exact analogs is not consolidated in a single source, we can infer performance from related syntheses reported in the literature.

CompoundSynthetic MethodPrecursorReported YieldReference
(1-methylpiperidin-4-yl)methanolReduction of ethyl N-methyl-4-piperidinecarboxylate with LiAlH4Ethyl N-methyl-4-piperidinecarboxylate84%[7]
N-methyl-4-piperidoneDieckmann condensation followed by hydrolysis and decarboxylationMethyl-di-(β-carbethoxyethyl)-amine59.7% (overall)[6]
Chiral Piperazinone DerivativeCatalytic hydrogenation (deprotection)Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate90%[8]

Expertise & Experience: The Dieckmann condensation approach for creating the piperidine ring, while multi-stepped, offers flexibility in introducing substituents.[9] However, for simple N-alkylation, direct hydrogenation of the corresponding pyridine is often more efficient for large-scale synthesis due to fewer steps and readily available starting materials. The use of lithium aluminum hydride for ester reduction is highly effective but requires stringent anhydrous conditions and careful handling.

Comparative Biological Activity

Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.[10][11] A comparative analysis of the biological performance of this compound and its analogs is crucial for guiding drug discovery efforts.

Antimicrobial and Antifungal Activity

Several studies have investigated the antimicrobial properties of piperidine derivatives. The data suggests that the nature of the substituents on the piperidine ring and the nitrogen atom significantly influences the activity.

Table of Comparative Antimicrobial Activity (MIC in µg/mL):

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives (e.g., with n-dodecyl side chain)Candida albicans, Candida krusei2 - 16[12]
2,6-diaryl-3-methyl-4-piperidone thiosemicarbazonesStaphylococcus aureus, Escherichia coliNot specified (qualitative)[13]
Novel piperidine derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaMICs ranging from 0.75 mg/mL to >6 mg/mL[11]
2-piperidin-4-yl-benzimidazolesGram-positive and Gram-negative bacteriaLow micromolar[14]

Trustworthiness: It is important to note that the direct antimicrobial activity of the parent compound, this compound, is not extensively reported in the reviewed literature. The data presented here is for structurally related compounds, indicating the potential for this class of molecules. The variation in test organisms and methodologies across different studies necessitates careful interpretation when making direct comparisons. The provided data, however, strongly supports the piperidine scaffold as a promising starting point for the development of new antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validation of the discussed synthetic strategies, detailed experimental protocols are essential.

Protocol 1: Catalytic Hydrogenation of a Pyridine Derivative (General Procedure)[5]

This protocol provides a general method for the hydrogenation of a substituted pyridine to the corresponding piperidine.

Materials:

  • Substituted pyridine (1.0 g)

  • Glacial acetic acid (5 mL)

  • Platinum (IV) oxide (PtO2, 5 mol%)

  • Hydrogen gas

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted pyridine in glacial acetic acid in a suitable pressure reactor.

  • Add the PtO2 catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Once the reaction is complete, carefully depressurize the reactor and quench the reaction by adding NaHCO3 solution until the acetic acid is neutralized.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Catalytic Hydrogenation:

G A Dissolve Pyridine Derivative in Acetic Acid B Add PtO2 Catalyst A->B C Pressurize with H2 (50-70 bar) B->C D Stir at Room Temperature (6-10 h) C->D E Quench with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for the catalytic hydrogenation of a pyridine derivative.

Conclusion and Future Directions

This compound and its analogs represent a versatile class of compounds with significant potential in pharmaceutical and chemical research. This guide has provided a comparative overview of their synthesis and biological activities, grounded in available experimental data.

The synthetic routes, primarily catalytic hydrogenation and N-alkylation, offer robust and adaptable methods for producing these compounds and their derivatives. The choice of a specific route will depend on the desired scale, available starting materials, and the need for structural diversity.

While the biological activity data for this class of compounds is promising, particularly in the antimicrobial and antifungal arenas, there is a clear need for more systematic and comparative studies. Future research should focus on the synthesis of a focused library of this compound analogs with systematic variations in the N-substituent and the ethanol side chain. These compounds should then be screened against a standardized panel of biological targets to establish clear structure-activity relationships. Such studies will be invaluable in unlocking the full therapeutic potential of this important class of molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-Methylpiperidin-4-yl)ethanol, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards. Our approach is grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Waste Characterization

The foundational step in any disposal procedure is a comprehensive understanding of the chemical's properties and associated hazards. While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its chemical structure and data on analogous compounds like piperidine and other N-methylpiperidine derivatives.

The piperidine moiety suggests the compound is alkaline and potentially corrosive. Structurally related compounds are known to be irritants to the skin, eyes, and respiratory system.[1][2] Therefore, this compound must be treated as hazardous waste until proven otherwise. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste determination lies with the generator.[1][3][4] Given the available data, a conservative approach is mandated.

Property Value Source
CAS Number 21156-84-3[5][6]
Molecular Formula C8H17NO[5][6]
Molecular Weight 143.227 g/mol [5]
Appearance Colorless liquid[5]
Boiling Point 120 °C[5]
Flash Point 79.9 °C[5]
Density 0.939 g/cm³[5]

This data underscores that the compound is a combustible liquid and must be kept away from ignition sources.

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, ensuring personal and environmental safety is paramount. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is critical for handling any hazardous chemical.[7][8]

Protective Equipment Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against potential splashes which may cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, as the compound is presumed to be a skin irritant.[1][2]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Handle only in a well-ventilated area or under a certified chemical fume hood.Minimizes the risk of inhaling vapors, which may cause respiratory irritation.[1]

All handling and transfer operations should be conducted within a designated area, away from incompatible materials such as strong acids and oxidizing agents, to prevent potentially violent reactions.[9][10]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Evaporation or disposal down the sanitary sewer is strictly prohibited.[11]

Step 1: Waste Segregation and Collection
  • Select a Compatible Container: Collect all waste containing this compound (including pure substance, solutions, and contaminated materials) in a dedicated, leak-proof container that is chemically compatible. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from acidic waste and halogenated solvents.[11]

  • Avoid Contamination: Ensure that the collection container is clean and free from contaminants that could react with the waste.

Step 2: Labeling and Storage
  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[4] The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Corrosive," "Irritant").

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[11] Store it in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment to capture any potential leaks.

Step 3: Arrange for Professional Disposal
  • Contact EHS: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][12]

  • Provide Documentation: Be prepared to provide information about the waste composition and volume.

  • Professional Handling: The final treatment and disposal, which may involve incineration in a permitted hazardous waste facility, must be handled by trained professionals in accordance with all federal, state, and local regulations.[12][13][14]

Below is a decision-making workflow for the disposal process.

G Disposal Workflow for this compound start Waste Generated (Pure, Solution, or Contaminated Debris) characterize Characterize as Hazardous Waste (Assumed Irritant/Corrosive) start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) container->segregate store Store in Designated Satellite Accumulation Area with Secondary Containment segregate->store schedule_pickup Schedule Pickup with Licensed Hazardous Waste Contractor or Institutional EHS store->schedule_pickup end Proper Disposal Complete schedule_pickup->end

Caption: Decision workflow for proper disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As a combustible liquid, eliminate all nearby sources of ignition.[9]

  • Contain the Spill: For small spills, contain the liquid with a non-combustible absorbent material such as vermiculite, sand, or earth.[12][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policies.

By adhering to these rigorous procedures, researchers can ensure that the complete lifecycle of this compound is managed with the highest commitment to safety, regulatory compliance, and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 2-(1-Methylpiperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 2-(1-Methylpiperidin-4-yl)ethanol. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical reagents we work with is paramount to ensuring both the integrity of our research and, most importantly, the safety of our laboratory personnel. This guide is designed to provide you with the essential, immediate safety and logistical information you need to confidently and safely handle this compound. We will delve into the procedural, step-by-step guidance that directly answers your operational questions, moving beyond a simple checklist to explain the "why" behind each recommendation.

Hazard Assessment and Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense against potential exposure to hazardous chemicals[4]. Based on the toxicological profiles of related piperidine compounds, we must assume that this compound may cause skin irritation, serious eye damage, and respiratory irritation[5][6].

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant splash risk.Protects against splashes that could cause serious and potentially irreversible eye damage[1][7][8]. Contact lenses should not be worn as they can trap chemicals against the eye[7][9].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) with a protection class of at least 3 (breakthrough time >60 minutes). For prolonged contact, a higher protection class is recommended.Prevents skin contact, as piperidine derivatives can be irritating and potentially toxic upon absorption[1][2][3]. Always inspect gloves for degradation before use[7].
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or splash-prone procedures, a chemical-resistant apron is advised.Minimizes skin exposure to the chemical[1][2].
Respiratory Protection Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Protects against the inhalation of potentially harmful vapors or aerosols[2][3][7].
Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Upon receiving this compound, inspect the container for any signs of damage or leakage. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10][11][12]. Ensure the storage location is clearly labeled and accessible only to authorized personnel.

  • Preparation : Before handling the chemical, ensure that the work area, typically a chemical fume hood, is clean and uncluttered[9][13]. Have all necessary equipment, including your PPE and spill cleanup materials, readily available.

  • Donning PPE :

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your safety goggles.

    • Wash and dry your hands thoroughly.

    • Put on your chemical-resistant gloves, ensuring they fit properly and have no visible defects.

  • Handling the Chemical :

    • Perform all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure[13].

    • Use the smallest quantity of the chemical necessary for your experiment to reduce waste and potential exposure[4].

    • Keep the container tightly closed when not in use[4].

    • Use compatible labware and avoid using metal spatulas or containers if there is a risk of corrosion.

  • Post-Experiment :

    • Decontaminate any surfaces that may have come into contact with the chemical. 70% ethanol can be used for general cleaning[9].

    • Properly label and store any unused chemical.

  • Doffing PPE :

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Remove your lab coat.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water[9][13].

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task small_scale Small Scale (<10g) Low Splash Potential start->small_scale Low Risk large_scale Large Scale (>10g) or High Splash Potential start->large_scale Higher Risk ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_basic ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Chemical Resistant Apron - Consider thicker gloves (e.g., Neoprene) large_scale->ppe_enhanced fume_hood Work in a Chemical Fume Hood ppe_basic->fume_hood ppe_enhanced->fume_hood end Proceed with Experiment fume_hood->end

A decision-making workflow for selecting the appropriate level of Personal Protective Equipment.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of any laboratory incident[13].

  • Alert : Immediately alert others in the vicinity of the spill[4].

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect : Don appropriate PPE before attempting to clean up the spill[4].

  • Contain : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[3][12].

  • Clean-Up : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal[14].

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][15]. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[9][15]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[10][15].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15][16].

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste : Collect in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

  • Solid Waste : Contaminated items such as gloves, absorbent materials, and disposable labware should be collected in a designated, labeled hazardous waste container[14].

  • Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[14]. Never pour chemical waste down the drain[13].

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence within your organization. Should you have any further questions or require additional support, please do not hesitate to consult your institution's safety officer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.